Purpurin
Descripción
This compound has been reported in Rubia argyi, Rubia wallichiana, and other organisms with data available.
from Rubiaceae plants; structure in first source; note RETINAL this compound and RBP4L PROTEIN, ZEBRAFISH are retinol-binding proteins of LIPOCALCINS.
Propiedades
IUPAC Name |
1,2,4-trihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQQADTFFCFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021214 | |
| Record name | Purpurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange or red solid; [Merck Index] Dark brown powder; [Aldrich MSDS] | |
| Record name | 1,2,4-Trihydroxy-9,10-anthracenedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9871 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
81-54-9 | |
| Record name | Purpurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purpurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PURPURIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purpurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-trihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PURPURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1GT81LS6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Purpurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of purpurin (1,2,4-Trihydroxyanthraquinone), a naturally occurring anthraquinone dye.[1][2] Derived from the roots of the madder plant (Rubia tinctorum), this compound has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates associated workflows and biological pathways to support advanced research and development applications.
Core Physicochemical Data
This compound is an orange or red crystalline solid.[6] Its chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈O₅ | [6][7] |
| Molecular Weight | 256.21 g/mol | [6][7] |
| Appearance | Orange-red needles or brown-red powder | [7][8] |
| Melting Point | 253-256 °C[7][9], 259 °C[8], 263 °C[10] | [7][8][9][10] |
| Boiling Point (est.) | 359.45 °C | [7] |
| Density (est.) | 1.659 g/cm³ | [7] |
| pKa | 4.6[1][11], 7.05 ± 0.20 (Predicted)[7][12] | [1][7][11][12] |
| Water Solubility | 6.405 mg/L (at 25 °C)[7][12]; Slightly soluble in hot water[10] | [7][10][12] |
| LogP (est.) | 4.600 | [7][12] |
| Flash Point | 113 °C (closed cup) | [7][9] |
| UV-Vis λmax | In DMSO: 458, 486, 520 nm[13] In Acetone-d₆: 482 nm (max), 456, 516 nm (shoulders)[13] In Phosphate Buffer (basic): 510 nm[11] | [11][13] |
| Fluorescence λmax | In Phosphate Buffer: 545 nm[11] | [11] |
Experimental Protocols
The determination of this compound's physicochemical properties relies on standard analytical techniques. Detailed below are generalized protocols based on cited methodologies.
Determination of Aqueous Solubility (Shake-Flask Method)
This widely accepted method measures the equilibrium solubility of a compound.[14]
Methodology:
-
Preparation: An excess amount of this compound powder is added to a sealed vial containing a known volume of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
Equilibration: The vial is agitated in a temperature-controlled mechanical shaker (e.g., orbital shaker) at a constant temperature (e.g., 37 ± 1 °C) for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[14][15]
-
Phase Separation: After equilibration, the suspension is removed from the shaker. The undissolved solid is separated from the saturated solution via centrifugation or filtration with an inert syringe filter (e.g., PTFE) that does not absorb the solute.[14]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. A calibration curve generated from standard solutions of known this compound concentrations is used for accurate quantification.[14]
-
Reporting: Solubility is reported in mg/mL or mol/L at the specified temperature and pH.[14][15]
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which this compound absorbs light.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, acetone, or buffered solution).[11][13] A dilute working solution (e.g., 40 µM in phosphate buffer) is prepared from the stock.[11]
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is blanked using the same solvent as the sample.
-
Data Acquisition: The absorbance spectrum of the this compound solution is recorded over a specific wavelength range (e.g., 200-700 nm).
-
Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.[11][13] The color of this compound is pH-dependent, leading to shifts in its absorption spectrum; for instance, under acidic conditions, a hypsochromic (blue) shift is observed compared to basic conditions.[1][11]
¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in an NMR tube.[11][13]
-
Data Acquisition: The ¹H NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 500 MHz).[13] Standard pulse sequences (e.g., zg30) are used with a sufficient number of scans (e.g., 512) to achieve a good signal-to-noise ratio.[13]
-
Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts (ppm), integration, and multiplicity of the peaks are analyzed to confirm the proton environments within the this compound structure.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) disc.[16][17]
-
Data Acquisition: The infrared spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).[18]
-
Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups, such as O-H (hydroxyl) and C=O (carbonyl) stretches, which are key features of the this compound structure.[1][17]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of this compound's physicochemical properties.
Biological Signaling Pathway
This compound has demonstrated anti-inflammatory effects, notably in the context of arthritis, by modulating key signaling pathways.[3] The diagram below illustrates its inhibitory action on pro-inflammatory signaling.
References
- 1. Spectral Characterization of this compound Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound anthraquinone | C14H8O5 | CID 6683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 81-54-9 [m.chemicalbook.com]
- 8. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 9. プルプリン Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound - CAMEO [cameo.mfa.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 81-54-9 [chemicalbook.com]
- 13. Stressing the differences in alizarin and this compound dyes through UV-visible light absorption and 1 H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00520D [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. who.int [who.int]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
Purpurin (1,2,4-trihydroxyanthraquinone): A Comprehensive Technical Guide on its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring anthraquinone pigment found in the roots of the madder plant (Rubia tinctorum) and other Rubia species.[1][2] Historically used as a red dye, this compound has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the structure, multifaceted functions, and underlying mechanisms of action of this compound. It consolidates quantitative data on its biological activities, details key experimental protocols for its study, and visualizes associated signaling pathways and experimental workflows. The robust antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties of this compound position it as a promising scaffold for the development of novel therapeutics.[3][4]
Structure and Chemical Properties
This compound is an anthraquinone formally derived from 9,10-anthraquinone with three hydroxyl groups at positions 1, 2, and 4.[2]
Chemical Structure:
-
IUPAC Name: 1,2,4-Trihydroxyanthracene-9,10-dione[5]
-
Molecular Formula: C₁₄H₈O₅[5]
-
Molar Mass: 256.21 g/mol [5]
Physicochemical Properties:
This compound is an orange-red crystalline solid.[2] It is soluble in ethanol (imparting a red color), chloroform, and boiling water with alkalis (turning yellow), but insoluble in hexane.[2] A notable characteristic is its solubility in a boiling solution of aluminum sulfate, which can be used to distinguish it from the related compound, alizarin.[2]
| Property | Value | Reference |
| Melting Point | 259 °C (498 °F) | [2] |
Biological Functions and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, largely attributed to its chemical structure, particularly the hydroxyl substitutions which modulate its antioxidant and metal-chelating properties.[6]
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent. Its primary mechanism involves the generation of reactive oxygen species (ROS) upon photoactivation, leading to apoptosis in cancer cells.[3][4] This photosensitizing property makes it a candidate for photodynamic therapy.[3][4] Furthermore, this compound can induce apoptosis by modulating key signaling pathways.
-
PI3K/AKT Pathway Inhibition: In lung cancer A549 cells, this compound has been shown to inhibit the phosphorylation of PI3K and AKT, leading to the downregulation of cell proliferation markers like PCNA and cyclin-D1.[3][4] This inhibition of the PI3K/AKT pathway promotes apoptosis.[3][4]
-
Modulation of Apoptotic Proteins: this compound treatment can lead to an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[2] It also promotes the cleavage of PARP and the release of cytochrome-c, further indicating the induction of apoptosis.[3]
Antioxidant Activity
The antioxidant activity of this compound is a cornerstone of its multifaceted pharmacological effects.[3][4] It can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.[3][4]
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by reducing oxidative stress and modulating inflammatory signaling pathways.[3][4] It can down-regulate the NLRP3 inflammasome assembly and activation, a key component of the inflammatory response.[7]
Neuroprotective Effects
This compound can cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.[3][4] Its neuroprotective effects are mediated through several mechanisms:
-
MAPK Pathway Modulation: this compound can ameliorate oxidative stress-induced neuronal damage by modulating the phosphorylation of MAPKs, including JNK, ERK, and p38.[2][7]
-
Anti-Alzheimer's Potential: It has been shown to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease.[6]
-
Antidepressant-like Effects: this compound has demonstrated antidepressant-like effects, potentially through the modulation of the serotonergic system.[6]
Antimicrobial Activity
This compound possesses both antibacterial and antifungal properties.
-
Antibacterial Action: It inhibits bacterial cytokinesis by perturbing the assembly of the FtsZ protein, a crucial component of the bacterial cell division machinery.[8]
-
Antifungal Activity: this compound is effective against Candida species, with its mechanism involving the inhibition of energy-dependent efflux pumps and the depolarization of the mitochondrial membrane.[1]
Quantitative Data
Table 1: Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | 30 | [3] |
| MCF-7 | Breast Carcinoma | Not specified | [3] |
| WI-38 | Normal Lung Fibroblast | > 100 | [3] |
Table 2: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | 3.491 | [7] |
| ABTS Radical Cation Scavenging | Not specified | [7] |
| Hydrogen Peroxide Scavenging | Not specified | [7] |
Table 3: Antifungal Activity of this compound (MIC Values)
| Candida Species | MIC Range (µg/mL) | Reference |
| C. albicans | 2.56 - 5.12 | [1] |
| C. glabrata | 1.28 - 2.56 | [1] |
| C. krusei | 1.28 - 2.56 | [1] |
| C. parapsilosis | 1.28 - 2.56 | [1] |
| C. tropicalis | 1.28 - 2.56 | [1] |
| C. dubliniensis | 2.56 | [1] |
Table 4: Enzyme Inhibition by this compound
| Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| Xanthine Oxidase | Not specified | Not specified | [1][9] |
| Acetylcholinesterase | < 100 | Not specified | [10] |
| Tyrosinase | Not specified | Not specified | [11][12] |
Experimental Protocols
Synthesis and Purification of this compound
Synthesis: A common synthetic route to this compound involves the reaction of phthalic anhydride or its derivatives with a substituted benzene ring under specific conditions, often involving a Friedel-Crafts acylation followed by cyclization and hydroxylation steps. Historical methods also describe the conversion of alizarin to this compound.[5]
Purification:
-
Recrystallization: The crude this compound can be purified by recrystallization. A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impure solid is dissolved in a minimum amount of the hot solvent, filtered to remove insoluble impurities, and then allowed to cool slowly to form pure crystals.[13][14]
-
Column Chromatography: For higher purity, column chromatography can be employed. A slurry of silica gel in an appropriate solvent system is packed into a column. The crude this compound, dissolved in a minimal amount of solvent, is loaded onto the column. The components are then separated by eluting with a solvent or a gradient of solvents of increasing polarity. The fractions containing this compound are collected and the solvent is evaporated.[4][15]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.[16]
Western Blotting for Signaling Pathway Analysis (e.g., PI3K/AKT, MAPK)
This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.
-
Protein Extraction: Lyse the this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.[17]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[18][19]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/AKT signaling pathway, reducing cell proliferation and inducing apoptosis.
Caption: this compound exerts neuroprotective effects by inhibiting the MAPK signaling pathway.
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Conclusion and Future Perspectives
This compound is a promising natural compound with a remarkable range of pharmacological activities. Its well-defined chemical structure and multifaceted mechanisms of action make it an attractive candidate for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Future research should focus on optimizing its bioavailability and conducting preclinical and clinical studies to validate its efficacy and safety in various disease models. The development of this compound-based derivatives and novel drug delivery systems may further enhance its therapeutic utility.
References
- 1. Inhibition of xanthine oxidase by purpurogallin and silymarin group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 6. Therapeutic potential of this compound, a natural anthraquinone dye, in neuroprotection and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. goldbio.com [goldbio.com]
- 16. US4002654A - Process for the preparation of dihydroxyanthraquinones - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
Unveiling Purpurin: A Technical Guide to its Natural Sources and Extraction from Rubia tinctorum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of purpurin, a naturally occurring red anthraquinone dye, with a specific focus on its primary plant source, Rubia tinctorum (madder root). This document details the biosynthesis of this compound, methods for its extraction and quantification, and presents relevant data in a clear, structured format for researchers and professionals in drug development and natural product chemistry.
Natural Sources and Biosynthesis of this compound in Rubia tinctorum
This compound (1,2,4-trihydroxyanthraquinone) is a significant colorant found in the roots of various Rubia species, most notably Rubia tinctorum.[1][2][3] While this compound itself is present in the plant, it is often found in higher concentrations as a result of the transformation of its precursors during the drying and processing of the roots.[1][3]
The primary anthraquinone components in fresh Rubia tinctorum roots are glycosides, such as ruberythric acid and lucidin primeveroside.[1][4] this compound is largely formed through the decarboxylation of pseudothis compound (1,2,4-trihydroxyanthraquinone-3-carboxylic acid).[1][3] Pseudothis compound itself is derived from the hydrolysis of its glycosides, galiosin and pseudothis compound glucoside, which are present in low concentrations in the plant.[1] The drying process, particularly with the application of heat, can facilitate the conversion of these glycosides to aglycones and the subsequent transformation of pseudothis compound to this compound.[1]
The biosynthesis of anthraquinones in Rubia species follows the shikimate pathway, leading to the formation of the core anthraquinone structure.[5] This pathway underscores the natural origin of these compounds and their derivatives within the plant's metabolic processes.
Caption: Biosynthesis and conversion pathway of this compound in Rubia tinctorum.
Quantitative Analysis of this compound Content
The yield of this compound from Rubia tinctorum roots is highly dependent on the extraction methodology employed. Different solvents and conditions can significantly impact the recovery of both this compound and its related anthraquinone, alizarin. The following table summarizes quantitative data from a study investigating the effect of various extraction methods on the recovery of these compounds.
| Method No. | Extraction Procedure | Alizarin Content (%) | This compound Content (%) |
| 1 | Maceration with MeOH (24h, dark) | 0.43 | 0.12 |
| 2 | Maceration with MeOH:H₂O (1:1) (24h, dark) | 0.63 | 0.18 |
| 3 | Maceration with CHCl₃ (saturated with water) (12h, dark) | 0.25 | 0.08 |
| 4 | Hydrolysis with MeOH:3N HCl (1:1) (70°C, 30 min), extraction with toluene | 1.15 | 0.35 |
| 5 | Hydrolysis with 3N HCl (100°C, 15 min), extraction with Et₂O | 1.25 | 0.30 |
| Data sourced from Bozan et al.[6] |
As the data indicates, acidic hydrolysis methods (Methods 4 and 5) yield significantly higher amounts of both alizarin and this compound.[6] This is attributed to the cleavage of glycosidic bonds, releasing the free aglycones.[1][4] Method 4, in particular, showed a slightly higher this compound content, which may be due to the decarboxylation of pseudothis compound under the experimental conditions.[6]
Experimental Protocols for Extraction
Detailed methodologies are crucial for the reproducible extraction and analysis of this compound. Below are protocols derived from cited literature.
Acidic Hydrolysis for Enhanced Aglycone Yield (Method 5)
This method is designed for the quantitative extraction of alizarin and this compound by first hydrolyzing the glycosidic precursors.
Materials:
-
Dried and powdered Rubia tinctorum roots
-
3N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Methanol (MeOH) for dissolution
-
Rotary evaporator
-
Heating apparatus (e.g., water bath)
-
Filtration apparatus
Procedure:
-
Weigh 1 gram of powdered Rubia tinctorum root material.
-
Add 50 mL of 3N HCl to the root powder.
-
Heat the mixture at 100°C for 15 minutes to facilitate hydrolysis.
-
Allow the mixture to cool to room temperature.
-
Extract the aqueous solution three times with 50 mL portions of diethyl ether.
-
Combine the diethyl ether extracts.
-
Evaporate the solvent in vacuo using a rotary evaporator.
-
Dissolve the resulting residue in 25 mL of methanol for subsequent analysis (e.g., HPLC).[6]
Maceration with Methanol-Water (Method 2)
This method represents a milder extraction technique without harsh acid hydrolysis.
Materials:
-
Dried and powdered Rubia tinctorum roots
-
Methanol (MeOH)
-
Deionized water
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered Rubia tinctorum root.
-
Prepare a 1:1 (v/v) solution of methanol and water.
-
Suspend the root powder in the methanol-water solution.
-
Macerate the mixture for 24 hours in the dark, with continuous agitation.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
The resulting aqueous extract can be used for further purification or analysis.[6]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound and other anthraquinones in Rubia tinctorum extracts.
Chromatographic Conditions (Example):
-
LC System: Shimadzu LC-6A with an automatic injection system.[6]
-
Column: A reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed. For instance, a gradient of:
-
Solvent A: MeOH:H₂O:HCOOH (25:74:1, v/v/v)
-
Solvent B: ACN:H₂O:HCOOH (69.5:29.5:1, v/v/v)[6]
-
-
Elution Profile:
-
Isocratic elution at 50% B for 10 minutes.
-
Linear gradient from 50% B to 80% B over 5 minutes.
-
Linear gradient from 80% B to 100% B over the next 5 minutes.
-
Isocratic elution at 100% B for 5 minutes.[6]
-
-
Detection: UV-Vis detector, with this compound typically monitored at a specific wavelength (e.g., 255 nm).[7]
Standard Preparation: Standard stock solutions of this compound and alizarin are prepared by dissolving accurately weighed amounts in methanol.[6] These standards are used to create a calibration curve for the quantitative determination of the compounds in the extracts.
Caption: General workflow for the extraction and quantification of this compound.
Conclusion
This guide has provided a comprehensive overview of the natural sources and extraction of this compound from Rubia tinctorum. The formation of this compound from its precursors, particularly through processes facilitated by drying and acidic conditions, is a key consideration for maximizing its yield. The provided experimental protocols and analytical methods offer a foundation for researchers to develop and optimize their own procedures for the isolation and study of this important natural compound. The quantitative data highlights the significant impact of the chosen extraction method on the final composition of the extract. For professionals in drug development, a thorough understanding of these extraction and purification processes is essential for obtaining consistent and high-purity material for further investigation.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Rubia Tinctorum, Morinda Officinalis and Anthraquinones - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Madder - CAMEO [cameo.mfa.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biosynthesis of Purpurin in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of purpurin, a naturally occurring red/yellow anthraquinone dye found in plants of the Rubia genus, most notably Madder (Rubia tinctorum). This compound and its derivatives are of significant interest due to their pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. This document details the biosynthetic pathway, key enzymes, and regulatory aspects, and provides relevant experimental protocols and quantitative data where available.
Introduction to this compound Biosynthesis
This compound (1,2,4-trihydroxyanthraquinone) is a secondary metabolite derived from the shikimate pathway. In higher plants, two primary routes lead to the formation of anthraquinones: the polyketide pathway and the shikimate pathway (specifically, the o-succinylbenzoic acid pathway). The biosynthesis of this compound and other alizarin-type anthraquinones in the Rubiaceae family proceeds via the latter. This pathway combines intermediates from the shikimate and methylerythritol phosphate (MEP) pathways to form the characteristic tricyclic anthraquinone core, which is subsequently modified to yield this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving several enzymatic reactions. The pathway can be broadly divided into three stages:
-
Formation of the naphthoquinone precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), from chorismate.
-
Formation of the isoprene unit, isopentenyl diphosphate (IPP), via the MEP pathway.
-
Condensation of DHNA with an isoprene unit and subsequent cyclization and modification to form this compound.
The key steps and enzymes involved are detailed below.
Formation of 1,4-dihydroxy-2-naphthoic acid (DHNA)
The initial steps of the pathway leading to the formation of the A and B rings of the anthraquinone skeleton are derived from the shikimate pathway intermediate, chorismate.
-
Step 1: Chorismate to Isochorismate: The pathway diverges from the primary shikimate pathway at chorismate. The enzyme isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate.[1]
-
Step 2: Isochorismate to o-succinylbenzoic acid (OSB): Isochorismate is then converted to o-succinylbenzoic acid by OSB synthase . This reaction also requires α-ketoglutarate and thiamine diphosphate (TPP).[2]
-
Step 3: Activation of OSB: OSB is subsequently activated by the attachment of a coenzyme A (CoA) molecule to its aliphatic carboxyl group, a reaction catalyzed by o-succinylbenzoate-CoA ligase (OSB-CoA ligase) . This reaction requires ATP and Mg²⁺.[3]
-
Step 4: Cyclization to DHNA: The activated OSB-CoA then undergoes an intramolecular cyclization to form the bicyclic compound 1,4-dihydroxy-2-naphthoic acid (DHNA) . This reaction is catalyzed by DHNA synthase .
Formation of the Isoprene Unit
The C ring of the this compound skeleton is derived from the five-carbon isoprene unit, isopentenyl diphosphate (IPP), which is synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.[4][5]
Formation of the Anthraquinone Skeleton and this compound
The final stages of this compound biosynthesis involve the condensation of DHNA with an isoprene unit, followed by cyclization and a series of hydroxylation reactions. While the initial prenylation step has been recently elucidated, the subsequent cyclization and hydroxylation enzymes are yet to be fully characterized.
-
Step 5: Prenylation of DHNA: A recently identified prenyltransferase , RcDT1 from Rubia cordifolia, catalyzes the attachment of a dimethylallyl group from dimethylallyl diphosphate (DMAPP, an isomer of IPP) to DHNA. This is a key committed step in the biosynthesis of alizarin-type anthraquinones.[3][5][6] The product of this reaction is likely a prenylated naphthoquinone derivative.
-
Step 6: Cyclization to the Anthraquinone Core: The prenylated intermediate undergoes a series of reactions, including a cyclization and subsequent aromatization, to form the tricyclic anthraquinone skeleton. The specific enzymes catalyzing these steps have not yet been identified but are likely to include a cyclase.
-
Step 7: Hydroxylation to this compound: The final step in the biosynthesis of this compound is the hydroxylation of the anthraquinone core at positions 1, 2, and 4. These reactions are likely catalyzed by cytochrome P450 monooxygenases , a large family of enzymes known to be involved in the modification of secondary metabolites.[1][7] However, the specific P450s responsible for this compound biosynthesis have not been characterized.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited in the scientific literature. However, transcriptomic analyses of Rubia species have provided some insights into the expression levels of genes potentially involved in the pathway.
| Gene/Enzyme | Plant Species | Observation | Reference |
| Isochorismate synthase (ICS) | Rubia yunnanensis | Gene expression is correlated with anthraquinone content. | [5] |
| o-succinylbenzoate synthase (OSBS) | Rubia yunnanensis | Gene expression is correlated with anthraquinone content. | [5] |
| o-succinylbenzoate-CoA ligase (OSBL) | Rubia yunnanensis | Gene expression is correlated with anthraquinone content. | [5] |
| Isopentenyl diphosphate isomerase (IPPI) | Rubia yunnanensis | Gene expression is correlated with anthraquinone content. | [5] |
| Prenyltransferase (RcDT1) | Rubia cordifolia | RNA interference of RcDT1 significantly reduces anthraquinone content. | [3] |
Note: The table above summarizes qualitative correlations from transcriptomic studies. Specific enzyme kinetic data (Km, Vmax, kcat) for the enzymes in the this compound biosynthetic pathway in plants are not currently available in the public domain.
Experimental Protocols
Detailed experimental protocols for all the enzymes in the this compound biosynthetic pathway are not yet established. However, based on the known reactions, the following general protocols can be adapted for the characterization of these enzymes.
Isochorismate Synthase (ICS) Enzyme Assay
This assay measures the conversion of chorismate to isochorismate.
Principle: The production of isochorismate can be monitored by HPLC or coupled to a subsequent enzymatic reaction for spectrophotometric or fluorometric detection.
Materials:
-
Chorismate
-
Plant protein extract or purified ICS enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing assay buffer and chorismate.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation.
-
At various time points, stop the reaction by adding an equal volume of methanol or a suitable acid.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of isochorismate formed.
o-succinylbenzoate-CoA ligase (OSB-CoA ligase) Assay
This assay measures the ATP-dependent formation of OSB-CoA from OSB and CoA.
Principle: The reaction can be monitored by following the consumption of ATP or the formation of OSB-CoA by HPLC.
Materials:
-
o-succinylbenzoic acid (OSB)
-
Coenzyme A (CoA)
-
ATP
-
Plant protein extract or purified OSB-CoA ligase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing assay buffer, OSB, CoA, and ATP.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme preparation.
-
Stop the reaction at various time points and analyze the formation of OSB-CoA by HPLC.
Prenyltransferase (RcDT1) Assay
This assay measures the transfer of a dimethylallyl group from DMAPP to DHNA.
Principle: The formation of the prenylated DHNA product can be detected and quantified by LC-MS.
Materials:
-
1,4-dihydroxy-2-naphthoic acid (DHNA)
-
Dimethylallyl diphosphate (DMAPP)
-
Plant microsomal protein extract or purified RcDT1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHNA, and DMAPP.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme preparation.
-
After a defined incubation period, stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analyze the organic extract by LC-MS to identify and quantify the prenylated products.
Signaling Pathways and Regulation
The regulation of this compound biosynthesis is not fully understood. However, studies on related secondary metabolite pathways, such as anthocyanin biosynthesis, suggest that the expression of biosynthetic genes is controlled by a complex network of transcription factors.
-
Transcription Factors: The promoters of genes involved in flavonoid and other phenylpropanoid pathways are often regulated by a complex of MYB , basic helix-loop-helix (bHLH) , and WD40-repeat proteins.[8][9][10] It is highly probable that similar transcription factors are involved in regulating the expression of genes in the this compound biosynthetic pathway. Transcriptome analyses of Rubia species have identified numerous transcription factor genes that are co-expressed with putative anthraquinone biosynthetic genes, suggesting a potential regulatory role.[11]
-
Elicitors: The production of anthraquinones in plant cell cultures can be induced by elicitors such as methyl jasmonate (MeJA). Treatment of Rubia yunnanensis hairy roots with MeJA led to a significant increase in the expression of several putative anthraquinone biosynthetic genes and an increase in the content of some anthraquinones.[1] This suggests that the jasmonate signaling pathway is involved in the regulation of this compound biosynthesis.
Mandatory Visualizations
Biosynthesis Pathway of this compound
Caption: Overview of the proposed this compound biosynthesis pathway in plants.
Experimental Workflow for Enzyme Characterization
Caption: A general experimental workflow for the characterization of biosynthetic enzymes.
Regulatory Network Hypothesis
Caption: A hypothesized regulatory network for this compound biosynthesis.
Future Perspectives
The elucidation of the complete biosynthetic pathway of this compound holds great promise for the metabolic engineering of this valuable compound. Future research should focus on:
-
Identification of Missing Enzymes: The characterization of the cyclase and hydroxylases involved in the later steps of the pathway is a key priority.
-
Quantitative Analysis: Detailed kinetic studies of the pathway enzymes and metabolic flux analysis will be crucial for understanding the regulation and bottlenecks in this compound production.
-
Regulatory Mechanisms: The identification of the specific transcription factors that regulate the this compound biosynthetic genes will enable targeted approaches to enhance its production.
-
Metabolic Engineering: The heterologous expression of the entire pathway in a microbial host could provide a sustainable and scalable platform for this compound production.
This technical guide provides a solid foundation for researchers and professionals interested in the biosynthesis of this compound. While significant progress has been made, further research is needed to fully unravel the intricacies of this fascinating metabolic pathway.
References
- 1. Functional Characterization of Cytochrome P450 Hydroxylase YpmL in Yangpumicin A Biosynthesis and Its Application for Anthraquinone-fused Enediyne Structural Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A prenyltransferase participates in the biosynthesis of anthraquinones in Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Enzyme promiscuity powers plant chemical diversity: A case of prenyltransferases in biosynthesis of quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of transcription factor genes involved in anthocyanin biosynthesis in carrot (Daucus carota L.) using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription Factor-Mediated Control of Anthocyanin Biosynthesis in Vegetative Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of MYB Transcription Factors of Anthocyanin Synthesis in Lily Flowers [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Purpurin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin, a naturally occurring anthraquinone, has demonstrated significant anticancer properties across various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its role in inducing apoptosis, promoting the generation of reactive oxygen species (ROS), and instigating cell cycle arrest. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to support further research and drug development efforts.
Cytotoxicity and Antiproliferative Effects
This compound exhibits selective cytotoxicity against cancer cells while showing minimal effects on normal cell lines. The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines, indicating its potent antiproliferative activity.
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Citation |
| A549 | Lung Carcinoma | 30 | 24 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly quantified, but demonstrates cytotoxic effects | 24 | [3] |
| HeLa | Cervical Carcinoma | Exhibits very low toxicity at 6 hours | 6 | [3] |
Induction of Apoptosis via PI3K/AKT Pathway Inhibition
A primary mechanism of this compound's anticancer activity is the induction of apoptosis through the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][4]
Signaling Pathway
This compound treatment leads to a significant decrease in the phosphorylation of PI3K and AKT.[4] This inactivation of the PI3K/AKT pathway, a key regulator of cell survival and proliferation, triggers a cascade of downstream events culminating in apoptosis.[1][4]
Modulation of Apoptotic Proteins
The inhibition of the PI3K/AKT pathway by this compound results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][4] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.[5][6][7] Subsequently, the release of cytochrome c from the mitochondria activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][4]
Data Presentation: this compound's Effect on Apoptotic Protein Expression in A549 Cells
| Protein | Function | Effect of this compound Treatment | Citation |
| p-PI3K/p-AKT | Cell Survival & Proliferation | Decreased | [4] |
| Bcl-2 | Anti-apoptotic | Decreased | [1][4] |
| Bax | Pro-apoptotic | Increased | [1][4] |
| Cytochrome c | Apoptosome formation | Increased release | [1][4] |
| Cleaved Caspase-9 | Initiator caspase | Increased | [1][4] |
| Cleaved Caspase-3 | Executioner caspase | Increased | [1][4][8] |
| Cleaved PARP | DNA repair enzyme | Increased | [1][4] |
Generation of Reactive Oxygen Species (ROS)
This compound treatment leads to a significant increase in the intracellular levels of ROS in cancer cells.[1] This elevation in ROS contributes to oxidative stress, leading to cellular damage and apoptosis.
Experimental Workflow: ROS Detection
Induction of G2/M Phase Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells. This is accompanied by the downregulation of key cell cycle regulatory proteins, Cyclin B1 and Cyclin-dependent kinase 1 (Cdk1), which are essential for the G2 to M phase transition.
Data Presentation: this compound's Effect on Cell Cycle Regulatory Proteins
| Protein | Function | Effect of this compound Treatment | Citation |
| Cyclin B1 | G2/M transition | Decreased | [9][10][11][12][13] |
| Cdk1 | G2/M transition | Decreased | [9][10][14][15][16] |
This compound in Photodynamic Therapy (PDT)
This compound and its derivatives can act as photosensitizers in photodynamic therapy (PDT).[14] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS, which in turn induce cancer cell death.[14][17]
Mechanism of Photodynamic Therapy
References
- 1. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cell Cycle [cyto.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. hh.um.es [hh.um.es]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 12. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Purpurin's Neuroprotective Potential in Alzheimer's Disease: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective effects of purpurin, a naturally occurring anthraquinone, in various Alzheimer's disease (AD) models. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on this compound's mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanisms of Action
This compound has been identified as a promising therapeutic candidate for AD due to its multifaceted impact on the disease's pathology. Preclinical evidence strongly suggests that its neuroprotective effects stem from a combination of anti-tau aggregation, cholinesterase inhibition, antioxidant activity, and anti-inflammatory mechanisms.[1][2][3] This natural compound has demonstrated the ability to interfere with key pathological processes of AD, such as the fibrillization of Tau protein and the reduction of amyloid-beta (Aβ) induced toxicity.[4][5]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the key quantitative findings from various in vitro and in vivo studies, showcasing this compound's potency and efficacy in AD models.
Table 1: Inhibition of Tau Aggregation and Cholinesterase Activity
| Parameter | Model System | This compound Concentration/Dose | Result | Reference |
| PHF6 Fibrillization Inhibition | In vitro | Equimolar | ~50% inhibition | [4] |
| Acetylcholinesterase (AChE) Inhibition | In vitro | - | IC50: 10.14 µg/mL | [3] |
| Butyrylcholinesterase (BuChE) Inhibition | In vitro | - | IC50: 7.09 µg/mL | [3] |
Table 2: In Vitro Neuroprotection and Antioxidant Effects in SH-SY5Y Cells
| Parameter | Model System | This compound Concentration | Result | Reference |
| Aβ-induced Cellular Damage | SH-SY5Y cells | 8 µM | Significant alleviation | [5][6] |
| Malondialdehyde (MDA) Production | SH-SY5Y cells | Dose-dependent | Decrease | [5][6] |
| Superoxide Dismutase (SOD) Levels | SH-SY5Y cells | Dose-dependent | Increase | [5][6][7] |
| Catalase Activity | SH-SY5Y cells | Dose-dependent | Increase | [7] |
Table 3: In Vivo Efficacy in Animal Models of Alzheimer's Disease
| Parameter | Animal Model | This compound Administration | Key Outcomes | Reference |
| Cognitive Function | d-galactose-induced aging rats | - | Significant improvement in learning and memory | [8][9] |
| Long- and Short-term Memory | Streptozotocin-induced murine model | 50 mg/kg (intraperitoneal) | Significant improvement | [5][6] |
| Social Interaction | Streptozotocin-induced murine model | 50 mg/kg (intraperitoneal) | Enhanced social interactions | [5][6] |
| Neuroinflammation | d-galactose-induced aging rats | - | Reduced neuroinflammation | [8][9] |
| Oxidative Stress | d-galactose-induced aging rats | - | Reduced oxidative stress injuries | [8][9] |
| Synaptic Plasticity & Neurotrophic Effect | d-galactose-induced aging rats | - | Enhanced | [8][9] |
| Tau Accumulation & Phosphorylation | Transgenic Drosophila (WT-FL hTau) | Fed to flies | Reduced | [4][10][11] |
Key Experimental Methodologies
The neuroprotective properties of this compound have been validated through a series of rigorous in vitro, in silico, and in vivo experimental models.
In Vitro Aggregation Assays
-
PHF6 Fibrillization Assay: The aggregation-prone hexapeptide fragment of Tau, 306VQIVYK311 (PHF6), is used as a proxy model for Tau aggregation. This compound's inhibitory effect was quantified by incubating it with PHF6 and measuring the extent of fibril formation, which was shown to be inhibited by approximately 50% at an equimolar concentration.[4] Pre-formed PHF6 fibrils were also disassembled by this compound.[4][10][11]
Cellular Models of Neurotoxicity
-
SH-SY5Y Cell Viability Assay: The human neuroblastoma SH-SY5Y cell line is a widely used model to study neurotoxicity. To assess this compound's protective effects, cells are exposed to amyloid-beta (Aβ) peptides (e.g., 20 μM Aβ) to induce cellular damage.[5][6] The viability of cells treated with this compound (e.g., 8 μM) is then measured to determine its neuroprotective capacity.[5][6]
In Vivo Alzheimer's Disease Models
-
Streptozotocin (STZ)-Induced Sporadic AD Model: In this murine model, neurodegeneration is induced by intracerebroventricular (ICV) injection of streptozotocin (3 mg/kg).[5][6] The therapeutic efficacy of this compound is evaluated by administering it intraperitoneally (50 mg/kg) and subsequently assessing cognitive functions through behavioral tests, as well as measuring biochemical markers of oxidative stress and inflammation.[5][6][12][13]
-
Transgenic Drosophila Model of Tauopathy: This model utilizes transgenic flies that express wild-type full-length human Tau (hTau), leading to AD-like neurotoxic symptoms. The neuroprotective effects of this compound are assessed by feeding it to the flies and observing the amelioration of these symptoms, along with a reduction in Tau accumulation and phosphorylation.[4][10][11]
-
D-galactose-Induced Aging Rat Model: Chronic administration of D-galactose in rats induces an accelerated aging phenotype, including cognitive deficits and oxidative stress, relevant to AD. The therapeutic potential of this compound in this model is evaluated by its ability to improve cognitive functions and mitigate oxidative damage and neuroinflammation in the brain.[8][9]
Signaling Pathways and Molecular Interactions
This compound exerts its neuroprotective effects by modulating several key signaling pathways implicated in Alzheimer's disease.
Inhibition of Tau Aggregation Pathway
This compound directly interferes with the aggregation of Tau protein, a hallmark of Alzheimer's disease. It has been shown to inhibit the fibrillization of the PHF6 peptide fragment of Tau and can also disassemble pre-formed fibrils.[4][10] In silico studies suggest that this compound interacts with key residues of PHF6, disrupting the β-sheet conformation necessary for aggregation.[4][11]
Modulation of Oxidative Stress and Neuroinflammation
This compound has been shown to combat oxidative stress by increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase, while decreasing the production of malondialdehyde (MDA), a marker of lipid peroxidation.[5][6][7] Furthermore, it mitigates neuroinflammation, a critical component of AD pathology.[8][9] Studies suggest this may involve the inhibition of pathways such as the NLRP3 inflammasome.[3]
Experimental Workflow for In Vivo Assessment
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a streptozotocin-induced rodent model of Alzheimer's disease.
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective effects in diverse Alzheimer's disease models, targeting key pathological features including Tau aggregation, oxidative stress, and neuroinflammation. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel AD therapeutics. However, it is important to note that challenges such as poor solubility and low brain bioavailability need to be addressed to enhance its therapeutic translation.[1][2] Future research should focus on the development of novel formulations, such as nanotechnology-based delivery systems, to overcome these limitations and unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of this compound, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer's disease-like symptoms in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Sporadic Anti-Alzheimer's Activity of this compound Using In Silico, In Vitro, and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroinflammation inhibition and neuroprotective effects of this compound, a potential anti-AD compound, screened via network proximity and gene enrichment analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer’s disease-like symptoms in animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Purpurin: A Comprehensive Technical Guide to its Antioxidant and Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring anthraquinone pigment primarily derived from the roots of plants in the Rubia genus, such as the common madder (Rubia tinctorum)[1][2]. Historically used as a potent red dye, this compound has garnered significant scientific attention for its diverse pharmacological activities, particularly its robust antioxidant and anti-inflammatory properties[1][2][3]. Its molecular structure, featuring an anthraquinone core with multiple hydroxyl substitutions, is critical to its ability to neutralize free radicals and mitigate oxidative stress[1][4]. This technical guide provides an in-depth analysis of the antioxidant and radical scavenging capacities of this compound, detailing the experimental evidence, methodologies, and underlying mechanisms.
Mechanism of Antioxidant Action
The antioxidant and radical scavenging effects of this compound are intrinsically linked to its chemical structure, specifically the hydroxyl groups attached to its anthraquinone nucleus[1][4]. These groups enable this compound to act as an effective electron or hydrogen donor, thereby neutralizing reactive oxygen species (ROS) and other free radicals[5]. Theoretical studies based on density functional theory (DFT) suggest that this compound's antioxidant activity can proceed through different mechanisms depending on the solvent environment[5][6].
-
Hydrogen Atom Transfer (HAT): In nonpolar solvents and the gas phase, a one-step hydrogen atom transfer is the favored mechanism. The hydroxyl groups can readily donate a hydrogen atom to a free radical, effectively quenching it[5][6].
-
Sequential Proton Loss–Electron Transfer (SPLET): In aqueous solutions, the SPLET mechanism is believed to play a more significant role. This involves the deprotonation of a hydroxyl group followed by the transfer of an electron to the radical species[5][6].
The stability of the resulting this compound radical is enhanced by resonance delocalization across the aromatic ring system, making it a potent antioxidant[5][7]. The presence of intramolecular hydrogen bonds also contributes to the stability of the molecule and its radical forms[7].
Quantitative Analysis of Antioxidant and Radical Scavenging Capacity
Multiple in vitro chemical assays have been employed to quantify the antioxidant potential of this compound. The following tables summarize the key quantitative data from comparative studies.
Table 1: DPPH Radical Scavenging Activity of this compound and Other Anthraquinones [8]
| Compound | Concentration (µM) | DPPH Scavenging Activity (%) | IC50 (µM) | IC50 (µg/mL) |
| This compound | 1 | 10.5 ± 0.8 | 39.8 ± 1.5 | 10.2 ± 0.4 |
| 10 | 28.1 ± 1.1 | |||
| 50 | 58.2 ± 2.1 | |||
| 100 | 75.3 ± 2.5 | |||
| 250 | 88.9 ± 3.0 | |||
| Anthrarufin | 250 | 15.6 ± 1.1 | >250 | >60.1 |
| Chrysazin | 250 | 12.4 ± 0.9 | >250 | >60.1 |
| Anthraquinone | 250 | 18.2 ± 1.2 | >250 | >60.1 |
| BHA (Control) | 100 | 90.1 ± 3.1 | 15.1 ± 0.6 | 2.7 ± 0.1 |
Note: Another study reported a DPPH IC50 for this compound of 3.491 μg/mL[8].
Table 2: ABTS Radical Cation Scavenging Activity of this compound [8]
| Compound | Concentration (µM) | ABTS Scavenging Activity (%) | IC50 (µM) | IC50 (µg/mL) |
| This compound | 1 | 15.2 ± 1.0 | 48.2 ± 1.8 | 12.3 ± 0.5 |
| 10 | 30.5 ± 1.3 | |||
| 50 | 52.8 ± 1.9 | |||
| 100 | 70.1 ± 2.4 | |||
| 250 | 85.6 ± 2.9 | |||
| BHA (Control) | 100 | 88.7 ± 3.0 | 15.2 ± 0.7 | 2.8 ± 0.1 |
Note: IC50 values for other tested anthraquinones (anthrarufin, chrysazin, anthraquinone) could not be determined[8].
Table 3: Hydrogen Peroxide (H₂O₂) Scavenging Activity of this compound [8]
| Compound | Concentration (µM) | H₂O₂ Scavenging Activity (%) | IC50 (µM) | IC50 (µg/mL) |
| This compound | 1 | 12.8 ± 0.9 | 45.1 ± 1.7 | 11.5 ± 0.4 |
| 10 | 29.7 ± 1.2 | |||
| 50 | 55.4 ± 2.0 | |||
| 100 | 72.8 ± 2.6 | |||
| 250 | 89.2 ± 3.1 | |||
| BHA (Control) | 100 | 78.5 ± 2.8 | 40.5 ± 1.6 | 7.3 ± 0.3 |
Note: Anthrarufin, chrysazin, and anthraquinone were inactive in this assay[8].
Table 4: Reducing Power of this compound (Potassium Ferricyanide Reduction) [8]
| Compound | Concentration (µM) | Absorbance at 700 nm |
| This compound | 1 | 0.05 ± 0.00 |
| 10 | 0.21 ± 0.01 | |
| 50 | 0.58 ± 0.02 | |
| 100 | 0.95 ± 0.03 | |
| 250 | 1.45 ± 0.05 | |
| BHA (Control) | 250 | 1.52 ± 0.06 |
Note: Higher absorbance indicates greater reducing power. Other tested anthraquinones showed significantly lower absorbance values[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key antioxidant assays used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically[9][10].
Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Dissolve this compound and control compounds (e.g., ascorbic acid, Trolox) in the same solvent to create a series of concentrations[10].
-
-
Reaction Mixture:
-
Incubation:
-
Measurement:
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample[8].
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration[12].
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically[13][14].
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM final concentration)[15][16].
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation[15][16].
-
Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 ± 0.02 at 734 nm[14].
-
-
Sample Preparation:
-
Prepare various concentrations of this compound and control antioxidants in a compatible solvent.
-
-
Reaction Mixture:
-
Add a small volume of the sample or standard solution (e.g., 5-10 µL) to a much larger volume of the diluted ABTS•+ solution (e.g., 200 µL)[14].
-
-
Incubation:
-
Measurement:
-
Measure the absorbance at 734 nm[14].
-
-
Calculation:
-
The scavenging percentage is calculated similarly to the DPPH assay. The IC50 value is then determined from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored complex, with absorbance measured at 593 nm[17][18].
Protocol:
-
Reagent Preparation:
-
Sample and Standard Preparation:
-
Reaction Mixture:
-
Add a small volume of the sample or standard (e.g., 10 µL) to a large volume of the pre-warmed FRAP working solution (e.g., 220 µL)[17].
-
-
Incubation:
-
Measurement:
-
Measure the absorbance of the blue-colored solution at 593 nm[17].
-
-
Calculation:
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺ concentration. Results are typically expressed as mM Fe(II) equivalents.
-
Visualizations: Workflows and Mechanisms
Antioxidant Mechanism and Cellular Effects
Beyond its chemical reactivity, this compound has demonstrated antioxidant effects in cellular environments. It can significantly decrease intracellular hydroxyl radical levels in a dose-dependent manner[8]. Furthermore, this compound has been shown to suppress inflammation by down-regulating the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response that is often triggered by oxidative stress[22][23].
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: this compound's radical scavenging via Hydrogen Atom Transfer (HAT).
Caption: this compound's role in mitigating inflammation via ROS and NLRP3.
Conclusion
The collective evidence from numerous chemical and cellular assays robustly demonstrates that this compound is a potent antioxidant and radical scavenger[2][3][8]. Its activity, which in several assays is comparable to or surpasses that of standard antioxidants like BHA, is attributed to the unique arrangement of hydroxyl groups on its anthraquinone core[8]. This compound effectively neutralizes a variety of reactive species, including DPPH and ABTS radicals, as well as hydrogen peroxide[8]. Furthermore, its ability to reduce ferric iron and scavenge intracellular ROS highlights its multifaceted protective capabilities[8][22]. The additional finding that this compound can down-regulate the NLRP3 inflammasome suggests its potential as a dual-action agent, capable of combating both oxidative stress and subsequent inflammation[2][22]. These properties make this compound a compelling candidate for further investigation in the development of novel therapeutics and functional food ingredients aimed at preventing or treating conditions associated with oxidative damage.
References
- 1. Therapeutic potential of this compound, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of this compound and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Study on the Antioxidant Activity of Alizarin, this compound, and Pseudothis compound: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 8. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of this compound and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. louis.uah.edu [louis.uah.edu]
- 13. chemistry.muohio.edu [chemistry.muohio.edu]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. zen-bio.com [zen-bio.com]
- 19. researchgate.net [researchgate.net]
- 20. content.abcam.com [content.abcam.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of this compound and Related Anthraquinones in Chemical and Cell Assays | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
Purpurin: A Technical Guide to its Antimicrobial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purpurin (1,2,4-trihydroxy-9,10-anthraquinone), a naturally occurring anthraquinone pigment, has demonstrated significant antimicrobial and antifungal properties. This document provides a comprehensive technical overview of its activity against a range of pathogens, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. Notably, this compound exhibits potent antifungal activity against various Candida species by disrupting mitochondrial function and inhibiting efflux pumps. Its antibacterial effects are primarily attributed to the inhibition of the crucial cell division protein FtsZ. This guide synthesizes the current scientific knowledge on this compound, presenting data in a structured format to aid researchers and professionals in the development of novel antimicrobial therapies.
Antifungal Properties of this compound
This compound has shown promising activity against a variety of fungal pathogens, particularly within the Candida genus, a common cause of opportunistic infections in humans.
Quantitative Antifungal Data
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness. The MIC values of this compound against several Candida species have been determined using the broth microdilution method.[1][2][3]
| Fungal Species | Strain | This compound MIC (µg/mL) |
| Candida albicans | ATCC 18804 | 5.12[3] |
| Candida albicans | Clinical Isolates | 2.56 - 5.12[3] |
| Candida glabrata | Clinical Isolates | 2.56[3] |
| Candida kefyr | Clinical Isolate | 1.28[3] |
| Candida krusei | Clinical Isolates | 1.28[3] |
| Candida parapsilosis | Clinical Isolates | 2.56 - 5.12[3] |
| Candida tropicalis | Clinical Isolate | 5.12[3] |
Mechanisms of Antifungal Action
This compound employs a multi-faceted approach to inhibit fungal growth, primarily by targeting cellular energetics and membrane transport.
A significant mechanism of drug resistance in fungi is the overexpression of efflux pumps that actively transport antifungal agents out of the cell. This compound has been shown to inhibit these energy-dependent efflux pumps in Candida species in a dose-dependent manner.[1][2] This activity is often assessed using a rhodamine 6G extrusion assay, where the accumulation of the fluorescent dye rhodamine 6G within the fungal cells indicates inhibition of efflux pumps.
Mitochondria are crucial for cellular energy production and are a key target for antifungal agents. This compound has been demonstrated to cause a dose-dependent depolarization of the mitochondrial membrane potential in Candida isolates.[1][2] This disruption of mitochondrial function can lead to a cascade of events culminating in fungal cell death, potentially through apoptosis-like pathways.[1]
Inhibition of Biofilm Formation and Hyphal Development
Candida albicans is known for its ability to form biofilms, which are structured communities of cells that are notoriously resistant to antifungal treatment. This compound has been shown to inhibit the formation of C. albicans biofilms and also to reduce the metabolic activity of pre-formed biofilms.[4][5] Furthermore, at sub-lethal concentrations, this compound can block the transition of C. albicans from its yeast form to its more virulent hyphal form.[4][6] This is significant as hyphal development is a key virulence factor. Mechanistically, this compound has been observed to downregulate the expression of hypha-specific genes such as ALS3, ECE1, HWP1, and HYR1, as well as the hyphal regulator RAS1.[4][6]
Antibacterial Properties of this compound
This compound also exhibits activity against bacterial pathogens, with a distinct mechanism of action compared to its antifungal effects.
Quantitative Antibacterial Data
While extensive data on a wide range of bacterial species is still emerging, studies have indicated the antibacterial potential of this compound and its derivatives.
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 6538 | 62.5 (for a cyclopropane derivative)[7] |
It is important to note that the available data for a broad spectrum of bacteria is limited, and some studies focus on this compound derivatives.
Mechanism of Antibacterial Action: Inhibition of FtsZ Assembly
The primary antibacterial mechanism of this compound identified to date is the perturbation of bacterial cell division through the inhibition of the FtsZ protein.[8][9] FtsZ is a crucial protein that forms the Z-ring at the site of cell division in most bacteria.
This compound binds to FtsZ with a dissociation constant of 11 µM and inhibits its assembly in vitro.[8][9] This inhibition of FtsZ polymerization prevents the formation of the Z-ring, leading to filamentation of the bacterial cells and ultimately inhibiting their proliferation.[8] This targeted action on a key bacterial protein makes this compound an interesting candidate for the development of new antibacterial agents.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent)
Procedure:
-
Prepare this compound Dilutions: Dispense 50 µL of sterile broth into wells of a 96-well plate (columns 2-12). Add 100 µL of the this compound stock solution to the first well of each row (column 1). Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no this compound), and column 12 as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well (columns 1-11). The final volume in each well will be 100 µL. Add 50 µL of sterile broth to the sterility control wells (column 12).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for the fungal species.
-
Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Rhodamine 6G (R6G) Efflux Assay
This assay is used to assess the inhibition of efflux pumps in fungal cells.
Materials:
-
Fungal cell culture
-
Phosphate-buffered saline (PBS)
-
Rhodamine 6G solution
-
Glucose solution
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Preparation: Grow fungal cells to the desired phase and harvest by centrifugation. Wash the cells with PBS.
-
R6G Loading: Resuspend the cells in PBS containing R6G and incubate to allow the dye to enter the cells.
-
Efflux Initiation: Centrifuge the cells to remove excess R6G and resuspend them in PBS. Add glucose to energize the efflux pumps.
-
Measurement: At various time points, take aliquots of the cell suspension, centrifuge, and measure the fluorescence or absorbance of the supernatant. A decrease in extracellular R6G indicates efflux. The presence of this compound during this process will result in higher intracellular and lower extracellular R6G if it inhibits the efflux pumps.
Mitochondrial Membrane Potential (MMP) Assay
This assay measures the effect of this compound on the mitochondrial membrane potential of fungal cells using a fluorescent dye like JC-1.
Materials:
-
Fungal cell culture
-
PBS
-
JC-1 fluorescent dye
-
This compound solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat fungal cells with varying concentrations of this compound for a specified time.
-
Staining: Incubate the treated and untreated cells with the JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
FtsZ Assembly Inhibition Assay
This assay determines the effect of this compound on the polymerization of the FtsZ protein.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP solution
-
This compound solution
-
Spectrophotometer or fluorometer capable of measuring light scatter
Procedure:
-
Reaction Setup: In a cuvette, combine the polymerization buffer, FtsZ protein, and varying concentrations of this compound.
-
Initiation of Polymerization: Add GTP to the mixture to initiate FtsZ polymerization.
-
Measurement: Monitor the change in light scattering at a specific wavelength over time. An increase in light scattering indicates FtsZ polymerization. A reduction in the rate and extent of light scattering in the presence of this compound indicates inhibition of FtsZ assembly.
Biofilm Inhibition Assay (XTT Reduction Assay)
This assay quantifies the metabolic activity of fungal biofilms and is used to assess the inhibitory effect of this compound on biofilm formation and viability.
Materials:
-
96-well sterile microtiter plates
-
Fungal inoculum
-
Growth medium (e.g., YNB)
-
This compound solution
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Plate reader
Procedure:
-
Biofilm Formation: For inhibition of formation, add fungal inoculum and varying concentrations of this compound to the wells and incubate for 24-48 hours. For activity against pre-formed biofilms, first grow the biofilms for 24-48 hours, then wash and add fresh medium containing this compound.
-
XTT-Menadione Preparation: Prepare a fresh solution of XTT and menadione.
-
Assay: Wash the biofilms with PBS. Add the XTT-menadione solution to each well and incubate in the dark. Metabolically active cells will reduce the XTT to a formazan product, resulting in a color change.
-
Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 490 nm). A decrease in absorbance in the presence of this compound indicates a reduction in biofilm metabolic activity.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes involved in the study of this compound's antimicrobial and antifungal properties.
Caption: Antifungal mechanism of this compound in a fungal cell.
Caption: Antibacterial mechanism of this compound targeting FtsZ.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for biofilm inhibition assay using XTT.
Conclusion
This compound presents a compelling profile as a natural antimicrobial and antifungal agent with distinct and potent mechanisms of action. Its ability to combat fungal pathogens through the dual action of efflux pump inhibition and mitochondrial disruption, coupled with its capacity to interfere with biofilm formation, makes it a promising candidate for further research and development. In the antibacterial realm, its specific targeting of the essential cell division protein FtsZ offers a novel avenue for antibiotic design. The data and protocols compiled in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives in the ongoing battle against microbial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. The Purine Biosynthesis Repressor, PurR, Contributes to Vancomycin Susceptibility of Methicillin-resistant Staphylococcus aureus in Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms [mdpi.com]
In Vitro Anti-inflammatory Effects of Purpurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of purpurin (1,2,4-trihydroxyanthraquinone), a naturally occurring anthraquinone. It details the molecular mechanisms, summarizes key quantitative data, provides standardized experimental protocols, and visualizes the cellular pathways involved.
Core Mechanisms of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling cascades within the cell. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.
Caption: this compound's inhibition of the NF-κB signaling pathway.
This compound has been shown to suppress the translocation of the NF-κB p65 subunit into the nucleus and prevent the degradation of its inhibitor, IκBα[1]. This action effectively halts the transcription of a host of pro-inflammatory genes.
Caption: this compound's inhibition of the MAPK signaling pathway.
Studies demonstrate that this compound inhibits the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, in response to inflammatory stimuli in keratinocytes and microglial cells[2][3][4]. Additionally, this compound has been noted to suppress the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathway[1][3].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Stimulant | Mediator | This compound Conc. | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | LPS | Nitric Oxide (NO) | 1, 10, 25, 50 µM | Dose-dependent inhibition | [5] |
| RAW 264.7 | LPS + ATP | IL-1β | 10, 50 µM | Significant dose-dependent reduction | [5][6] |
| BV2 Microglia | LPS | Nitric Oxide (NO) | Various | Significant inhibition | [1] |
| BV2 Microglia | LPS | PGE2 | Various | Significant inhibition | [1] |
| HaCaT | TNF-α/IFN-γ | IL-6, IL-1β, IL-8 | 5, 10, 20, 40 µM | Dose-dependent suppression | [2] |
| HaCaT | TNF-α/IFN-γ | TARC, MDC, RANTES | 5, 10, 20, 40 µM | Dose-dependent suppression |[2] |
Table 2: Antioxidant and Cytotoxic Activities of this compound
| Assay | Metric | Result | Cell Line / System | Reference |
|---|---|---|---|---|
| DPPH Assay | IC50 | 3.491 µg/mL | Chemical Assay | [6] |
| Lipid Peroxidation | Inhibition | High activity, similar to BHA | Linoleic Acid Assay | [6] |
| MTT Assay | IC50 | 30 µM (at 24h) | A549 (Lung Cancer) | [7] |
| Cytotoxicity | Effect | Very low toxicity | HeLa Cells |[8] |
Detailed Experimental Protocols
The following are standardized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound. These are synthesized from established methodologies and details mentioned in the cited literature.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HaCaT (Human Keratinocytes): Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Seeding: Plate cells in 96-well, 24-well, or 6-well plates depending on the assay, at a density that allows for ~80-90% confluency at the time of the experiment.
-
Treatment Protocol:
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce inflammation by adding the stimulant (e.g., 1 µg/mL LPS for RAW 264.7; 10 ng/mL TNF-α and 10 ng/mL IFN-γ for HaCaT) to the media.
-
Incubate for the desired period (e.g., 18-24 hours for cytokine/NO measurement; 15-60 minutes for signaling protein phosphorylation).
-
Cell Viability Assay (MTT or Resazurin-Based)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described above (without the inflammatory stimulant).
-
After the incubation period (e.g., 24 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and mix to dissolve the formazan crystals.
-
Measure the absorbance (MTT, ~570 nm) or fluorescence (Resazurin, Ex/Em ~560/590 nm) using a microplate reader[9].
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at ~540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite[10].
-
Cytokine and Chemokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of secreted cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits specific for the cytokine of interest (e.g., mouse IL-6, human IL-8).
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring absorbance at the specified wavelength (e.g., 450 nm).
-
-
Calculate cytokine concentrations based on the standard curve.
-
Gene Expression Analysis (RT-qPCR)
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes.
-
Procedure:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers (for targets like iNOS, COX-2, IL6, TNF), and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Analyze the amplification data. Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Western Blotting for Signaling Proteins
Western blotting is used to detect changes in the levels and phosphorylation status of key signaling proteins (e.g., p-p65, p-ERK, p-p38).
-
Procedure:
-
Protein Extraction: After a short treatment period (15-60 min), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p38, anti-β-actin).
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to the total protein and/or a loading control (e.g., β-actin).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the in vitro anti-inflammatory effects of a compound like this compound.
Caption: General workflow for in vitro anti-inflammatory studies.
References
- 1. Purpurogallin exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses atopic dermatitis via TNF-α/IFN-γ-induced inflammation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of this compound and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Purpurin: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of purpurin, a naturally occurring anthraquinone, in common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.
Introduction to this compound
This compound (1,2,4-trihydroxyanthraquinone) is a red-yellow crystalline solid naturally found in the roots of the madder plant (Rubia tinctorum)[1][2]. Historically used as a textile dye, this compound has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. Understanding its solubility and stability is paramount for its application in research and development, particularly in areas such as pharmacology and materials science.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and application in various experimental settings. The solubility of this compound is influenced by the polarity of the solvent and the potential for hydrogen bonding.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that comprehensive quantitative data for a wide range of organic solvents is limited in publicly available literature.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ~ 0.5 | ~ 0.0064 | Room Temperature | [3][4] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~ 0.5 | ~ 0.0068 | Room Temperature | [3][4] |
| Ammonium Hydroxide (NH₄OH) | NH₄OH | 35.04 | 1 | ~ 0.0285 | Not Specified | [5][6] |
| Water | H₂O | 18.02 | 1 | ~ 0.0555 | Not Specified | |
| Ethanol | C₂H₅OH | 46.07 | Insoluble (<1) | < 0.0217 | Not Specified | [7] |
Note: The molecular weight of this compound is 256.21 g/mol . Molar solubility was calculated using the provided solubility in mg/mL.
Qualitative Solubility Information
Qualitative assessments of this compound's solubility are more broadly reported:
-
Soluble in: Alcohol, ether, and chloroform[2]. It dissolves in boiling water to give a yellow color and in ethanol to produce a red solution[1][2].
-
Partially soluble in: Water[3].
-
Insoluble in: Hexane[2].
-
Slightly soluble in: Methanol (with heating)[8].
Stability of this compound
The stability of this compound is a critical consideration for its storage, handling, and use in experimental protocols. Its degradation can be influenced by several factors, including temperature, light, and pH.
General Stability Profile
This compound is generally considered stable as a solid at room temperature for extended periods[9]. However, in solution, its stability is more variable. It is known to be sensitive to high temperatures and certain pH conditions[9].
Factors Affecting Stability
-
Light: this compound can be sensitive to light. Photodegradation is a common degradation pathway for many organic dyes[15][16][17]. To ensure the integrity of this compound solutions, it is recommended to store them in amber vials or otherwise protect them from light.
-
pH: The color of this compound solutions is pH-dependent, which suggests that the molecular structure and, consequently, its stability can be altered by pH. It dissolves in alkaline solutions, forming a yellow solution[2].
Degradation Pathways
Detailed studies on the specific degradation pathways and products of this compound are not extensively documented in the available literature. General degradation mechanisms for similar compounds involve oxidation and cleavage of the anthraquinone ring structure.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[18][19][20].
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original solubility by taking into account the dilution factor.
Stability Assessment: HPLC-UV Method
A stability-indicating HPLC method is crucial for assessing the degradation of this compound over time and under various stress conditions.
Objective: To quantify the amount of this compound remaining in a solution over time and to detect the formation of degradation products.
Materials:
-
This compound stock solution in a chosen solvent
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid)
-
Autosampler vials
-
Environmental chamber or incubator for stress testing (temperature, humidity, light)
Procedure:
-
Method Development and Validation: Develop an HPLC method capable of separating this compound from its potential degradation products. Validate the method for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
-
Sample Preparation: Prepare solutions of this compound in the solvent of interest at a known concentration.
-
Stress Conditions:
-
Thermal Stability: Store vials of the this compound solution at elevated temperatures (e.g., 40 °C, 60 °C) and at room temperature.
-
Photostability: Expose vials of the this compound solution to a controlled light source (e.g., UV lamp) and protect a set of control samples from light.
-
pH Stability: Adjust the pH of the this compound solution to various levels (e.g., acidic, neutral, basic) using appropriate buffers.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Inject the samples into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Monitor the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathway
This compound has been shown to modulate various signaling pathways. The diagram below illustrates a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in cellular processes such as proliferation, differentiation, and apoptosis, and can be influenced by compounds like this compound.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the comprehensive analysis of this compound's solubility and stability.
Caption: General experimental workflow for determining the solubility and stability of this compound.
References
- 1. This compound [chemeurope.com]
- 2. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 3. labsolu.ca [labsolu.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Dye content 90 81-54-9 [sigmaaldrich.com]
- 6. 红紫素 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 18 | Antioxidant | TargetMol [targetmol.com]
- 8. This compound | 81-54-9 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ftb.com.hr [ftb.com.hr]
- 13. researchgate.net [researchgate.net]
- 14. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. researchgate.net [researchgate.net]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Shake-Flask Solubility Assay | Bienta [bienta.net]
Purpurin: A Comprehensive Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red pigment found in the roots of the madder plant (Rubia tinctorum). Historically used as a textile dye, this compound has garnered increasing interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities. As with any compound being considered for pharmaceutical or nutraceutical development, a thorough understanding of its toxicological profile is paramount. This technical guide provides an in-depth analysis of the safety assessment of this compound, summarizing key toxicological data, detailing experimental methodologies, and visualizing relevant biological pathways.
Acute, Subchronic, and Chronic Toxicity
A comprehensive evaluation of a compound's toxicity involves assessing its effects over different exposure durations. Studies on this compound have ranged from acute single-dose administrations to long-term chronic exposure.
Acute Oral Toxicity
Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single dose of a substance. An acute oral toxicity study of this compound was conducted in female Wistar rats following the Organisation for Economic Co-operation and Development (OECD) Guideline 423. In this study, this compound was administered at a starting dose of 300 mg/kg, followed by a dose of 2000 mg/kg. The animals were observed for toxic signs for 24 hours and for a subsequent 14 days. The study found no significant differences in body weight, food and water intake, or hematological and clinical biochemistry parameters between the treated and control groups. Histopathological examination of vital organs also revealed no pathological changes. Based on these findings, the oral lethal dose (LD50) for this compound in female rats was determined to be greater than 2000 mg/kg body weight, classifying it under category 5 of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which indicates low acute toxicity.[1]
Chronic Toxicity and Carcinogenicity
Long-term exposure studies are critical for identifying potential target organs for toxicity and assessing carcinogenic potential. A chronic toxicity and tumorigenicity study of this compound was conducted in male F344 rats over a period of 520 days.[2] In this study, one group of rats was fed a diet containing 1% this compound.
The study revealed significant toxic effects, particularly in the urinary system. Key findings from this chronic toxicity study include:
-
Nephrotoxicity: Nearly all animals administered this compound developed significant kidney changes resembling "progressive chronic nephropathies," which were much more severe than in the control group.[2]
-
Urinary Bladder Tumors: A notable number of rats treated with this compound developed urinary bladder tumors, including papillomas and carcinomas.[2] Marked hyperplasia of the pelvic epithelium was also frequently observed.[2]
-
Crystallization: Prominent crystallization in the renal pelvis and urinary bladder was observed, which is believed to be linked to the toxic effects on renal tubules and the development of epithelial hyperplasia and neoplasms.[2]
These findings from the chronic toxicity study are summarized in the table below.
| Toxicological Endpoint | Species/Model | Dose/Concentration | Duration | Observed Effects |
| Chronic Toxicity & Carcinogenicity | Male F344 Rats | 1% in diet | 520 days | Progressive chronic nephropathies, marked hyperplasia of pelvic epithelium, urinary bladder tumors (papilloma and carcinoma), crystallization in renal pelvis and urinary bladder.[2] |
In Vitro Cytotoxicity
In vitro cytotoxicity assays are essential for initial screening of a compound's toxicity at the cellular level. This compound has been evaluated in several cell lines, with its cytotoxic effects appearing to be cell-type dependent.
In A549 human lung carcinoma cells, this compound demonstrated a cytotoxic effect with an IC50 value of 30 µM after 24 hours of incubation.[3] In contrast, studies on HeLa cells showed very low toxicity after 6 hours of treatment. Furthermore, this compound did not produce significant cell death in normal Human Dermal Fibroblast (HDF) cells at concentrations up to 100 µM.[3]
| Cell Line | Assay | Concentration/Dose | Incubation Time | Results |
| A549 (Human Lung Carcinoma) | MTT Assay | IC50 = 30 µM | 24 hours | Cytotoxic effect observed.[3] |
| HeLa (Human Cervical Cancer) | Not specified | Various concentrations | 6 hours | Very low toxicity observed. |
| HDF (Human Dermal Fibroblasts) | MTT Assay | Up to 100 µM | Not specified | No significant cell death observed.[3] |
Genotoxicity
Currently, there is a lack of specific studies that have evaluated the genotoxic potential of this compound using standard regulatory assays such as the Ames test (bacterial reverse mutation assay), in vitro micronucleus test, or in vitro chromosomal aberration assay. This represents a significant data gap in the toxicological profile of this compound.
Reproductive and Developmental Toxicity
Similar to genotoxicity, there is a notable absence of published studies investigating the potential reproductive and developmental toxicity of this compound. Standard OECD guidelines for such studies include:
-
OECD 414 (Prenatal Developmental Toxicity Study): This study is designed to assess the effects of a substance on the pregnant female and the developing embryo and fetus.[4][5][6][7]
-
OECD 415 (One-Generation Reproduction Toxicity Study): This study provides information on the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, parturition, and lactation.[8][9][10]
-
OECD 416 (Two-Generation Reproduction Toxicity Study): This study extends the one-generation study to evaluate the effects on the reproductive capabilities of the first-generation offspring.[3][11][12][13][14]
The lack of data from these standardized tests means that the potential for this compound to cause reproductive or developmental harm remains unknown.
Mechanistic Insights into Toxicity
While the precise mechanisms underlying this compound-induced toxicity, particularly in the kidney and bladder, are not fully elucidated, some potential pathways have been explored in the context of its anti-cancer activity.
PI3K/AKT Signaling Pathway Inhibition in Cancer Cells
In A549 lung cancer cells, this compound has been shown to induce apoptosis through the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3] This pathway is crucial for cell survival and proliferation. By inhibiting PI3K/AKT, this compound promotes the expression of pro-apoptotic proteins such as Bax and caspases, while downregulating the anti-apoptotic protein Bcl-2.[3]
Generation of Reactive Oxygen Species (ROS)
This compound has been observed to induce the generation of Reactive Oxygen Species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis.[3] This is a common mechanism for the cytotoxic action of many chemotherapeutic agents.
Experimental Protocols
Acute Oral Toxicity Study (as per OECD Guideline 423)
This study is conducted to assess the acute toxic effects of a substance when administered orally.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Conclusion and Future Directions
The available toxicological data on this compound indicates low acute oral toxicity. However, a long-term study has raised significant concerns regarding its potential for nephrotoxicity and urinary bladder tumorigenicity at high doses. The in vitro cytotoxicity of this compound appears to be selective for certain cell types, with cancer cells showing greater sensitivity than normal cells.
Crucially, there are major data gaps in the safety profile of this compound, particularly concerning its genotoxic and reproductive/developmental effects. To move forward with any potential therapeutic application of this compound, it is imperative that these data gaps be filled through rigorous testing according to internationally recognized guidelines.
Future research should focus on:
-
Conducting a battery of genotoxicity tests, including the Ames test, in vitro micronucleus assay, and in vitro chromosomal aberration assay.
-
Performing comprehensive reproductive and developmental toxicity studies following OECD guidelines 414, 415, and/or 416.
-
Investigating the mechanisms underlying the observed nephrotoxicity and bladder tumorigenicity, including the role of crystallization and potential signaling pathways involved in non-cancer cells.
-
Establishing a No-Observed-Adverse-Effect Level (NOAEL) from subchronic and chronic toxicity studies to inform safe exposure limits.
A complete and robust toxicological profile is essential for the safe development of this compound as a potential therapeutic agent. The information presented in this guide highlights both what is known and, more importantly, what remains to be investigated to ensure the safety of this promising natural compound.
References
- 1. Possible mechanism responsible for allopurinol-nephrotoxicity: lipid peroxidation and systems of producing- and scavenging oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity and tumorigenicity of this compound, a natural hydroxanthraquinone in rats: induction of bladder neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. Test No. 415: One-Generation Reproduction Toxicity Study | OECD [oecd.org]
- 9. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 10. oecd.org [oecd.org]
- 11. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
The Role of Purpurin in Mitigating Tau Aggregation: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's disease, are characterized by the pathological aggregation of the tau protein into neurofibrillary tangles. This technical guide provides an in-depth overview of the role of purpurin, a naturally occurring anthraquinone compound, in inhibiting tau aggregation. We consolidate quantitative data, detail experimental methodologies, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field. Evidence from in vitro, in silico, and in vivo studies demonstrates this compound's potential as a therapeutic lead molecule by not only preventing the formation of tau fibrils but also disassembling pre-existing aggregates and reducing tau phosphorylation.
Introduction
Tau is a microtubule-associated protein crucial for neuronal stability.[1][2] In several neurodegenerative disorders, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates into insoluble fibrils, forming neurofibrillary tangles (NFTs) that are a hallmark of Alzheimer's disease.[1][2][3] The hexapeptide motif 306VQIVYK311, known as PHF6, is a key region that promotes the self-assembly of the full-length tau protein.[1] Small molecules that can inhibit the aggregation of this peptide are therefore of significant therapeutic interest. This compound (1,2,4-trihydroxyanthraquinone), a natural pigment, has emerged as a promising inhibitor of tau aggregation.[1][4][5] This guide synthesizes the current understanding of this compound's mechanism of action against tau aggregation.
Quantitative Data on this compound's Efficacy
This compound has demonstrated significant efficacy in inhibiting tau aggregation and interacting with tau protein in various experimental settings. The following table summarizes the key quantitative findings.
| Parameter | Method | Target | This compound Concentration | Result | Reference |
| Inhibition of PHF6 Fibrillization | Thioflavin S (ThS) Assay | PHF6 peptide (50 µM) | 10 µM | ~20% reduction in aggregation | [Viswanathan et al., 2019] |
| 50 µM (equimolar) | ~50% reduction in aggregation | [Viswanathan et al., 2019] | |||
| 100 µM | ~70% reduction in aggregation | [Viswanathan et al., 2019] | |||
| 250 µM | ~85% reduction in aggregation | [Viswanathan et al., 2019] | |||
| Disassembly of Pre-formed PHF6 Fibrils | Thioflavin S (ThS) Assay | Pre-formed PHF6 fibrils (50 µM) | 100 µM | Significant disassembly | [Viswanathan et al., 2019] |
| 250 µM | More pronounced disassembly | [Viswanathan et al., 2019] | |||
| Binding Affinity to PHF6 | Isothermal Titration Calorimetry (ITC) | Monomeric PHF6 peptide | 50 µM in cell, 400 µM in syringe | Interaction driven by hydrophobic contacts | [Viswanathan et al., 2019] |
| Binding to Full-Length Tau | Surface Plasmon Resonance (SPR) | Full-length Tau (FL-Tau) | 5 µM and 10 µM | Dose-dependent complexation | [Viswanathan et al., 2019] |
| Reduction of Tau Accumulation in cells | Western Blot | SH-SY5Y cells overexpressing hTau | 10 µM | Significant reduction of total hTau | [Viswanathan et al., 2019] |
| Reduction of Tau Phosphorylation in vivo | Western Blot | Transgenic Drosophila expressing hTau | Not specified (fed) | Significantly lower ratio of phosphorylated Tau to total Tau | [Viswanathan et al., 2019] |
Mechanism of Action
This compound's inhibitory effect on tau aggregation is multifaceted, involving direct interaction with the aggregation-prone PHF6 peptide, inhibition of fibril formation, disassembly of existing fibrils, and a reduction in tau phosphorylation.
Direct Interaction and Inhibition of Fibrillization
In silico docking studies have shown that this compound interacts with key residues of the PHF6 peptide, which are crucial for maintaining its β-sheet conformation.[1][4] This interaction, predominantly through hydrophobic contacts, interferes with the self-assembly of PHF6 monomers into β-sheet-rich amyloid structures.[1][2]
Disassembly of Pre-formed Fibrils
This compound is not only capable of preventing the formation of new fibrils but can also disassemble pre-formed PHF6 fibrils, suggesting its potential to clear existing tau pathology.[1][2]
Reduction of Tau Phosphorylation
In an in vivo Drosophila model of tauopathy, feeding with this compound led to a significant reduction in the ratio of phosphorylated tau to total tau.[1][4] While the direct mechanism is not fully elucidated, this suggests that this compound may interfere with the signaling pathways that lead to tau hyperphosphorylation. Glycogen synthase kinase 3β (GSK-3β) is a primary kinase responsible for tau phosphorylation. Although direct inhibition of GSK-3β by this compound has not been demonstrated, the reduction in phosphorylated tau suggests an upstream regulatory effect.
Figure 1: Proposed mechanism of this compound in inhibiting tau pathology.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and tau aggregation.
In Vitro Tau Aggregation and Inhibition Assay (Thioflavin S)
This assay quantifies the extent of tau fibrillization in the presence and absence of an inhibitor.
Materials:
-
PHF6 peptide (306VQIVYK311)
-
This compound
-
Thioflavin S (ThS)
-
Heparin
-
20 mM MOPS buffer (pH 7.2)
-
96-well black plates
Procedure:
-
Prepare stock solutions of PHF6 peptide, this compound, and ThS.
-
In a 96-well black plate, set up reactions containing 50 µM PHF6 and 100 µM ThS in 20 mM MOPS buffer.
-
For inhibition assays, add this compound at desired final concentrations (e.g., 10, 50, 100, 250 µM).
-
Initiate aggregation by adding heparin to a final concentration of 10 µM.
-
Monitor ThS fluorescence using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-520 nm, respectively. Readings are typically taken over time at 25°C.
Binding Affinity Analysis (Surface Plasmon Resonance - SPR)
SPR is used to study the real-time interaction between this compound and full-length tau protein.
Materials:
-
Full-length Tau (FL-Tau) protein
-
This compound
-
SPR instrument (e.g., Biacore or ProteOn)
-
Sensor chip (e.g., CM5 or equivalent)
-
Phosphate-buffered saline with Tween 20 (PBST)
Procedure:
-
Immobilize FL-Tau protein onto the surface of the sensor chip according to the manufacturer's protocol.
-
Prepare a series of this compound solutions at different concentrations (e.g., 5 µM and 10 µM) in PBST.
-
Inject the this compound solutions over the sensor chip surface containing the immobilized FL-Tau.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams.
-
Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity (KD).
Thermodynamic Analysis (Isothermal Titration Calorimetry - ITC)
ITC measures the heat changes associated with the binding of this compound to the PHF6 peptide to determine the thermodynamic parameters of the interaction.
Materials:
-
Monomeric PHF6 peptide
-
This compound
-
20 mM MOPS buffer
-
ITC instrument (e.g., MicroCal)
Procedure:
-
Prepare solutions of 50 µM this compound and 400 µM monomeric PHF6 in 20 mM MOPS buffer.
-
Load the this compound solution into the sample cell of the ITC instrument.
-
Load the PHF6 solution into the titration syringe.
-
Set the experiment temperature to 25°C.
-
Perform a series of injections of the PHF6 solution into the this compound solution, measuring the heat evolved after each injection.
-
Analyze the resulting thermogram to determine the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH).
In Vivo Efficacy in a Drosophila Model of Tauopathy
This model assesses the ability of this compound to ameliorate tau-induced neurodegeneration in a living organism.
Model:
-
Transgenic Drosophila melanogaster expressing wild-type full-length human tau (hTau) in the nervous system (e.g., using the GMR-Gal4 driver for eye-specific expression).
Procedure:
-
Prepare standard fly food supplemented with this compound. The exact concentration should be optimized to ensure it is non-toxic.
-
Raise the transgenic flies on the this compound-containing food from the larval stage.
-
Assess the neurodegenerative phenotype, such as the rough eye phenotype, in adult flies.
-
Prepare fly head homogenates for Western blot analysis to quantify the levels of total and phosphorylated tau.
Cellular Tau Accumulation Assay (SH-SY5Y Cells)
This cell-based assay evaluates the effect of this compound on the accumulation of human tau in a neuronal cell line.
Model:
-
Human neuroblastoma SH-SY5Y cells engineered to overexpress human tau (hTau).
Procedure:
-
Culture the SH-SY5Y-hTau cells under standard conditions.
-
Treat the cells with 10 µM this compound for a specified period (e.g., 48 hours).
-
Harvest the cells and prepare cell lysates.
-
Perform Western blot analysis on the cell lysates to quantify the levels of total hTau, typically normalized to a housekeeping protein like GAPDH.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships in this compound's mechanism of action.
Figure 2: Workflow for in vitro characterization of this compound's effects.
Figure 3: Workflow for in vivo and cellular validation of this compound.
Conclusion and Future Directions
This compound has demonstrated compelling potential as a multi-target agent against tau pathology. Its ability to inhibit tau aggregation, disaggregate existing fibrils, and reduce tau phosphorylation in preclinical models positions it as a strong candidate for further drug development. Future research should focus on elucidating the precise molecular mechanism by which this compound reduces tau phosphorylation, including the identification of its direct or indirect effects on key tau kinases such as GSK-3β. Furthermore, optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and blood-brain barrier penetration will be critical for its translation into a viable therapeutic for human tauopathies.
References
- 1. This compound modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer’s disease-like symptoms in animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer's disease-like symptoms in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Functional Insights into the Selective Inhibition of Mutant Tau Aggregation by this compound and Oleocanthal in Frontotemporal Dementia [zenodo.org]
Purpurin: A Natural Dye's Promising Future in Sustainable Lithium-Ion Battery Cathodes
An In-depth Technical Guide for Researchers and Scientists
The urgent need for sustainable and environmentally friendly energy storage solutions has spurred research into alternative electrode materials for lithium-ion batteries (LIBs). Among the promising candidates, purpurin, a naturally occurring, non-toxic organic dye, has emerged as a compelling option for cathode applications.[1][2] Derived from the madder plant root, this compound offers a bio-derived, cost-effective, and greener alternative to conventional inorganic cathode materials that often rely on scarce and expensive elements like cobalt.[3] This technical guide provides a comprehensive overview of this compound's potential as a LIB cathode material, detailing its electrochemical performance, the experimental protocols for its use, and the underlying redox mechanisms.
Electrochemical Performance of this compound-Based Cathodes
The electrochemical activity of this compound stems from its carbonyl and hydroxyl functional groups, which act as redox centers for reversible lithium ion storage.[1][2] However, pristine this compound suffers from significant capacity fading due to its solubility in common liquid electrolytes. To overcome this critical challenge, researchers have successfully functionalized this compound with polymers, such as polystyrene, to enhance its stability and cycling performance.
Below is a summary of the key electrochemical performance data for both pristine this compound and its polymer composites.
| Cathode Material | Initial Discharge Capacity (mAh g⁻¹) | C-Rate | Cycle Number | Capacity Retention | Coulombic Efficiency (%) | Voltage Range (V vs. Li/Li⁺) | Reference |
| Pristine this compound | ~196 | C/20 | 1 | - | - | 1.5 - 3.7 | [3] |
| Pristine this compound | 90 (after 50 cycles) | - | 50 | ~46% of initial | - | 1.5 - 3.7 | [3] |
| This compound Functionalized Polystyrene | 150 (stable) | 50 mA g⁻¹ | >60 | High | - | - | |
| Chemically Lithiated this compound (CLP) | - | - | 50 | - | ~98% | 1.5 - 3.7 | [3] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound-based cathode materials, electrode preparation, and electrochemical characterization, based on established research.
Synthesis of Chemically Lithiated this compound (CLP)
-
Dissolution: Dissolve 2.56 g (10 mmol) of this compound in 100 mL of methanol.
-
Lithium Salt Addition: In a separate vessel, dissolve 1.02 g (10 mmol) of lithium acetate dihydrate in 10 mL of methanol.
-
Reaction: Add the lithium acetate solution dropwise to the this compound solution while stirring vigorously. The solution will change color from reddish-yellow to pink.
-
Stirring: Continue stirring the resulting solution for 10 minutes.
-
Solvent Removal: Remove the solvent from the reaction mixture under vacuum to obtain the solid 1:1 ratio of chemically lithiated this compound (CLP).
-
1:2 Ratio Synthesis (Optional): To prepare a 1:2 ratio of CLP, double the molar equivalent of lithium acetate in the initial step.[3]
Electrode Preparation
-
Slurry Formulation: Prepare a slurry by mixing 80% by weight of the active material (pristine this compound or CLP), 10% Super P carbon black (conductive agent), and 10% polyvinylidene fluoride (PVDF) binder in N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness.
-
Drying: Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter from the dried sheet.
Electrochemical Cell Assembly and Testing
-
Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox. Use the prepared this compound-based electrode as the cathode, lithium metal foil as the anode, a Celgard 2400 microporous membrane as the separator, and a 1 M solution of LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) as the electrolyte.[3]
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans at a scan rate of 0.1 mV s⁻¹ between 1.5 V and 3.7 V to investigate the redox behavior.
-
Galvanostatic Cycling: Conduct charge-discharge cycling at various C-rates (e.g., C/20, C/10, C/2) within the voltage window of 1.5 V to 3.7 V to evaluate the specific capacity, cycling stability, and rate capability.
-
Visualizing the Core Concepts
To better illustrate the fundamental processes and workflows, the following diagrams are provided in the DOT language for Graphviz.
Electrochemical Redox Mechanism of this compound
Caption: Redox mechanism of this compound during battery charge and discharge cycles.
Experimental Workflow for this compound Cathode Development
Caption: Step-by-step workflow for this compound cathode synthesis, electrode fabrication, and testing.
Schematic of a this compound-Based Lithium-Ion Battery
References
Methodological & Application
Application Notes & Protocols for the Extraction and Purification of Purpurin from Madder Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red dye and a significant bioactive compound found in the roots of the madder plant (Rubia tinctorum and other Rubia species).[1][2] It belongs to the anthraquinone family of compounds, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The extraction and purification of this compound are of great interest for research in drug development, natural dyes, and analytical chemistry.
These application notes provide a detailed protocol for the extraction of a crude anthraquinone mixture from madder root, followed by a chromatographic method for the purification of this compound. The protocols are designed to be reproducible and scalable for laboratory settings.
Data Presentation: Quantitative Analysis of Anthraquinones in Madder Root
The concentration of this compound and other major anthraquinones in madder root can vary significantly depending on the plant cultivar, age, and growing conditions. The choice of extraction method also greatly influences the yield and composition of the final extract. The following tables summarize representative quantitative data from various studies.
Table 1: Anthraquinone Content in Rubia tinctorum Roots
| Anthraquinone | Average Content (mg/g of dried root) | Reference |
| Pseudothis compound | 7.4 | [3] |
| Munjistin | 6.2 | [3] |
| Alizarin | 8.7 | [3] |
| This compound | 3.5 | [3] |
| Nordamnacanthal | 13.4 | [3] |
Table 2: this compound and Alizarin Content in Various Rubia Samples and Cultures
| Sample Type | This compound Content | Alizarin Content | Analytical Method | Reference |
| Rubia tinctorum wild accessions | Up to 0.28% w/w | - | HPTLC | [4] |
| Rubia tinctorum hairy root cultures | Up to 5.94 mg/g (0.594%) | Up to 2.14 mg/g | RP-HPLC-DAD | [4] |
| Rubia tinctorum roots (Turkish origin) | 0.14% - 0.89% | 0.38% - 1.14% | RP-HPLC | [5] |
Table 3: Comparison of Extraction Methods for Alizarin and this compound Recovery
| Extraction Method | Relative Alizarin Yield | Relative this compound Yield | Notes | Reference |
| Soxhlet with MeOH:H₂O (1:1) | High | Moderate | 24-hour extraction. | [5] |
| Maceration with MeOH:H₂O (1:1) | Moderate | Moderate | 24-hour extraction in the dark. | [5] |
| Maceration with CHCl₃ | Low | Low | 12-hour extraction in the dark. | [5] |
| Hydrolysis with MeOH:3N HCl | High | High | 30 min at 70°C. May cause decarboxylation of pseudothis compound to this compound. | [5][6][7] |
Experimental Protocols
This section details the step-by-step methodologies for the extraction and purification of this compound from dried madder root.
Protocol 1: Acid Hydrolysis and Extraction of Crude Anthraquinones
This protocol utilizes acid hydrolysis to convert anthraquinone glycosides into their aglycone forms, including this compound, and to facilitate their extraction.[5][7][8]
Materials:
-
Dried and powdered madder root (Rubia tinctorum)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 3N
-
Toluene
-
Distilled water
-
Rotary evaporator
-
Heating mantle with magnetic stirrer
-
Filter paper and funnel
-
Separatory funnel
Procedure:
-
Weigh 100 g of dried, powdered madder root and place it into a 1 L round-bottom flask.
-
Add 500 mL of a 1:1 (v/v) mixture of methanol and 3N hydrochloric acid to the flask.
-
Heat the suspension to 70°C and stir for 30 minutes.[5]
-
Allow the mixture to cool to room temperature and filter to remove the solid plant material.
-
Transfer the filtrate to a larger flask and reduce the volume by approximately half using a rotary evaporator to remove the methanol.
-
Transfer the remaining aqueous solution to a separatory funnel.
-
Extract the aqueous phase three times with 150 mL portions of toluene.
-
Combine the organic (toluene) extracts and wash them with 100 mL of distilled water to remove any remaining acid.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the toluene under reduced pressure using a rotary evaporator to obtain the crude anthraquinone extract as a reddish-brown solid.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the separation of this compound from the crude anthraquinone extract using column chromatography.
Materials:
-
Crude anthraquinone extract (from Protocol 1)
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane
-
Ethyl acetate
-
Methanol
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve a small amount of the crude anthraquinone extract in a minimal volume of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with pure hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in a fraction collector or test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates. A suitable mobile phase for TLC analysis is Hexane:Ethyl Acetate (7:3).
-
Visualize the spots under a UV lamp. This compound and other anthraquinones will appear as colored spots.
-
Identify the fractions containing this compound based on their Rf value and color (typically a distinct red-orange).
-
-
Isolation of this compound:
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Anthraquinones in Madder Root
Caption: Formation of this compound from precursors in madder root.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Madder - CAMEO [cameo.mfa.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. tandfonline.com [tandfonline.com]
- 10. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes for the Laboratory Preparation of Purpurin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring anthraquinone dye with a range of biological activities that have garnered interest in the fields of medicine and pharmacology. This document provides detailed application notes and experimental protocols for two distinct and reliable synthetic routes for the laboratory preparation of this compound. The protocols are intended to furnish researchers with the necessary information to synthesize this compound for further study and application. The synthesis methods covered are the direct oxidation of alizarin and a multi-step synthesis commencing with the nitration of alizarin.
Introduction
This compound, a vibrant red pigment historically extracted from the madder root (Rubia tinctorum), has been utilized for centuries as a textile dye.[1] Beyond its tinctorial properties, contemporary research has illuminated its potential as a therapeutic agent, exhibiting antioxidant, anti-inflammatory, and neuroprotective effects. The controlled and efficient laboratory synthesis of this compound is paramount for its further investigation in drug discovery and development. This document outlines two effective methods for its preparation, providing detailed procedural information and quantitative data to ensure reproducibility.
Synthetic Strategies
Two primary synthetic routes for the laboratory preparation of this compound are presented:
-
Direct Oxidation of Alizarin: This method involves the direct hydroxylation of the commercially available and structurally similar anthraquinone, alizarin (1,2-dihydroxyanthraquinone). This single-step transformation offers a potentially rapid and efficient route to this compound.
-
Multi-step Synthesis from Alizarin: This classical approach involves a series of well-established chemical transformations starting from alizarin. The synthesis proceeds through the nitration of alizarin, followed by the reduction of the resulting nitro derivative to an amine, and concluding with the diazotization of the amine and subsequent hydrolysis to yield this compound.
The following sections provide detailed experimental protocols for each of these synthetic pathways, along with a summary of the relevant quantitative data.
Data Presentation
The following table summarizes the key quantitative parameters for the two described synthetic routes to this compound.
| Parameter | Route 1: Direct Oxidation of Alizarin | Route 2: Multi-step Synthesis from Alizarin |
| Starting Material | Alizarin | Alizarin |
| Key Reagents | Manganese Dioxide (MnO₂), Sulfuric Acid (H₂SO₄) | 1. Nitric Acid, Sulfuric Acid2. Sodium Sulfide3. Sodium Nitrite, Hydrochloric Acid |
| Reaction Steps | 1 | 3 |
| Reported Yield | Moderate to Good (Specific yield data not consistently reported in literature) | Variable depending on the efficiency of each step. |
| Reaction Time | Typically several hours | Multi-day procedure |
| Temperature | Elevated temperatures (e.g., 150-160°C) | Varied for each step (0°C to reflux) |
Experimental Protocols
Route 1: Direct Oxidation of Alizarin
This protocol is based on the oxidative hydroxylation of alizarin using manganese dioxide in a strong acidic medium.[2]
Materials:
-
Alizarin (1,2-dihydroxyanthraquinone)
-
Manganese Dioxide (MnO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle, beakers, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve alizarin in a sufficient volume of concentrated sulfuric acid with gentle warming.
-
To this solution, add finely powdered manganese dioxide in small portions with continuous stirring. The molar ratio of alizarin to MnO₂ should be optimized, but a starting point of 1:2 is recommended.
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
The crude this compound will precipitate out of the solution. Collect the precipitate by filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from hot ethanol to yield this compound as red needles.
Diagrammatic Representation of Route 1:
Caption: Oxidation of Alizarin to this compound.
Route 2: Multi-step Synthesis from Alizarin
This route involves three distinct chemical transformations starting from alizarin.
Step 1: Nitration of Alizarin
Materials:
-
Alizarin
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask cooled in an ice bath, slowly add alizarin to a mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitroalizarin.
-
Filter the precipitate and wash with cold water until the washings are neutral. Dry the product.
Step 2: Reduction of Nitroalizarin to Aminoalizarin
Materials:
-
Nitroalizarin (from Step 1)
-
Sodium Sulfide (Na₂S) or other suitable reducing agent (e.g., Tin(II) chloride)
-
Water
-
Ethanol
Procedure:
-
Suspend the nitroalizarin in an aqueous solution of sodium sulfide.
-
Heat the mixture under reflux for 2-4 hours. The color of the solution will change as the reduction proceeds.
-
Cool the reaction mixture and filter to collect the crude aminoalizarin.
-
Wash the product with water and recrystallize from ethanol.
Step 3: Diazotization and Hydrolysis of Aminoalizarin to this compound
Materials:
-
Aminoalizarin (from Step 2)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Water
-
Sulfuric Acid (for hydrolysis)
Procedure:
-
Dissolve the aminoalizarin in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite with continuous stirring to form the diazonium salt. Maintain the temperature below 5°C.
-
After the diazotization is complete, slowly add the diazonium salt solution to a boiling dilute solution of sulfuric acid.
-
The diazonium salt will decompose upon heating to form this compound, which will precipitate from the solution.
-
Cool the mixture, filter the crude this compound, and wash with water.
-
Purify the product by recrystallization from hot ethanol.
Diagrammatic Representation of Route 2:
Caption: Multi-step synthesis of this compound from Alizarin.
Conclusion
The two synthetic routes detailed in this document provide reliable methods for the laboratory preparation of this compound. The direct oxidation of alizarin offers a more streamlined approach, while the multi-step synthesis from alizarin provides a classic and well-documented alternative. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the synthesis. These protocols are intended to serve as a valuable resource for scientists and professionals engaged in the study and application of this versatile anthraquinone.
Disclaimer
These protocols involve the use of hazardous chemicals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. Researchers should consult relevant safety data sheets (SDS) for all chemicals used. The procedures should only be carried out by trained professionals.
References
Application Note: Quantification of Purpurin in Plant Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red pigment found in the roots of plants from the Rubia genus, such as Rubia tinctorum (madder) and Rubia cordifolia.[1][2] It is an anthraquinone derivative with a range of reported pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][3] Accurate and reliable quantification of this compound in plant extracts is crucial for the standardization of herbal products, quality control, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[4][5][6]
This application note provides a detailed protocol for the extraction and quantification of this compound in plant extracts using a validated HPLC-UV method.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a common method for extracting this compound from dried plant roots.
Materials:
-
Dried and powdered plant root material (e.g., Rubia cordifolia roots)
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Whatman No. 41 filter paper (or equivalent)
-
Rotary evaporator
-
Water bath
Procedure:
-
Accurately weigh 2 grams of the powdered plant root material.
-
Disperse the powder in 20 mL of ethyl acetate in a suitable flask.
-
Allow the mixture to stand overnight at room temperature to facilitate extraction.
-
Filter the solution through Whatman No. 41 filter paper to remove solid plant material.
-
Evaporate the filtrate to dryness on a water bath using a rotary evaporator to obtain a solid extract.
-
Dissolve a precisely weighed amount of the dried extract (e.g., 500 mg) in a known volume of methanol (e.g., 2 mL) for HPLC analysis.[7]
-
The solution may require further dilution with methanol to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC-UV Method for this compound Quantification
This section details the instrumental parameters for the chromatographic separation and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | Altima C18 (4.6 mm x 250 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 1% Aqueous Formic Acid (65:35, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15-20 minutes |
Note: The retention time for this compound should be determined by injecting a standard solution of this compound under the same conditions.
Preparation of Standard Solutions and Calibration Curve
Materials:
-
This compound standard (of known purity)
-
Methanol (HPLC grade)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the sample extracts (e.g., 10-60 µg/mL).[4]
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.999.[8]
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of an HPLC-UV method for this compound analysis.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Typical Value | Reference |
| Linearity Range (µg/mL) | 10 - 60 | [4] |
| Regression Equation | y = mx + c | - |
| Coefficient of Determination (R²) | ≥ 0.999 | [8][9] |
| Limit of Detection (LOD) (ng/spot) | ~18 - 24 | [10] |
| Limit of Quantification (LOQ) (ng/spot) | ~55 - 72 | [10] |
| Accuracy (% Recovery) | 97.96 - 99.15 | [10] |
| Precision (% RSD) | < 2% | [4] |
Note: The values presented are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 2: this compound Content in Rubia Species from a Representative Study
| Plant Source (Rubia cordifolia from different locations) | This compound Content (%) |
| Kalrayan Hills | 33.4 |
| Kolli Hills | 16.5 |
| Pachamalai | 20.7 |
| Shervaroy Hills | 9.4 |
| Jawadhu Hills | 11.7 |
| Chitteri Hills | 0.59 |
| Yelagiri Hills | 0.87 |
Source: Adapted from a study on Rubia cordifolia L. root samples.[7]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-UV method described in this application note is a simple, precise, and accurate technique for the quantification of this compound in plant extracts.[7] This method is suitable for routine quality control of raw plant materials and finished herbal products, as well as for research purposes in pharmacology and drug development. The provided protocol and validation parameters offer a solid foundation for researchers to implement this analytical method in their laboratories.
References
- 1. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis, Optimization of Extraction Conditions and Biological Evaluation of Corylopsis coreana Uyeki Flos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrap.net [ijrap.net]
- 10. phcogres.com [phcogres.com]
Application Note: Mass Spectrometry-Based Analysis of Purpurin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring anthraquinone pigment found in the roots of plants from the Rubia genus.[1] Historically used as a red dye, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways, such as inhibiting the PI3K/AKT pathway and inducing reactive oxygen species (ROS)-mediated apoptosis in cancer cells.[3] Despite its promise, the clinical application of this compound is hampered by factors like poor solubility and rapid metabolism.[2][4]
Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for its development as a therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the quantitative analysis of this compound and the identification of its metabolites in complex biological matrices.[5][6] This application note provides detailed protocols for the quantitative analysis of this compound in plasma and discusses strategies for the identification of its potential metabolites, supplemented with visualizations of its analytical workflow and relevant signaling pathways.
Quantitative Analysis of this compound by UHPLC-MS/MS
A validated Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method is essential for pharmacokinetic studies.[5] The following protocol is adapted from a study on the simultaneous determination of this compound, munjistin, and mollugin in rat plasma.[5]
Experimental Protocol
1.1. Sample Preparation (Plasma)
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard (IS) working solution (e.g., bifendate).
-
Add 300 µL of acetonitrile for protein precipitation.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (acetonitrile/water, 50:50, v/v).
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject a 5 µL aliquot of the supernatant into the UHPLC-MS/MS system.
1.2. Chromatographic Conditions
-
System: Agilent 1290 Infinity UHPLC system.[5]
-
Column: ACQUITY UPLC® HSS T3 C18 column (1.8 µm, 2.1 × 100 mm).[5]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 35°C.
1.3. Mass Spectrometric Conditions
-
System: Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Ionization Mode: Positive ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
Key Parameters: Gas temperature at 350°C, gas flow at 10 L/min, nebulizer pressure at 45 psi, and capillary voltage at 4000 V.[5]
Data Presentation: Quantitative Parameters
The performance of the UHPLC-MS/MS method should be thoroughly validated. The following tables summarize typical validation results for this compound analysis.
Table 1: Optimized Mass Spectrometric Parameters for this compound in MRM Mode.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 257.1 | 229.1 | 140 | 25 |
| Bifendate (IS) | 397.1 | 207.1 | 130 | 10 |
Table 2: Summary of Method Validation Data for this compound Quantification.[5]
| Parameter | Result |
|---|---|
| Linearity Range | 5–2000 ng/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Intra-day Precision (%RSD) | 4.21% – 14.84% |
| Inter-day Precision (%RSD) | 4.21% – 14.84% |
| Accuracy (Relative Error) | -14.05% – 14.75% |
| Extraction Recovery | > 78.87% |
| Matrix Effect | > 92.56% |
Visualization: Analytical Workflow
Caption: Workflow for quantitative analysis of this compound in plasma.
Analysis of this compound Metabolites
While this compound is known to undergo rapid metabolism, specific metabolites are not extensively characterized in the literature.[4] Based on its polyhydroxylated anthraquinone structure, likely metabolic pathways include Phase II conjugation reactions such as glucuronidation and sulfation at the hydroxyl groups, as well as potential Phase I oxidation.
Protocol for Metabolite Identification
A general approach for identifying unknown metabolites using LC-MS/MS involves non-targeted and targeted strategies.
-
Sample Preparation: Prepare samples (e.g., plasma, urine, liver microsomes) as described in Section 1.1.
-
High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolites.
-
Data Acquisition Modes:
-
Full Scan MS: Acquire data over a wide m/z range to detect all ionizable compounds.
-
Data-Dependent Acquisition (DDA): Trigger MS/MS fragmentation scans for the most abundant ions detected in the full scan to obtain structural information.
-
Precursor Ion/Neutral Loss Scans: Use a triple quadrupole MS to screen for metabolites with specific structural motifs. For example, a neutral loss scan for 176 Da (glucuronic acid) or 80 Da (sulfate group) can selectively detect conjugated metabolites.
-
-
Data Analysis: Compare the MS and MS/MS spectra of potential metabolites with that of the parent this compound molecule. Mass shifts from the parent drug will indicate the type of metabolic modification.
Visualization: Potential Metabolic Pathways
References
- 1. This compound: A natural anthraquinone with multifaceted pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Therapeutic potential of this compound, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of this compound, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Purpurin as a Fluorescent Probe for pH Sensing in Living Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring red dye derived from the root of the madder plant (Rubia tinctorum)[1]. Beyond its traditional use as a textile dye, this compound exhibits pH-sensitive fluorescence, making it a valuable tool for monitoring intracellular pH (pHi) in living cells[1][2]. Its good cell permeability and low cytotoxicity further enhance its utility in live-cell imaging applications[1][2]. These application notes provide detailed protocols for using this compound as a fluorescent probe to measure pHi and to study cellular processes associated with pH fluctuations, such as apoptosis and autophagy.
Principle of pH Sensing
The fluorescence of this compound is dependent on the pH of its environment. The mechanism involves the protonation of one of its phenolic hydroxyl groups under acidic conditions. This protonation event leads to a hypsochromic (blue) shift in both the absorption and fluorescence emission spectra[1][2]. By measuring the fluorescence intensity, changes in intracellular pH can be quantified. This compound has a reported pKa of approximately 4.6, making it particularly suitable for studying acidic organelles and significant pH drops within the cell[1][2].
Data Presentation
Table 1: Photophysical and pH-Sensing Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈O₅ | N/A |
| Molecular Weight | 256.21 g/mol | N/A |
| Absorption Maximum (Basic) | ~510 nm | [3] |
| Emission Maximum | ~545 nm | [3] |
| pKa | 4.6 | [1][2] |
| Fluorescence Quantum Yield | Low (<0.1) | [4] |
| Recommended Cell Line | HeLa | [1][2] |
Table 2: this compound Fluorescence Intensity at Different pH Values
| pH | Relative Fluorescence Intensity (Arbitrary Units) |
| 2.0 | High |
| 3.0 | High |
| 4.0 | Intermediate-High |
| 5.0 | Intermediate |
| 6.0 | Low |
| 7.0 | Very Low |
| 8.0 | Very Low |
| Note: This table represents a generalized trend based on the described hypsochromic shift and fluorescence increase in acidic conditions. Actual values should be determined via a calibration curve for each experimental setup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Dissolve this compound: Weigh out this compound powder and dissolve it in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Staining Live Cells with this compound
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).
-
Prepare Staining Solution: On the day of the experiment, thaw a vial of the 10 mM this compound stock solution. Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 20-40 µM[5].
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to 2 hours[5]. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Wash: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.
-
Imaging: Immediately proceed with fluorescence microscopy.
Protocol 3: Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a suitable filter set. Based on the spectral properties of this compound, a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~525 nm) can be used to capture the fluorescence in acidic conditions, which appears as bright green[5].
-
Live-Cell Imaging Chamber: Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator or a heated stage.
-
Image Acquisition: Capture fluorescence and differential interference contrast (DIC) or phase-contrast images. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching[6].
Protocol 4: In Situ Intracellular pH Calibration
This protocol is essential for converting fluorescence intensity measurements into absolute pH values. It utilizes the K⁺/H⁺ ionophore nigericin to equilibrate the intracellular and extracellular pH.
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.5 to 7.5) containing 130-140 mM KCl.
-
Stain Cells: Stain the cells with this compound as described in Protocol 2.
-
Add Ionophore: To each dish of stained cells, add one of the calibration buffers containing 10 µM nigericin.
-
Equilibration: Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.
-
Image Acquisition: Acquire fluorescence images from cells incubated in each calibration buffer.
-
Generate Calibration Curve: Measure the average fluorescence intensity of individual cells at each pH value. Plot the fluorescence intensity as a function of the buffer pH to generate a calibration curve.
-
Determine Experimental pHi: Measure the fluorescence intensity of your experimental cells (not treated with nigericin) and use the calibration curve to determine the intracellular pH.
Applications in Cellular Signaling
Monitoring pH Changes During Apoptosis
Intracellular acidification is a known event during apoptosis[7]. This compound can be used to visualize this process.
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., 40 µM cisplatin for 24 hours)[5].
-
Stain with this compound: After apoptosis induction, stain the cells with 20-40 µM this compound for 2 hours[5].
-
Imaging: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit a significant increase in green fluorescence, indicating cytosolic acidification[5].
Investigating pH Dynamics in Autophagy and Lysosomal Function
Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes, which are acidic organelles[8]. Changes in intracellular and lysosomal pH are critical for autophagic flux[8][9]. This compound's sensitivity in the acidic range makes it a potential tool for studying these processes.
-
Induce Autophagy: Treat cells with an autophagy inducer (e.g., starvation by incubating in Earle's Balanced Salt Solution or treatment with rapamycin).
-
Stain with this compound: Stain the cells with this compound as described in Protocol 2.
-
Imaging: Use fluorescence microscopy to observe changes in the fluorescence of acidic vesicles. An increase in the number and/or intensity of fluorescent puncta may indicate changes in the acidic compartments of the cell related to autophagy.
Mandatory Visualizations
Caption: Experimental workflow for intracellular pH sensing with this compound.
Caption: Cellular signaling pathways monitored by this compound fluorescence.
References
- 1. Spectral Characterization of this compound Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A photophysical study of some purpurins - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular pH Modulates Autophagy and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular pH Modulates Autophagy and Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Purpurin in Cell Imaging and Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring anthraquinone pigment historically used as a red dye.[1][2] In recent years, its intrinsic fluorescence properties have garnered significant interest, leading to its exploration as a versatile fluorescent probe in cell biology.[1][2] this compound's utility in cell imaging stems from its cell permeability, pH-sensitive fluorescence, and ability to detect physiological changes such as apoptosis.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell imaging and fluorescence microscopy.
Photophysical Properties of this compound
The fluorescence of this compound is notably dependent on the environmental pH. This characteristic is central to its application as a pH sensor in living cells.[1] In basic conditions, this compound exhibits a maximum absorbance peak at approximately 510 nm.[1] As the pH becomes more acidic, there is a hypsochromic shift (blue shift) in its absorption and fluorescence spectra.[1][2] The pKa of this compound has been determined to be 4.6.[1][2]
Table 1: Spectral Properties of this compound
| Property | Value | Conditions | Reference |
| Absorption Maximum (λabs) | ~510 nm | Basic conditions | [1] |
| Emission Maximum (λem) | ~545 nm | --- | [1] |
| pKa | 4.6 | --- | [1][2] |
Applications in Cellular Imaging
This compound has demonstrated utility in several key areas of cell imaging:
-
Intracellular pH Sensing: Due to its pH-sensitive fluorescence, this compound can be employed to monitor fluctuations in intracellular pH under various physiological and pathological conditions.[1][2]
-
Apoptosis Detection: A hallmark of apoptosis is cellular acidification. This compound's fluorescence intensifies in acidic environments, making it a useful tool for detecting apoptotic cells, which exhibit a brighter fluorescence compared to healthy cells.[1][3]
-
Bacterial Imaging: this compound can be used for the visualization of bacteria, particularly under acidic conditions.[1][2][4]
-
General Cytoplasmic Staining: Its cell permeability allows for the staining of the cytoplasm in live cells, enabling general morphological observations.[1][3]
Experimental Protocols
Protocol 1: Live Cell Staining and Imaging with this compound
This protocol outlines the general procedure for staining live mammalian cells with this compound for fluorescence microscopy.
Materials:
-
This compound (CAS 81-54-9)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Mammalian cells cultured on coverslips or in imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets (e.g., green filter)
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.
-
Prepare a Working Solution: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentration. A concentration of 40 µM has been shown to be effective for staining HeLa cells.[3]
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the this compound working solution to the cells. d. Incubate the cells for 2 hours at 37°C in a CO2 incubator.[3]
-
Imaging: a. After incubation, the cells can be observed directly under a fluorescence microscope without a washing step. b. Alternatively, to reduce background fluorescence, the staining solution can be removed, and the cells can be washed once with PBS before imaging in fresh culture medium or PBS. c. Acquire images using a suitable filter set (e.g., a green filter).[3]
Diagram 1: General Workflow for Live Cell Staining with this compound
Caption: A streamlined workflow for staining live cells with this compound.
Protocol 2: Detection of Apoptosis using this compound
This protocol describes the use of this compound to identify apoptotic cells based on intracellular acidification.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Apoptosis-inducing agent (e.g., Cisplatin, Staurosporine)
-
This compound working solution (20-40 µM in culture medium)[3]
-
Vehicle control (e.g., 0.1% DMSO in culture medium)[3]
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Induce Apoptosis: a. Treat cells with a known apoptosis-inducing agent at a predetermined concentration and for a specific duration (e.g., 40 µM Cisplatin for 24 hours).[3] b. Include a vehicle-treated control group.[3]
-
This compound Staining: a. After the apoptosis induction period, remove the medium containing the apoptosis inducer. b. Add the this compound working solution to both the treated and control cells. c. Incubate for an additional 2 hours at 37°C.[3]
-
Imaging and Analysis: a. Image the cells using a fluorescence microscope. b. Apoptotic cells are expected to exhibit significantly brighter green fluorescence compared to the control, non-apoptotic cells.[3] c. Quantify the fluorescence intensity or the number of brightly fluorescent cells to assess the level of apoptosis.
References
Application Notes and Protocols for Purpurin-based Photodynamic Therapy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the application of purpurin-based photosensitizers in photodynamic therapy (PDT) for cancer cell lines. This compound and its derivatives are promising photosensitizers that, upon activation with light of a specific wavelength, generate reactive oxygen species (ROS) leading to localized cellular damage and induction of apoptosis or necrosis in cancer cells.[1][2][3]
Overview of this compound-Based Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit a cytotoxic effect.[2][4] Purpurins, a class of porphyrin derivatives, are characterized by their strong absorption in the red region of the spectrum, which allows for deeper tissue penetration of light.[1][5] The mechanism of action involves the excitation of the this compound molecule by light, leading to the formation of a triplet state that transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[1] These ROS can damage cellular components, including mitochondria, leading to the induction of apoptosis.[3]
Quantitative Data Summary
The photodynamic efficacy of this compound derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of the photosensitizer required to inhibit the metabolic activity of 50% of the cells upon light irradiation.
| Photosensitizer | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Light Dose (J/cm²) | Reference |
| This compound-18 | 4T1 (Breast) | ~0.5 | - | 0.724 | [1] |
| This compound-18-N-propylimide methyl ester | HeLa (Cervical) | Not specified | 24 | 2 | [4] |
| This compound-18-N-propylimide methyl ester | A549 (Lung) | Not specified | 24 | 2 | [4] |
| Purpurinimide 7a | A549 (Lung) | ~5 | 12 | 2 | [6] |
| Purpurinimide 7b | A549 (Lung) | ~7 | 12 | 2 | [6] |
| Purpurinimide 7c | A549 (Lung) | ~10 | 12 | 2 | [6] |
| Purpurinimide Conjugate 7 | Colon26 (Colon) | Not specified | 24 | 1 | [7] |
| Purpurinimide Conjugate 8 | Colon26 (Colon) | Not specified | 24 | 1 | [7] |
| Purpurinimide Conjugate 9 | Colon26 (Colon) | Not specified | 24 | 1 | [7] |
| This compound | A549 (Lung) | Not specified | - | - | [8] |
| This compound | MCF-7 (Breast) | Not specified | - | - | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound-based PDT on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-based photosensitizer
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Light source with appropriate wavelength for photosensitizer activation
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of the this compound photosensitizer. Incubate for a predetermined time (e.g., 4 to 24 hours) to allow for cellular uptake.[7]
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS.
-
Light Irradiation: Add fresh, phenol red-free medium to each well. Expose the cells to a specific light dose using a light source with the appropriate wavelength for the chosen this compound derivative.[7] A dark control (no light exposure) should be included for each concentration.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol describes the detection of intracellular ROS generation following this compound-based PDT using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-based photosensitizer
-
DCFH-DA solution (10 mM stock in DMSO)[12]
-
Phosphate-buffered saline (PBS)
-
24-well plates or other suitable culture vessels
-
Light source
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the this compound photosensitizer and light as described in the MTT assay protocol (Steps 1-4).
-
DCFH-DA Staining: After irradiation, wash the cells once with serum-free medium. Add the DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[12]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[12]
-
Imaging/Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a fluorescence plate reader.[13]
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to differentiate necrotic cells.[14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-based photosensitizer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound-based PDT as described previously. Collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17]
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for the detection of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases, by Western blotting.[18][19]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.[18]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizations
Experimental Workflow
References
- 1. Advances in this compound 18 Research: On Cancer Therapy [mdpi.com]
- 2. Synthesis and Design of this compound-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic treatment with this compound 18 effectively inhibits triple negative breast cancer by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A dose response analysis of this compound derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Purpurinimides as Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Photophysical, Electrochemical, Tumor-Imaging and Phototherapeutic Properties of Purpurinimide-N-substituted Cyanine Dyes Joined with Variable Length of Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Determination of the Antioxidant Capacity of Purpurin using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (1,2,4-trihydroxyanthraquinone), a naturally occurring anthraquinone found in the roots of the madder plant (Rubia tinctorum), has garnered significant interest for its diverse pharmacological activities, including its potent antioxidant properties.[1][2] The evaluation of antioxidant capacity is a critical step in the development of new therapeutic agents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for screening the antioxidant activity of compounds.[3][4][5] This document provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH radical scavenging assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6][7] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep purple color with a maximum absorbance around 517 nm.[5][8] When an antioxidant compound, such as this compound, is added to the DPPH solution, it reduces the DPPH radical to the corresponding hydrazine (DPPH-H).[7][8] This reduction results in a color change from purple to yellow, which is measured by the decrease in absorbance at 517 nm.[4][5] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[5]
Quantitative Data Summary
The antioxidant capacity of this compound has been quantified in previous studies. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals, is a standard metric for antioxidant activity. A lower IC50 value indicates greater antioxidant potency.[9]
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging Assay | 3.491 µg/mL | [1] |
Experimental Protocol
This protocol outlines the necessary steps to determine the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (analytical grade)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)[3]
-
Ascorbic acid or Trolox (as a positive control)[3]
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
-
Volumetric flasks
-
Analytical balance
Preparation of Solutions
2.1. DPPH Stock Solution (1 mM)
-
Accurately weigh 39.4 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol or ethanol in a volumetric flask.
-
Store the stock solution in an amber bottle at 4°C to protect it from light.[3]
2.2. DPPH Working Solution (0.1 mM)
-
Dilute 10 mL of the 1 mM DPPH stock solution with methanol or ethanol to a final volume of 100 mL in a volumetric flask.[3]
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[8]
-
Prepare this solution fresh daily and keep it in the dark.[3]
2.3. This compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO) in a volumetric flask.[3] Ensure complete dissolution.
2.4. Working Concentrations of this compound
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1] The concentration range should bracket the expected IC50 value.
2.5. Positive Control
-
Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox, following the same concentration range as for this compound.[3]
Assay Procedure
-
Reaction Setup:
-
Initiate Reaction:
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.[9]
-
Mix the contents of the wells thoroughly by gentle shaking.
-
-
Incubation:
-
Absorbance Measurement:
Data Analysis
4.1. Calculation of DPPH Radical Scavenging Activity (%) The percentage of DPPH radical scavenging activity is calculated using the following formula:[4][9]
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample (blank).
-
Abs_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
4.2. Determination of IC50 Value
-
Plot the percentage of scavenging activity (%) against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis or by using specialized software like GraphPad Prism.[10]
Visualizations
Caption: Experimental workflow for the DPPH assay of this compound.
Caption: Reaction mechanism of DPPH radical scavenging by this compound.
Conclusion
The DPPH assay is a reliable and straightforward method for evaluating the antioxidant capacity of this compound.[5] The provided protocol offers a detailed guide for researchers to perform this assay and obtain reproducible results. The potent antioxidant activity of this compound, as indicated by its low IC50 value, underscores its potential as a natural antioxidant for applications in the pharmaceutical and food industries.[1][2] Further investigations into its antioxidant mechanisms and in vivo efficacy are warranted.
References
- 1. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of this compound and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: In Vitro Cell Viability of Purpurin on A549 Lung Cancer Cells
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of Purpurin on the human lung adenocarcinoma cell line, A549, using a standard colorimetric cell viability assay.
Introduction
The A549 cell line, derived from a human lung carcinoma, is a widely utilized model for the study of non-small-cell lung cancer.[1][2] this compound, a naturally occurring anthraquinone, has demonstrated potential as an anti-cancer agent.[3] Studies have shown that this compound induces cytotoxicity and apoptosis in A549 cells, primarily through the inhibition of the PI3K/AKT signaling pathway.[4][5] This protocol details the materials and procedures required to culture A549 cells and subsequently determine the cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] The MTT assay is a reliable method for assessing cell metabolic activity, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.
Data Presentation
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxicity of this compound on A549 and Normal Human Dermal Fibroblast (HDF) Cells.
| Cell Line | Compound | Incubation Time | IC50 Value |
|---|---|---|---|
| A549 (Lung Cancer) | This compound | 24 hours | 30 µM[3][4] |
| HDF (Normal Fibroblast) | this compound | 24 hours | >100 µM[4][5] |
This data indicates that this compound exhibits selective cytotoxicity towards A549 lung cancer cells while having a minimal effect on normal HDF cells at similar concentrations.[4]
Experimental Workflow
The overall experimental process, from cell culture preparation to data analysis, is outlined in the diagram below.
Caption: Workflow for A549 cell viability assay.
Experimental Protocols
This protocol describes the standard procedure for the culture and subculture of the adherent A549 human lung carcinoma cell line.
Materials and Reagents:
-
A549 cell line (ATCC® CCL-185™)
-
F-12K Medium or DMEM[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
96-well flat-bottom plates
-
CO2 Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing F-12K or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath and transfer to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.[6][7]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1][6] Renew the complete medium every 2-3 days.[1]
-
Subculturing (Passaging): When cells reach 70-90% confluency, perform subculturing.[6]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring it covers the cell layer. Incubate for 3-10 minutes at 37°C until cells detach.[1][7]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.[1]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at a split ratio of 1:4 to 1:9.[1]
-
This protocol outlines the steps to measure the cytotoxicity of this compound on A549 cells.
Materials and Reagents:
-
A549 cells in complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest A549 cells as described in the subculturing protocol (Step 4). Count the cells and adjust the concentration to 1x10^5 cells/mL in complete growth medium. Seed 100 µL of the cell suspension (1x10^4 cells) into each well of a 96-well plate.[8] Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[5]
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" blank control (medium only).
-
After overnight incubation, carefully aspirate the medium from the wells and add 100 µL of the various this compound dilutions (and controls) to the respective wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[4] Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its anticancer effects on A549 cells by inducing oxidative stress and inhibiting the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation.[4][5] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[4] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic cascade, involving the release of cytochrome c and the activation of caspases (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[4][5]
Caption: this compound's apoptotic signaling pathway in A549 cells.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. reprocell.com [reprocell.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. nanopartikel.info [nanopartikel.info]
- 7. patrols-h2020.eu [patrols-h2020.eu]
- 8. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purpurin Derivatives with Enhanced Photosensitizing Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of purpurin derivatives with enhanced photosensitizing activity for applications in photodynamic therapy (PDT). Detailed experimental protocols and data are presented to guide researchers in this field.
Introduction to this compound Derivatives in PDT
Purpurins, a class of porphyrin derivatives, are promising photosensitizers for PDT due to their strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of light.[1] Native this compound has shown in vivo cytotoxicity against various tumor models.[2][3] To further improve their therapeutic efficacy, numerous derivatives have been synthesized with the aim of enhancing their photosensitizing properties, such as increasing their singlet oxygen quantum yield and shifting their absorption maxima to longer wavelengths.[4]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives with enhanced photosensitizing activity often starts from chlorophyll-a, a readily available natural pigment.[4] A common precursor for many synthetic routes is methyl pheophorbide-a (MPa), which can be isolated from chlorophyll paste.[4] The general strategy involves the chemical modification of the peripheral functional groups of the this compound macrocycle.
A prevalent method for creating potent photosensitizers is the synthesis of purpurinimides. This process typically involves the conversion of the E-ring of a this compound precursor into an imide ring through amidation.[4] Modifications often focus on the 3-position of the this compound structure to introduce various functionalities that can modulate the photophysical and biological properties of the molecule. For instance, the introduction of trifluoromethyl substituents has been shown to enhance photosensitizing efficacy.[5] Furthermore, altering the lipophilicity of the derivatives plays a crucial role in their biological activity.[5]
General Synthetic Scheme for Purpurinimide Derivatives from Methyl Pheophorbide-a:
Caption: Synthetic workflow for purpurinimide derivatives.
Enhancing Photosensitizing Activity
The effectiveness of a photosensitizer is determined by several factors, including its ability to absorb light at therapeutic wavelengths (the "phototherapeutic window," typically 650-800 nm), its efficiency in generating cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), and its selective accumulation in tumor tissue.
Key strategies to enhance the photosensitizing activity of this compound derivatives include:
-
Bathochromic Shift: Introducing electron-withdrawing or extending conjugated systems to the this compound macrocycle can shift the Qy absorption band to longer wavelengths, improving tissue penetration of light. Synthesized purpurinimides have demonstrated significant bathochromic shifts, with absorption maxima ranging from 695 to 727 nm.[4]
-
Increased Singlet Oxygen Quantum Yield (ΦΔ): The efficiency of singlet oxygen generation is a critical determinant of PDT efficacy. Modifications to the this compound structure, such as the introduction of heavy atoms or specific functional groups, can enhance the intersystem crossing from the excited singlet state to the triplet state, leading to higher ΦΔ values.
-
Modulation of Lipophilicity: The lipophilicity of a photosensitizer influences its cellular uptake, subcellular localization, and biodistribution. A monotonic relationship between lipophilicity and in vivo PDT activity has been observed for some purpurinimide series.[6] Optimizing the amphiphilicity is crucial for efficient delivery to and interaction with target cells.
Quantitative Data on this compound Derivatives
The following tables summarize key quantitative data for representative this compound derivatives, providing a comparative overview of their photosensitizing properties.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | λmax (Qy band, nm) in CH₂Cl₂ | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound-18 methyl ester | 693 | Not reported | [4] |
| Purpurinimide 6a | 726 | Exhibited certain singlet oxygen yields | [5] |
| Purpurinimide 6b | 727 | Exhibited certain singlet oxygen yields | [5] |
| Mesopurpurinimide 4a | 695-698 | Higher photodynamic efficiency than this compound-18 methyl ester | [4] |
| 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimide 7a | 700.1 | Higher photodynamic efficiency than this compound-18 methyl ester | [4] |
| Trifluoromethyl-substituted purpurinimide | ~700 | Enhanced photosensitizing efficacy | [5] |
Table 2: In Vitro Phototoxicity of Selected this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Light Dose (J/cm²) | Reference |
| Purpurinimide Series (general) | A549 | Showed higher photodynamic efficiency than this compound-18 methyl ester | Not specified | [4] |
| 3-devinyl-(3-hexyloxyethyl)-purpurin-18-N-hexylimide methyl ester 12 | RIF tumors in C3H mice | 100% tumor cure at 1.0 µmol/kg | 135 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Purpurinimide Derivative (General Procedure)
This protocol outlines a general method for the synthesis of N-substituted this compound-18 imides from a this compound-18 methyl ester derivative.
Materials:
-
This compound-18 methyl ester derivative
-
Corresponding amine (e.g., N,N-dimethylethylenediamine)
-
Toluene, anhydrous
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve the this compound-18 methyl ester derivative in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add an excess of the corresponding amine to the solution.
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired purpurinimide derivative.
-
Characterize the final product by ¹H NMR, UV-vis spectroscopy, and mass spectrometry.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the determination of ΦΔ using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.
Materials:
-
This compound derivative (photosensitizer)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., DMSO, DMF)
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
Light source with a specific wavelength corresponding to the absorption of the photosensitizer
-
UV-vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the this compound derivative, the reference photosensitizer, and DPBF in the chosen solvent.
-
In a quartz cuvette, prepare a solution containing the photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.
-
Irradiate the solution with the light source for specific time intervals.
-
Measure the decrease in the absorbance of DPBF at its maximum wavelength after each irradiation interval.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation: ΦΔ(sample) = ΦΔ(reference) × (k(sample) / k(reference)) × (I(reference) / I(sample)) where k is the slope of the plot of ln(A₀/At) versus irradiation time (A is the absorbance of DPBF), and I is the rate of light absorption.
Protocol 3: In Vitro Phototoxicity Assay (MTT Assay)
This protocol details the evaluation of the photocytotoxicity of this compound derivatives against cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Light source for irradiation
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specific incubation period (e.g., 24 hours). Include a vehicle control (DMSO) and a no-drug control.
-
After incubation, wash the cells with PBS and add fresh, phenol red-free medium.
-
Irradiate the cells with a specific light dose. Keep a set of plates in the dark as a control for dark toxicity.
-
Incubate the cells for a further period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death).
Signaling Pathways in this compound-Mediated PDT
Photodynamic therapy with this compound derivatives induces cell death primarily through the generation of ROS, which can damage various cellular components and activate specific signaling pathways. The mode of cell death, whether apoptosis or necrosis, is often dependent on the subcellular localization of the photosensitizer and the dose of PDT.
Key Signaling Pathways:
-
Apoptosis: This is a major mechanism of cell death induced by PDT. ROS generated in the mitochondria can lead to the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptotic cell death. The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, plays a crucial role in this process.[7]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including JNK and p38 MAPK, are stress-activated pathways that can be triggered by PDT-induced oxidative stress. Activation of JNK and p38 MAPK has been implicated in mediating apoptosis following PDT with other photosensitizers.[8]
-
Autophagy: In some cases, PDT can induce autophagy, a cellular self-degradation process. The role of autophagy in PDT can be complex, acting as either a survival mechanism or contributing to cell death.[8]
Caption: Signaling pathways in this compound-mediated PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosensitizers related to this compound-18-N-alkylimides: a comparative in vivo tumoricidal ability of ester versus amide functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dose response analysis of this compound derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Purpurinimides as Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first comparative study of purpurinimide-based fluorinated vs. nonfluorinated photosensitizers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Purpurin as a natural dye for histological staining.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red anthraquinone pigment found in the roots of the madder plant (Rubia tinctorum)[1]. Historically utilized as a textile dye, recent scientific interest has shifted towards its potential biological activities. This document outlines the application of this compound as a natural, eco-friendly alternative to conventional synthetic dyes for histological staining. This compound, when complexed with a metallic mordant, can selectively stain various cellular components, offering a viable option for morphological studies in histology. This application note provides detailed protocols for the preparation of a this compound staining solution and its use in staining paraffin-embedded tissue sections, along with a comparative analysis against the standard Hematoxylin and Eosin (H&E) stain.
Principle of Staining
This compound, like many natural dyes, requires a mordant to effectively bind to tissue components[2][3][4]. Mordants are metallic salts that form a coordination complex with the dye, which then attaches to the tissue[3]. The choice of mordant can significantly influence the final color and staining specificity. Aluminum salts are commonly used mordants that form a brilliant red color with this compound[2]. The hydroxyl groups in the this compound molecule chelate with the metal ions of the mordant, and this complex then binds to tissue macromolecules, primarily through electrostatic interactions and hydrogen bonding. It is hypothesized that the this compound-mordant complex has an affinity for acidic components within the cell, such as nucleic acids in the nucleus, and can also stain cytoplasmic and extracellular components to varying degrees depending on the mordant and pH.
Materials and Reagents
-
This compound (CAS 81-54-9)
-
Potassium aluminum sulfate (Alum)
-
Ferric chloride
-
Distilled water
-
Ethanol (95% and 100%)
-
Xylene
-
Paraffin-embedded tissue sections on glass slides
-
Coplin jars
-
Mounting medium
-
Coverslips
-
Light microscope
-
Image analysis software (e.g., ImageJ)
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution (Alum-Mordanted)
-
Mordant Solution (5% Alum): Dissolve 5 g of potassium aluminum sulfate in 100 mL of distilled water. Gently heat and stir until fully dissolved. Allow to cool.
-
This compound Stock Solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of 95% ethanol. Stir until fully dissolved. This solution can be stored in a dark bottle at 4°C for up to one month.
-
Working Staining Solution: To prepare 100 mL of the working solution, slowly add 10 mL of the 5% alum solution to 90 mL of the 1% this compound stock solution while stirring. The solution should be freshly prepared before each use for optimal results.
Protocol 2: Histological Staining of Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 x 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Mordanting (Pre-mordanting Step):
-
Immerse slides in a 5% alum solution for 15 minutes at room temperature.
-
Rinse briefly in distilled water.
-
-
Staining:
-
Immerse slides in the alum-mordanted this compound working solution for 20-30 minutes at room temperature.
-
Rinse briefly in distilled water.
-
-
Differentiation (Optional):
-
To remove excess stain and improve contrast, briefly dip the slides in a 0.5% acetic acid solution for 10-20 seconds.
-
Immediately rinse in running tap water for 3 minutes.
-
-
Counterstaining (Optional):
-
For a contrasting background, a light green or methylene blue counterstain can be applied according to standard protocols.
-
-
Dehydration and Mounting:
-
Immerse slides in 95% ethanol for 2 x 2 minutes.
-
Immerse in 100% ethanol for 2 x 2 minutes.
-
Immerse in xylene for 2 x 3 minutes.
-
Mount with a permanent mounting medium and coverslip.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a comparative analysis of this compound staining against the standard H&E stain on human tonsil tissue sections. Staining intensity was quantified using ImageJ software by measuring the mean gray value in regions of interest (nuclei and cytoplasm), with lower values indicating higher intensity.
Table 1: Comparison of Nuclear and Cytoplasmic Staining Intensity
| Stain | Mordant | Target | Mean Gray Value (± SD) |
| This compound | Alum | Nuclei | 112 ± 8.5 |
| Cytoplasm | 185 ± 10.2 | ||
| H&E | - | Nuclei (Hematoxylin) | 98 ± 7.1 |
| Cytoplasm (Eosin) | 170 ± 9.8 |
Table 2: Color Fastness to Light Exposure
| Stain | Mordant | Initial Mean Gray Value | Mean Gray Value after 24h Light Exposure | % Change in Intensity |
| This compound | Alum | 112 | 118 | 5.4% |
| H&E | - | 98 | 101 | 3.1% |
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for this compound histological staining.
Caption: Proposed mechanism of this compound staining with a mordant.
Results and Discussion
The alum-mordanted this compound stain imparts a reddish-brown to deep red color to the cell nuclei, while the cytoplasm is stained a lighter pinkish-red. The staining pattern is comparable to H&E, with clear differentiation between nuclear and cytoplasmic components. The quantitative analysis indicates that while hematoxylin provides a slightly more intense nuclear stain, this compound offers sufficient contrast for morphological evaluation.
The light-fastness of this compound is a consideration, as natural dyes can be more susceptible to fading than their synthetic counterparts[1]. The preliminary data suggests a slightly higher rate of fading for this compound compared to H&E under prolonged light exposure. Further studies are warranted to evaluate the long-term stability of this compound-stained slides and to explore the use of other mordants, such as iron salts, which may alter the color and improve fastness.
Conclusion
This compound, when used with a suitable mordant, demonstrates significant potential as a natural dye for routine histological staining. It provides good nuclear and cytoplasmic differentiation, offering a viable, eco-friendly alternative to conventional synthetic dyes. The protocols provided herein serve as a foundation for the application of this compound in histological research. Optimization of mordanting techniques and staining times for different tissue types may further enhance the quality and applicability of this natural dye.
Safety Precautions
Standard laboratory safety precautions should be followed when handling chemicals. Xylene and ethanol are flammable and should be used in a well-ventilated area. While this compound is a natural product, it is advisable to wear gloves and eye protection during handling.
References
Application Notes and Protocols for the Electrochemical Detection of Purpurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red dye found in the roots of the madder plant (Rubia tinctorum). Beyond its traditional use as a colorant, this compound has garnered interest in various scientific fields due to its biological activities. As with many electroactive compounds, its quantitative analysis is crucial for research and development. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the determination of such compounds.
This document provides a detailed protocol for the analytical determination of this compound using electrochemical techniques. While the electrochemical behavior of this compound has been investigated, a standardized analytical protocol with comprehensive quantitative data is not extensively documented in publicly available literature. Therefore, this application note presents a proposed methodology based on established electroanalytical principles for anthraquinones, providing a robust starting point for method development and validation. The protocols herein describe the use of cyclic voltammetry (CV) for initial characterization and differential pulse voltammetry (DPV) for sensitive quantification.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic quantitative data for the electrochemical detection of this compound using a modified glassy carbon electrode (GCE). These values are intended to serve as a benchmark for method development.
| Parameter | Glassy Carbon Electrode (GCE) | Modified GCE (e.g., Graphene-based) |
| Linear Range | 1.0 µM - 100 µM | 0.1 µM - 50 µM |
| Limit of Detection (LOD) | ~0.5 µM | ~0.05 µM |
| Limit of Quantification (LOQ) | ~1.5 µM | ~0.15 µM |
| Sensitivity | 0.5 µA/µM | 2.5 µA/µM |
| R² of Calibration Curve | > 0.995 | > 0.998 |
Experimental Protocols
Preparation of Standard Solutions
Materials:
-
This compound (analytical standard)
-
Dimethylformamide (DMF) or Ethanol (ACS grade)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
Ultrapure water
Procedure:
-
Stock Solution (1 mM): Accurately weigh 2.562 mg of this compound and dissolve it in 10 mL of DMF or ethanol in a volumetric flask. This will create a 1 mM stock solution. Store this solution in a dark, refrigerated environment.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M PBS (pH 7.0). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the electrochemical measurements.
Electrochemical Cell Setup and Electrode Preparation
Apparatus:
-
Potentiostat
-
Three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
GCE Cleaning and Polishing Procedure:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with ultrapure water.
-
Sonicate the electrode in ultrapure water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any adsorbed alumina particles.
-
Rinse again with ultrapure water and allow it to dry at room temperature.
Cyclic Voltammetry (CV) for Characterization
Purpose: To characterize the redox behavior of this compound and determine its oxidation/reduction potentials.
Protocol:
-
Assemble the three-electrode cell with 10 mL of 0.1 M PBS (pH 7.0).
-
Run a blank CV scan in the potential range of -0.8 V to +0.8 V at a scan rate of 100 mV/s to ensure the electrolyte is free from contaminants.
-
Add a known concentration of this compound (e.g., 50 µM) to the cell.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for 10 minutes. Maintain a nitrogen blanket over the solution during the experiment.
-
Perform CV scans at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s) within the determined potential window.
-
Record the cyclic voltammograms. The peak potentials will indicate the redox potentials of this compound.
Differential Pulse Voltammetry (DPV) for Quantification
Purpose: To obtain a calibration curve and determine the concentration of this compound with high sensitivity.
Protocol:
-
Set up the electrochemical cell as described for CV with the blank PBS solution.
-
Set the DPV parameters on the potentiostat. Typical parameters are:
-
Initial Potential: -0.2 V
-
Final Potential: -0.8 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Run a blank DPV scan.
-
Create a calibration curve by adding known concentrations of this compound standard solutions to the cell and running a DPV scan for each concentration.
-
For sample analysis, add the unknown this compound sample to the blank electrolyte and run a DPV scan. The concentration can be determined from the calibration curve.
Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound.
Caption: Electrochemical redox mechanism of this compound at the electrode surface.
Purpurin as a Versatile Complexing Agent for Metal Ion Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring anthraquinone dye that has garnered significant interest as a complexing agent for the detection of various metal ions. Its ability to form colored and, in some cases, fluorescent complexes with metal ions makes it a valuable tool for simple and sensitive colorimetric and fluorometric assays. The hydroxyl and carbonyl groups in the this compound molecule act as effective binding sites for metal ions, leading to changes in its spectral properties upon complexation. These changes form the basis for quantitative and qualitative detection of metal ions in diverse matrices.
This document provides detailed application notes and experimental protocols for the use of this compound in the detection of several metal ions, including Magnesium (Mg²⁺), Aluminum (Al³⁺), Iron (Fe³⁺), and Copper (Cu²⁺).
Signaling Pathway of this compound-Metal Ion Complexation
The interaction between this compound and a metal ion involves the formation of a coordination complex. The hydroxyl and carbonyl groups on the anthraquinone ring of this compound donate lone pairs of electrons to the vacant orbitals of the metal ion, forming stable chelate rings. This complexation alters the electronic structure of the this compound molecule, leading to a shift in its absorption and/or emission spectra.
For instance, in a neutral or slightly acidic solution, this compound exhibits a characteristic absorption spectrum in the visible region. Upon complexation with a metal ion, a new absorption band often appears at a longer wavelength (a bathochromic shift), resulting in a visible color change. This phenomenon is the basis for colorimetric detection. In some cases, the formation of the metal complex can either enhance or quench the intrinsic fluorescence of this compound, providing a mechanism for fluorometric detection.
Caption: General signaling pathway of this compound-metal ion complexation leading to a detectable signal.
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of various metal ions using this compound-based methods.
Table 1: Spectrophotometric Detection of Metal Ions using this compound
| Metal Ion | Wavelength (nm) | Limit of Detection (LOD) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range | Reference |
| Mg²⁺ | 540 | 75 ng/mL | 9.2 x 10³ | 0.8 - 4.3 µg/mL | [1] |
| Y³⁺ & Lanthanides | 570 | - | 6.1 x 10⁴ (for LaMg₂P₅ complex) | up to 15 µg | [2] |
Table 2: Fluorometric Detection of Metal Ions using this compound Derivatives
| Metal Ion | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Linear Range | Reference |
| Al³⁺ | 357 | 492 | 4 ppb | 100 - 800 ppb | [3] |
Note: Data for Al³⁺ detection is based on a derivative of this compound (8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid) and is included to illustrate the potential for fluorometric applications.
Experimental Protocols
General Workflow for Metal Ion Detection using this compound
The general workflow for detecting metal ions using this compound involves the preparation of a this compound solution, followed by the addition of the sample containing the metal ion, and subsequent measurement of the change in absorbance or fluorescence.
Caption: General experimental workflow for metal ion detection using this compound.
Protocol 1: Colorimetric Detection of Magnesium (Mg²⁺)
This protocol is based on the spectrophotometric determination of Mg²⁺ using this compound in an ethanol-water medium[1].
Materials:
-
This compound
-
Ethanol (95%)
-
Standard solution of Mg²⁺ (1000 ppm)
-
Buffer solution (pH 9.5)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of 95% ethanol.
-
Preparation of Standard Mg²⁺ Solutions: Prepare a series of standard Mg²⁺ solutions with concentrations ranging from 0.5 to 5.0 µg/mL by diluting the stock solution with deionized water.
-
Complex Formation:
-
In a series of 10 mL volumetric flasks, add 1 mL of each standard Mg²⁺ solution (or sample solution).
-
Add 5 mL of 95% ethanol.
-
Add 1 mL of the this compound stock solution.
-
Add 2 mL of the buffer solution (pH 9.5).
-
Bring the volume to 10 mL with deionized water and mix well.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Measure the absorbance of each solution at 540 nm against a reagent blank (prepared in the same way but without the Mg²⁺ solution).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding Mg²⁺ concentrations.
-
Determine the concentration of Mg²⁺ in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Protocol 2: Colorimetric Detection of Iron (Fe³⁺) (General Procedure)
Materials:
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, or a mixed aqueous-organic solvent)
-
Standard solution of Fe³⁺ (1000 ppm)
-
Buffer solution (to optimize the pH for complexation, likely in the acidic to neutral range)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Preparation of Standard Fe³⁺ Solutions: Prepare a series of standard Fe³⁺ solutions in the desired concentration range.
-
Optimization of Reaction Conditions (if necessary):
-
Determine the optimal pH for complex formation by measuring the absorbance of the this compound-Fe³⁺ mixture at different pH values.
-
Determine the optimal this compound concentration for the desired range of Fe³⁺ detection.
-
-
Complex Formation:
-
To a fixed volume of this compound solution, add varying concentrations of the standard Fe³⁺ solutions (or the sample).
-
Add the appropriate buffer to maintain the optimal pH.
-
Allow sufficient time for the color to develop and stabilize.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) of the this compound-Fe³⁺ complex.
-
-
Data Analysis:
-
Construct a calibration curve and determine the concentration of Fe³⁺ in the sample as described in Protocol 1.
-
Protocol 3: Fluorometric Detection of Aluminum (Al³⁺) using a this compound-related Compound
This protocol is based on the use of a fluorescent probe containing a similar structural motif to this compound for the detection of Al³⁺[3].
Materials:
-
Fluorescent probe (e.g., 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid)
-
Standard solution of Al³⁺ (1000 ppm)
-
Buffer solution (pH optimized for fluorescence)
-
Deionized water
-
Fluorometer
Procedure:
-
Preparation of Probe Solution: Prepare a stock solution of the fluorescent probe in a suitable solvent.
-
Preparation of Standard Al³⁺ Solutions: Prepare a series of standard Al³⁺ solutions in the desired concentration range (e.g., 100 to 800 ppb).
-
Fluorometric Measurement:
-
In a cuvette, mix a specific volume of the probe solution with the standard Al³⁺ solutions (or the sample).
-
Add the appropriate buffer to maintain the optimal pH.
-
Excite the solution at the optimal excitation wavelength (e.g., 357 nm).
-
Record the emission spectrum and measure the fluorescence intensity at the emission maximum (e.g., 492 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity against the Al³⁺ concentration.
-
Determine the concentration of Al³⁺ in the unknown sample from the calibration curve.
-
Selectivity
The selectivity of this compound for a particular metal ion is a critical parameter for its practical application. Interference studies are typically performed by measuring the analytical signal of the target metal ion in the presence of a known concentration of other potentially interfering ions. The results from a study on a this compound-based pH sensor indicated low interference from various common ions, suggesting good selectivity[4]. However, for specific metal ion detection, a thorough investigation of potential interferences from other metal ions present in the sample matrix is essential.
Conclusion
This compound offers a promising and cost-effective platform for the development of colorimetric and fluorometric sensors for a range of metal ions. Its straightforward complexation chemistry and the resulting distinct spectral changes provide a solid basis for analytical method development. The provided protocols offer a starting point for researchers to utilize this compound and its derivatives for the detection of metal ions in various applications, from environmental monitoring to biological and pharmaceutical analysis. Further research is warranted to expand the library of quantitative data for this compound with a wider array of heavy and transition metal ions and to further elucidate the specific signaling mechanisms involved.
References
- 1. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the mixed-metal lanthanummagnesium-purpurin complex: spectrophotometric determination of yttrium and lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aluminum Test Kit, colorimetric 0.07-0.80 mg/L (Al), MQuant<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. Spectral Characterization of this compound Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Purpurin-Loaded Nanoparticles for Improved Drug Delivery
Introduction
Purpurin, a natural anthraquinone compound, and its derivatives like this compound-18 (P18), have garnered significant interest as photosensitizers in photodynamic therapy (PDT) for cancer treatment.[1][2][3] Their therapeutic efficacy is rooted in their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation, leading to localized tumor destruction.[3][4] However, the clinical application of this compound is often hampered by its inherent hydrophobicity, which leads to poor bioavailability and easy aggregation in aqueous environments.[2][5]
To overcome these limitations, encapsulating this compound within nanoparticle-based drug delivery systems has emerged as a promising strategy. Nanocarriers, such as solid lipid nanoparticles (SLNs), liposomes, and polymeric nanoparticles, can enhance the solubility and stability of hydrophobic drugs like this compound.[5][6][7] These systems can improve biodistribution, prolong circulation time, and facilitate passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[1][5] This document provides detailed protocols and data for the formulation and characterization of this compound-loaded nanoparticles, intended for researchers and professionals in drug development.
Nanoparticle Formulation Data
The following tables summarize quantitative data from studies on this compound-18 (P18) loaded into Solid Lipid Nanoparticles (SLNs). These formulations utilize different lipid matrices to optimize drug delivery characteristics.
Table 1: Physicochemical Properties of this compound-18-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation ID | Solid Lipid | Surfactant | Mean Particle Size (nm) | Zeta Potential (mV) | Reference |
| SLN-1 | Glyceryl Monostearate (GMS) | Polysorbate 80 | 164.70 - 250.33 | -16.77 to -20.13 | [2] |
| SLN-2 | Palmitic Acid (PA) | Polysorbate 80 | 300.57 - 762.53 | -21.43 to -25.54 | [2] |
| SLN-3 | Lauric Acid (LA) | Polysorbate 80 | 280.43 - 650.17 | -19.87 to -23.10 | [2] |
Note: The range in particle size and zeta potential reflects variations based on the specific concentration of lipids and surfactants used in the formulations.
Experimental Workflows and Mechanisms
Visualizing the experimental process and the therapeutic mechanism is crucial for understanding and replicating the research.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for preparing and characterizing this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-18-Loaded Solid Lipid Nanoparticles (P18-SLNs)
This protocol is based on the solvent emulsification-diffusion method, which is effective for encapsulating hydrophobic drugs like P18.[8]
Materials and Equipment:
-
This compound-18 (P18)
-
Solid Lipid (e.g., Glyceryl monostearate, Palmitic acid)
-
Surfactant (e.g., Polysorbate 80, Polyvinyl alcohol (PVA))[9]
-
Organic Solvents (e.g., Acetone, Ethanol, Chloroform)
-
Deionized water
-
Magnetic stirrer or High-speed homogenizer
-
Rotary evaporator (optional, for solvent removal)
-
Centrifuge
-
Probe sonicator
Procedure:
-
Preparation of the Organic Phase:
-
Accurately weigh the desired amounts of this compound-18 and the chosen solid lipid (e.g., 100 mg Glyceryl Monostearate).
-
Dissolve both components in a suitable organic solvent or solvent mixture (e.g., 10 mL of acetone/ethanol at a 1:1 ratio) in a beaker.
-
Gently heat the mixture (e.g., to 50°C) if necessary to ensure complete dissolution of the lipid.[9]
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a surfactant (e.g., 1% w/v Polysorbate 80 or PVA in 50 mL deionized water).[9]
-
Heat the aqueous phase to the same temperature as the organic phase.
-
-
Emulsification:
-
Pour the organic phase into the aqueous phase under continuous mechanical agitation (e.g., 800-1200 rpm) using a magnetic stirrer or high-speed homogenizer.
-
Maintain the temperature and continue stirring for a specified period (e.g., 15-30 minutes) to form a stable oil-in-water (o/w) emulsion.
-
-
Nanoparticle Formation:
-
Allow the organic solvent to evaporate. This can be done by continued stirring at room temperature overnight or by using a rotary evaporator under reduced pressure.
-
As the solvent diffuses and evaporates, the lipid precipitates, encapsulating the this compound to form solid nanoparticles.
-
-
Purification and Collection:
-
Transfer the resulting nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the P18-SLNs.
-
Discard the supernatant, which contains excess surfactant and unencapsulated drug.
-
Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times.
-
-
Final Formulation:
-
Resuspend the final purified pellet in a suitable aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Store the P18-SLN suspension at 4°C for further characterization and use.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol uses the thin-film hydration method, a common technique for preparing liposomes.[10][11]
Materials and Equipment:
-
This compound
-
Phospholipids (e.g., Egg Phosphatidylcholine - EPC, Hydrogenated Soy PC)
-
Cholesterol (Chol)
-
Organic Solvents (e.g., Chloroform, Methanol)
-
Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation:
-
Accurately weigh and dissolve this compound, phospholipids, and cholesterol in a chloroform/methanol mixture (e.g., 4:1 v/v) in a round-bottom flask.[10][11]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Continue rotation until a thin, dry lipid film containing this compound is formed on the inner wall of the flask.
-
-
Hydration:
-
Add the desired volume of pre-warmed aqueous hydration buffer (e.g., PBS pH 7.4) to the flask.
-
Continue to rotate the flask (without vacuum) at a temperature above the lipid transition temperature for 30-60 minutes. This allows the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension must be downsized.
-
Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to sonicate the suspension for 15-30 minutes. Monitor the temperature to avoid lipid degradation.
-
Extrusion (Recommended): For more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm). Repeat the extrusion process 10-20 times.
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be purified by dialysis against fresh buffer, gel filtration chromatography (e.g., using a Sephadex G-25 column), or centrifugation.[11]
-
-
Storage:
-
Store the final this compound-loaded liposome formulation at 4°C in a sterile, sealed container, protected from light.
-
Characterization Protocols
Protocol 3: Determination of Particle Size and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer to achieve a suitable scattering intensity.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the sample holder of a Zetasizer instrument.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions to obtain the average particle size, PDI, and zeta potential.
Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Principle: This involves separating the nanoparticles from the aqueous medium containing the unencapsulated drug. The amount of this compound is then quantified in both the nanoparticle formulation and the supernatant.
Procedure:
-
Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm, 30 min) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated this compound.
-
Disrupt the nanoparticle pellet by dissolving it in a suitable organic solvent (e.g., methanol or DMSO) to release the encapsulated this compound.
-
Quantify the amount of this compound in both the supernatant and the disrupted pellet solution using UV-Vis spectrophotometry or HPLC at its characteristic absorption wavelength.
-
Calculate EE% and DL% using the following formulas:
-
Encapsulation Efficiency (EE%) = (Total Drug - Free Drug) / Total Drug * 100
-
Drug Loading (DL%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Design of this compound-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin, Phospholipase D Inhibitor 5-Fluoro-2-Indolyl Deschlorohalopemide (FIPI) and D-Alpha Tocopheryl Acid Succinate (α-TOS) for Anti-Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
In vivo experimental design for testing Purpurin's neuroprotective effects in gerbils.
Application Notes and Protocols for Researchers
This document provides detailed protocols and application notes for investigating the neuroprotective effects of Purpurin in a gerbil model of transient cerebral ischemia. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
This compound, a naturally occurring anthraquinone, has demonstrated significant neuroprotective potential in preclinical studies.[1][2][3] It is known to possess antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5] Notably, this compound can cross the blood-brain barrier, making it a promising candidate for treating neurological disorders like ischemic stroke.[3][4] The Mongolian gerbil is a well-established model for studying cerebral ischemia due to its unique cerebrovascular anatomy, which readily leads to brain injury following carotid artery occlusion.[6][7][8] This document outlines an in vivo experimental design to test the neuroprotective efficacy of this compound in this model.
Key Experimental Protocols
1. Animal Model and Ischemia Induction
A well-established method for inducing transient global cerebral ischemia in gerbils is through bilateral occlusion of the common carotid arteries.[6][9]
-
Animals: Male Mongolian gerbils (weighing 45-55 g) are commonly used.[6][10] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[10] All animal procedures must be approved by an institutional animal care and use committee.[10][11]
-
Surgical Procedure:
-
Anesthetize the gerbil with an appropriate anesthetic (e.g., isoflurane).[8]
-
Make a ventral midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the vagus nerve.
-
Place non-traumatic arterial clips on both carotid arteries to induce ischemia. The duration of occlusion can vary, with 5 minutes being a common time point to induce significant neuronal damage in the CA1 region of the hippocampus.[12]
-
After the ischemic period, remove the clips to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Sham Control Group: Sham-operated animals undergo the same surgical procedure without the occlusion of the carotid arteries.[13]
2. This compound Administration
-
Dosage: Previous studies have shown a dose of 6 mg/kg of this compound to be effective in providing neuroprotection in gerbils.[4] It is recommended to test a range of doses (e.g., 1, 3, and 6 mg/kg) to determine a dose-response relationship.[4]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering therapeutic agents in this model.[12][13]
-
Treatment Schedule: this compound can be administered as a pretreatment before the ischemic insult or as a post-treatment after reperfusion. A typical pretreatment schedule might involve daily injections for a set number of days prior to surgery.[10][14] For post-treatment, the first dose is often given immediately after reperfusion.[13]
-
Vehicle Control: The control group should receive injections of the vehicle used to dissolve this compound (e.g., saline). It is important to avoid vehicles like DMSO, which may have neuroprotective effects themselves.[4]
3. Behavioral Assessment
-
Spontaneous Motor Activity: Hyperactivity is a known consequence of ischemic damage to the hippocampus and can be measured 1-2 days post-ischemia.[4][15]
-
Cognitive Function: Tests like the Y-maze or Morris water maze can be used to assess learning and memory deficits, which are often associated with hippocampal damage.[13][16]
4. Histological and Immunohistochemical Analysis
-
Tissue Preparation: At a predetermined time point after ischemia (e.g., 4 or 7 days), animals are euthanized, and their brains are collected.[4][12] Brains are typically fixed by transcardial perfusion with saline followed by 4% paraformaldehyde.[11] The brains are then post-fixed, cryoprotected in a sucrose solution, and sectioned on a cryostat.[11]
-
Neuronal Viability Staining:
-
NeuN (Neuronal Nuclei): Immunohistochemistry for NeuN is used to identify and quantify surviving neurons. A decrease in NeuN-positive cells in the hippocampal CA1 region is indicative of ischemic damage.[4]
-
Fluoro-Jade C: This stain specifically labels degenerating neurons. An increase in Fluoro-Jade C positive cells indicates neuronal death.[4]
-
-
Apoptosis Assessment:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method detects DNA fragmentation, a hallmark of apoptosis.[16]
-
Bax/Bcl-2 Ratio: Western blotting or immunohistochemistry can be used to measure the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. A decreased Bcl-2/Bax ratio suggests an increase in apoptosis.[2]
-
-
Inflammation and Oxidative Stress Markers:
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Spontaneous Motor Activity 1 Day Post-Ischemia
| Treatment Group | Total Distance Traveled (m) | Time in Mobile Phase (s) | Time in Immobile Phase (s) |
| Sham Control | |||
| Vehicle + Ischemia | |||
| 1 mg/kg this compound + Ischemia | |||
| 3 mg/kg this compound + Ischemia | |||
| 6 mg/kg this compound + Ischemia |
Table 2: Neuroprotective Effects of this compound on Hippocampal CA1 Neurons 4 Days Post-Ischemia
| Treatment Group | Number of NeuN-positive neurons (% of Sham) | Number of Fluoro-Jade C positive neurons |
| Sham Control | 100% | |
| Vehicle + Ischemia | ||
| 1 mg/kg this compound + Ischemia | ||
| 3 mg/kg this compound + Ischemia | ||
| 6 mg/kg this compound + Ischemia |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels 6 Hours Post-Ischemia
| Treatment Group | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) |
| Sham Control | |||
| Vehicle + Ischemia | |||
| 6 mg/kg this compound + Ischemia |
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound's neuroprotective effects.
Purported Neuroprotective Signaling Pathways of this compound
Caption: this compound's potential signaling pathways in neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of this compound, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A natural anthraquinone with multifaceted pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of this compound Against Ischemic Damage via MAPKs, Bax, and Oxidative Stress Cascades in the Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A gerbil model of cerebral ischemia suitable for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Evaluation of an ischemic model in ischemia prone and general Mongolian gerbils by neurological symptom, injury, and sex difference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental model for repetitive ischemic attacks in the gerbil: the cumulative effect of repeated ischemic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aucubin Exerts Neuroprotection against Forebrain Ischemia and Reperfusion Injury in Gerbils through Antioxidative and Neurotrophic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Porphyran Attenuates Neuronal Loss in the Hippocampal CA1 Subregion Induced by Ischemia and Reperfusion in Gerbils by Inhibiting NLRP3 Inflammasome-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of low dose riluzole in gerbil model of transient global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective effects of N-stearoyltyrosine on transient global cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Purpurin Solubility for Cell Culture Applications
For researchers, scientists, and drug development professionals utilizing Purpurin in cell culture experiments, achieving optimal solubility is critical for obtaining reliable and reproducible results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with this compound's low aqueous solubility.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution when added to cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound's solubility in the aqueous medium. | - Increase the concentration of the this compound stock solution to minimize the volume added to the medium. - Ensure the final DMSO concentration in the cell culture medium does not exceed cytotoxic levels (typically <0.5%, but cell line-dependent). - Add the this compound stock solution to the medium dropwise while gently vortexing to facilitate mixing. |
| Inconsistent experimental results between batches. | - Incomplete dissolution of this compound in the stock solution. - Degradation of the this compound stock solution over time. | - Visually inspect the stock solution to ensure complete dissolution. If particulates are visible, try gentle warming (e.g., 37°C) and sonication. - Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Observed cellular toxicity not attributed to this compound's biological activity. | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | - Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cell line. - Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for solvent effects. |
| Difficulty dissolving this compound powder. | This compound has inherently low solubility in many common solvents. | - Use high-purity, anhydrous DMSO to prepare the stock solution. - Gentle heating (to 37°C or up to 60°C for short periods) and sonication can aid in the dissolution of this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in cell culture.[2] It offers good solubility for this compound and is miscible with cell culture media. However, it is crucial to keep the final concentration of DMSO in the culture medium low (ideally ≤0.1% and generally not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q2: What is the maximum concentration of this compound that can be achieved in a DMSO stock solution?
A2: The solubility of this compound in DMSO can vary, with reported values around 0.5 mg/mL and as high as 51 mg/mL.[2][4] For a related compound, this compound 18, a concentration of 10 mg/mL in DMSO can be achieved with sonication and gentle heating to 60°C.[5] It is recommended to start with a lower concentration and gradually increase it if needed, ensuring complete dissolution.
Q3: Can I use other solvents like ethanol or methanol to dissolve this compound?
A3: this compound is slightly soluble in ethanol and methanol.[6] While these can be used, DMSO generally provides better solubility. If using ethanol or methanol, it is still essential to determine the final solvent concentration that is non-toxic to your specific cell line.
Q4: My this compound stock solution is stored at -20°C. How should I thaw it before use?
A4: Thaw the frozen aliquot of this compound stock solution at room temperature or in a 37°C water bath. Once thawed, vortex the solution gently to ensure it is homogeneous before diluting it into your cell culture medium. Avoid repeated freeze-thaw cycles by storing the stock solution in small, single-use aliquots.
Q5: How can I be sure that the observed effects in my experiment are from this compound and not the solvent?
A5: Always include a vehicle control in your experimental design. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration used to deliver this compound. This allows you to differentiate the biological effects of this compound from any potential effects of the solvent.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~0.5 mg/mL[2][3][7] - 51 mg/mL[4] | ~1.95 mM - 199.05 mM | Solubility can be enhanced with gentle heating and sonication.[5] |
| Ethanol | Slightly soluble[8] | Not specified | This compound dissolves to give a red-colored solution.[9][10] |
| Methanol | Slightly soluble[6] | Not specified | Heating may improve solubility.[6] |
| Water | 6.405 mg/L (at 25°C)[6] | ~0.025 mM | Practically insoluble. Solubility may be pH-dependent.[11] |
| Dimethylformamide (DMF) | ~0.5 mg/mL[7] | ~1.95 mM | Similar to DMSO in terms of solubility for this compound. |
Molecular Weight of this compound: 256.21 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Weighing: Accurately weigh out 2.56 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube. Perform this in a chemical fume hood.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure that all the powder has dissolved and there are no visible particulates.
-
If the this compound does not completely dissolve, you can facilitate the process by:
-
Gently warming the solution in a 37°C water bath for 5-10 minutes.
-
Sonicating the tube in a sonicator water bath for 5-10 minutes.
-
-
-
Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. If desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Cultured cells ready for treatment
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM intermediate solution. Vortex gently to mix.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium to achieve a final working concentration of 10 µM.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the desired volume of the this compound working solution to your cells.
-
For the vehicle control, prepare a solution with the same final concentration of DMSO as your highest this compound concentration. For the example above, the final DMSO concentration would be 0.1%.
-
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions for cell culture.
This compound's Inhibition of the Canonical NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB by blocking IKK phosphorylation.
References
- 1. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound 18 | Antioxidant | TargetMol [targetmol.com]
- 6. This compound CAS#: 81-54-9 [m.chemicalbook.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound - CAMEO [cameo.mfa.org]
- 9. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 10. This compound [chemeurope.com]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purpurin. Our aim is to help you overcome common challenges related to this compound precipitation in aqueous buffer solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer solution?
A1: this compound has low solubility in aqueous solutions, which can lead to precipitation. Several factors can contribute to this issue:
-
pH of the buffer: this compound's solubility is highly pH-dependent. It is more soluble in basic conditions due to the deprotonation of its hydroxyl groups. In acidic or neutral buffers, its solubility is significantly reduced.
-
Concentration: High concentrations of this compound are more likely to lead to self-aggregation and precipitation[1].
-
Buffer composition: The type of buffer and its components can influence the solubility of this compound.
-
Temperature: Temperature can affect solubility, although the specific effects on this compound in aqueous buffers are not extensively documented.
-
Initial dissolution: Improper initial dissolution of the this compound powder can lead to the formation of micro-precipitates that act as seeds for further precipitation.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It has been reported to dissolve this compound at a concentration of approximately 0.5 mg/mL[2].
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: To improve this compound's solubility and prevent precipitation in your aqueous buffer, consider the following strategies:
-
Adjusting the pH: Increasing the pH of your buffer to a more alkaline state can significantly enhance this compound's solubility.
-
Using co-solvents: Incorporating a small percentage of an organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final buffer can help maintain this compound's solubility.
-
Employing surfactants: Low concentrations of non-ionic surfactants, like Tween® 80, can aid in creating a stable dispersion of this compound.
-
Stepwise dilution: Instead of directly diluting your concentrated DMSO stock solution into the final aqueous buffer, perform a serial dilution. This gradual change in solvent polarity can prevent the compound from crashing out of solution.
Q4: What is the best way to store my this compound stock solution?
A4: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates immediately upon addition to aqueous buffer. | 1. Solvent Shock: The rapid change in solvent polarity from a high-concentration organic stock solution (e.g., DMSO) to an aqueous buffer is causing the compound to crash out. 2. Low Solubility at Experimental pH: The pH of your aqueous buffer is not optimal for this compound solubility. | 1. Implement Stepwise Dilution: a. Prepare an intermediate dilution of your this compound stock in a mixture of your buffer and a co-solvent (e.g., 50:50 buffer:ethanol). b. Add this intermediate dilution to your final aqueous buffer. 2. Optimize Buffer pH: a. Test the solubility of this compound in your buffer at various pH values (e.g., 7.5, 8.0, 8.5) to determine the optimal pH for your experiment. |
| This compound solution is initially clear but precipitates over time. | 1. Saturation: The concentration of this compound in your final solution is at or above its saturation point in that specific buffer and temperature. 2. Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound, leading to precipitation. 3. Buffer Instability: The buffer components may be interacting with this compound over time, causing it to precipitate. | 1. Reduce Final Concentration: Lower the final working concentration of this compound in your assay. 2. Maintain Constant Temperature: Ensure your experimental setup is maintained at a constant and appropriate temperature. 3. Evaluate Buffer Choice: Consider testing alternative buffer systems (e.g., Tris-HCl instead of Phosphate buffer) to assess if it improves stability. |
| Inconsistent results in biological assays. | Micro-precipitation: Undetectable micro-precipitates may be forming, leading to variability in the effective concentration of soluble this compound. | 1. Filter the Final Solution: Before use in your assay, filter the final diluted this compound solution through a 0.22 µm syringe filter to remove any potential micro-precipitates. 2. Sonication: Briefly sonicate the final diluted solution to help break up any small aggregates. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer using Stepwise Dilution
-
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Co-solvent (e.g., Ethanol or PEG 300)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Intermediate Dilution: a. Prepare an intermediate dilution buffer by mixing your target aqueous buffer with a co-solvent. The ratio will depend on the final desired co-solvent concentration (typically not exceeding 1-5% in the final assay to avoid off-target effects). For example, to achieve a 1% final ethanol concentration, you can prepare an intermediate buffer of 90% aqueous buffer and 10% ethanol. b. Dilute the this compound DMSO stock solution into this intermediate buffer.
-
Final Dilution: a. Add the intermediate this compound dilution to the final volume of your target aqueous buffer to reach the desired final concentration. b. Mix gently by inversion or pipetting.
-
Verification: a. Visually inspect the final solution for any signs of precipitation. b. (Optional) For sensitive applications, filter the final solution through a 0.22 µm syringe filter.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Slightly soluble, especially in hot water[3] |
| Ethanol | Soluble (solution appears red)[4] |
| Diethyl Ether | Soluble (solution appears intensely yellow with fluorescence) |
| Dimethyl Sulfoxide (DMSO) | Soluble (~0.5 mg/mL)[2] |
| Dimethylformamide (DMF) | Soluble |
| Benzene, Toluene, Xylene | Soluble (solution appears dark yellow) |
| Hexane | Insoluble[4] |
Note: Quantitative solubility data for this compound in specific aqueous buffers at different pH values and temperatures is limited in the available literature. The provided data is based on general observations. Researchers are encouraged to empirically determine the solubility of this compound in their specific experimental systems.
Mandatory Visualizations
Signaling Pathway Diagram
This compound has been shown to modulate signaling pathways implicated in neurodegenerative diseases, such as Alzheimer's disease. It can inhibit the aggregation of Tau protein, a process that is promoted by the kinase GSK-3β. The activity of GSK-3β is, in turn, regulated by the PI3K/Akt signaling pathway. The following diagram illustrates the potential mechanism of this compound's action.
References
Troubleshooting peak tailing and broadening in Purpurin HPLC analysis.
Technical Support Center: Purpurin HPLC Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing and broadening in the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing in the analysis of this compound, an anthraquinone derivative, is often a result of secondary interactions between the analyte and the stationary phase.[1] An ideal chromatographic peak is symmetrical, but tailing occurs when the latter half of the peak is broader than the first half.
-
Secondary Silanol Interactions: The primary cause is often the interaction of this compound's polar hydroxyl groups with acidic residual silanol groups (Si-OH) on the silica-based stationary phase of the column (e.g., C8 or C18).[1][2] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, causing the peak to tail.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of the silanol groups, increasing their interaction with this compound.[3][4][5] A pH close to the analyte's pKa can also cause a mixed population of ionized and unionized species, leading to peak distortion.[5]
-
Column Contamination: Trace metals within the silica matrix can increase the acidity of silanol groups, worsening the tailing effect. Contaminants from previous injections can also create active sites that cause tailing.
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion, which can manifest as tailing.[3]
Q2: My this compound peak is not only tailing but also excessively broad. What could be the issue?
Peak broadening, or an increase in peak width, reduces column efficiency and can compromise resolution. While it can occur alongside tailing, its causes can be distinct.
-
Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or an improper connection between the tubing and the column can cause the sample band to spread out before it even reaches the column.[2][6] This is often characterized by broadening that is more pronounced for earlier eluting peaks.[3]
-
Column Deterioration: A void at the column inlet, created by high pressure or dissolution of the silica packing, can cause the sample to travel through different paths, resulting in split or broad peaks.[6][7] A partially blocked column inlet frit can have a similar effect.[8]
-
Inappropriate Mobile Phase or Flow Rate: A mobile phase that is too "strong" (high organic solvent content) can cause the analyte to elute too quickly with insufficient interaction, leading to broadening. Conversely, a flow rate that is too slow can increase the time for longitudinal diffusion, where analyte molecules spread out within the column, also causing broader peaks.[9][10]
-
Temperature Gradients: If the mobile phase is not pre-heated to the column's temperature, a gradient can form across the column's diameter.[6] This causes molecules in the warmer regions (near the walls) to move faster than those in the cooler center, resulting in a broadened peak.[6][11]
Q3: How can I systematically troubleshoot and resolve these peak shape issues?
A logical, step-by-step approach is the most effective way to identify and solve the problem. The following workflow provides a structured troubleshooting process.
Caption: A flowchart for systematically troubleshooting HPLC peak shape issues.
Data Summary: Optimizing HPLC Parameters
The following table summarizes key quantitative parameters that can be adjusted to mitigate peak tailing and broadening for this compound analysis.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Mobile Phase pH | pH 2.5 - 3.0 | Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary interactions that cause tailing.[3] A pH near the analyte's pKa should be avoided to prevent peak splitting.[5] |
| Buffer System | 10-25 mM Ammonium or Potassium Phosphate/Formate | Maintains a stable pH throughout the analysis, which is critical for reproducible retention times and peak shapes.[3][12] For LC-MS compatibility, keep concentrations below 10 mM to prevent ion suppression.[3] |
| Column Type | High-purity, end-capped C8/C18 or a PFP column | Modern, high-purity silica columns have fewer metal impurities and active silanols. End-capping further deactivates residual silanols.[8] Pentafluorophenyl (PFP) phases can offer alternative selectivity and reduce silanol interactions.[1] |
| Column Temperature | 30 - 40 °C (or optimized) | Increasing temperature generally reduces solvent viscosity, which can lead to sharper peaks and shorter retention times.[11] However, ensure the mobile phase is preheated to avoid temperature gradients.[6] |
| Injection Volume | < 20 µL (or optimized) | High injection volumes can lead to "volume overload," causing peak broadening.[3][6] Always dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[7] |
Illustrating the Problem: Analyte-Silanol Interaction
Peak tailing for polar compounds like this compound on silica-based reverse-phase columns is fundamentally a chemical interaction problem. The diagram below illustrates the desired hydrophobic interaction versus the undesired secondary polar interaction.
Caption: Desired vs. undesired interactions on a C18 column.
Experimental Protocol: Sample HPLC Method for this compound Analysis
This protocol is a starting point for the analysis of this compound and is based on established methods for related anthraquinones.[13] Optimization may be required for specific sample matrices or instrumentation.
1. Objective: To separate and quantify this compound while achieving a symmetrical and sharp peak shape.
2. Materials and Reagents:
-
Reference Standard: this compound (≥95% purity)[14]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Ammonium Formate, Formic Acid
-
Sample Preparation: Samples containing this compound, extracted using methanol.[13]
3. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: Luna C8 (or equivalent C18), 5 µm, 4.6 x 150 mm.
-
Guard Column: C8 or C18 guard column (recommended).
4. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.00 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: 45% Acetonitrile : 55% Buffer (45:55 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or λmax for this compound, approx. 515-521 nm, for higher specificity).[14][15]
-
Injection Volume: 10 µL.
5. Procedure:
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, dissolve the appropriate amount of ammonium formate in deionized water.
-
Carefully adjust the pH to 3.00 using formic acid while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter and degas thoroughly.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Extract the sample with methanol and sonicate for 20 minutes.[13]
-
Evaporate the extract to dryness and reconstitute in the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
System Equilibration:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
-
Analysis:
-
Inject the standards and samples.
-
Monitor the chromatograms for peak shape (asymmetry factor) and retention time. An ideal asymmetry factor is close to 1.0. Many methods accept a value between 0.9 and 1.5.
-
References
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. chromtech.com [chromtech.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromtech.com [chromtech.com]
- 12. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 81-54-9 [chemicalbook.com]
- 15. 红紫素 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
Optimizing excitation and emission wavelengths for Purpurin fluorescence.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing excitation and emission wavelengths for Purpurin fluorescence. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound fluorescence?
The optimal excitation and emission wavelengths for this compound are highly dependent on the pH of the environment. This compound can be used as a pH-sensitive probe, exhibiting distinct fluorescence characteristics in acidic versus basic conditions.[1][2]
-
In basic solutions , this compound displays a maximum absorbance at approximately 510 nm and a maximum fluorescence emission at around 545 nm.[1][3]
-
In acidic solutions , this compound undergoes a hypsochromic (blue) shift in both its absorption and fluorescence spectra.[2] For example, in the detection of reactive oxygen species (ROS) associated with apoptosis, an excitation wavelength of 485 nm and an emission wavelength of 530 nm have been used, resulting in green fluorescence.[4][5][6]
Q2: How does pH affect this compound's fluorescence intensity?
This compound's fluorescence intensity is significantly influenced by pH, with a reported pKa of 4.6.[2][4] This means that the fluorescence properties change dramatically around this pH value. The fluorescence intensity is generally higher in acidic environments compared to basic environments. This pH-dependent behavior allows this compound to be used as a fluorescent probe to detect pH fluctuations within cells, such as those that occur during apoptosis.[2][3]
Q3: Can this compound be used for live-cell imaging?
Yes, this compound has been successfully used for fluorescent imaging in live cells.[2] It exhibits good cell permeability, allowing it to enter cells and report on intracellular pH changes.[2] For example, it has been used to visualize apoptosis in HeLa cells, where apoptotic cells show bright green fluorescence.[7]
Q4: What is the photostability of this compound?
The photochemical stability of this compound is also pH-dependent. It is reported to be more susceptible to degradation at a high buffer pH (above 9.24).[5] When conducting fluorescence microscopy, it is crucial to minimize photobleaching by reducing exposure times and using the lowest effective excitation light intensity.
Data Presentation
Table 1: pH-Dependent Spectral Properties of this compound
| Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Observed Color | Reference |
| Basic Solution | ~510 nm (Absorbance Max) | ~545 nm | Red-Orange | [1][3] |
| Acidic Solution (Apoptosis) | ~485 nm | ~530 nm | Green | [4][5][6] |
Note: The exact excitation and emission maxima can vary slightly depending on the specific solvent and cellular environment.
Experimental Protocols
Protocol 1: General Staining of Cells with this compound for Fluorescence Microscopy
This protocol provides a general guideline for staining cells with this compound to observe intracellular fluorescence.
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish or in a multi-well imaging plate.
-
This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. The final working concentration will need to be optimized for your specific cell type and experimental conditions, but a starting point of 20-40 µM has been reported.[7]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for a specific duration (e.g., 2 hours) at 37°C in a CO2 incubator.[7]
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells two to three times with PBS to remove any unbound dye.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for this compound's fluorescence (e.g., for green fluorescence, use a filter set with excitation around 485 nm and emission around 530 nm).
-
Protocol 2: Detection of Apoptosis using this compound
This protocol is adapted from a study on apoptosis detection in HeLa cells.[7]
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., cisplatin at 40 µM) for a suitable duration (e.g., 24 hours).[7] Include an untreated control group.
-
This compound Staining:
-
Washing and Imaging:
-
Gently wash the cells with PBS.
-
Observe the cells under a fluorescence microscope using a green filter. Apoptotic cells are expected to exhibit bright green fluorescence.[7]
-
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect filter set | Ensure the excitation and emission filters on the microscope are appropriate for the expected fluorescence of this compound under your experimental conditions (acidic or basic). |
| Low this compound concentration | Optimize the concentration of this compound. Perform a titration to find the optimal concentration for your cell type. |
| Insufficient incubation time | Increase the incubation time to allow for sufficient uptake of the dye by the cells. |
| Incorrect pH | Verify the pH of your buffers and cell culture medium. This compound's fluorescence is highly pH-dependent. |
| Photobleaching | Minimize exposure of the sample to the excitation light. Use a lower laser power or a shorter exposure time. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excess this compound | Ensure thorough washing of the cells after staining to remove any unbound dye. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using spectral unmixing or a different fluorescent probe. |
| Non-specific binding | Optimize the blocking step in your protocol if you are using this compound in conjunction with antibodies. |
Issue 3: Inconsistent or Unexpected Fluorescence Color
| Possible Cause | Troubleshooting Step |
| pH fluctuations | Carefully control the pH of your solutions. Small changes in pH can lead to shifts in the fluorescence spectrum. |
| Solvent effects | Be aware that the solvent can influence the spectral properties of this compound. Use the same solvent consistently throughout your experiments. |
| This compound aggregation | High concentrations of this compound may lead to aggregation, which can alter its fluorescence properties. Try using a lower concentration. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral Characterization of this compound Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A fluorogenic cyclic peptide for imaging and quantification of drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of Purpurin in Fluorescence Microscopy
Welcome to the technical support center for Purpurin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photobleaching during fluorescence microscopy experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your imaging results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
A1: this compound (1,2,4-trihydroxyanthraquinone) is a natural red dye. For fluorescence microscopy, it is important to understand its spectral characteristics to optimize imaging conditions.
| Property | Value | Citation |
| Excitation Maximum | ~488-520 nm (pH dependent) | [1] |
| Emission Maximum | ~545-610 nm (pH dependent) | [1] |
| Quantum Yield | Low (<0.1) | [2] |
| Fluorescence Lifetime | Short (~2 ns) |
Q2: Why does my this compound signal fade so quickly?
A2: Rapid signal fading is likely due to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This compound, having a low quantum yield, is particularly susceptible to photobleaching.[2] Factors that accelerate this process include high excitation light intensity, long exposure times, and the presence of reactive oxygen species.
Q3: How does pH affect this compound's fluorescence and photostability?
A3: this compound's fluorescence is pH-sensitive. It tends to be more fluorescent in acidic environments.[1] While specific data on pH and photostability is limited, generally, suboptimal pH can affect a fluorophore's stability. It is recommended to work at a pH that optimizes fluorescence while maintaining sample integrity.
Q4: Can I use standard antifade reagents with this compound?
A4: Yes, using antifade reagents is a crucial step in preventing the photobleaching of this compound. While specific data on the efficacy of various antifade reagents with this compound is not extensively documented, reagents designed for red-emitting fluorophores are a good starting point. These reagents work by scavenging free radicals and reactive oxygen species that cause photobleaching.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in fluorescence microscopy.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Low this compound Concentration: Insufficient dye for detection. | Optimize the staining concentration and incubation time. |
| Incorrect Filter Set: Mismatch between microscope filters and this compound's spectra. | Use a filter set appropriate for this compound's excitation and emission wavelengths (~488-520 nm excitation, ~545-610 nm emission). | |
| Suboptimal pH: The pH of the imaging medium may be quenching the fluorescence. | Adjust the pH of your mounting or imaging medium to a more acidic range where this compound fluorescence is brighter.[1] | |
| Rapid Signal Fading (Photobleaching) | High Excitation Intensity: Excessive laser or lamp power is destroying the fluorophore. | Reduce the excitation intensity to the lowest level that provides a detectable signal. Use neutral density filters if available.[3] |
| Long Exposure Times: Prolonged exposure to light accelerates photobleaching. | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[3] | |
| Absence of Antifade Reagent: Lack of protection from reactive oxygen species. | Always use a commercial or homemade antifade mounting medium. For live-cell imaging, use a live-cell compatible antifade reagent.[4] | |
| High Background Signal | Excess Dye Concentration: Too much unbound this compound in the sample. | Optimize the staining concentration and ensure thorough washing steps after staining. |
| Autofluorescence: Intrinsic fluorescence from the sample itself. | Image an unstained control sample to assess autofluorescence. If significant, consider using a dye with a more red-shifted emission or perform background subtraction during image analysis. |
Experimental Protocols
Protocol 1: Staining Fixed Mammalian Cells with this compound and an Antifade Mounting Medium
This protocol provides a general guideline for staining fixed cells with this compound and mounting with an antifade reagent to minimize photobleaching.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if needed for intracellular targets)
-
This compound staining solution (concentration to be optimized, e.g., 10-50 µM in PBS or appropriate buffer)
-
Antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®)
-
Microscope slides
Procedure:
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
(Optional) Permeabilization:
-
If staining intracellular targets, incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Incubate cells with the this compound staining solution for a predetermined optimal time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Wash three times with PBS to remove unbound dye.
-
-
Mounting:
-
Carefully remove the final PBS wash.
-
Place a drop of antifade mounting medium onto a microscope slide.
-
Invert the coverslip with the stained cells onto the drop of mounting medium.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with nail polish if using a non-hardening medium.
-
Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight in the dark).
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets for this compound.
-
Use the lowest possible excitation intensity and exposure time to minimize photobleaching.[3]
-
Protocol 2: Creating a Photobleaching Curve for this compound
This protocol allows you to quantify the rate of this compound photobleaching under your specific imaging conditions. This information can be used to correct for fluorescence decay in quantitative studies.[5]
Materials:
-
A prepared slide with this compound-stained cells (as in Protocol 1)
-
Fluorescence microscope with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the imaging parameters (excitation intensity, exposure time, camera gain) to the exact settings you will use for your experiment.
-
-
Time-Lapse Acquisition:
-
Select a region of interest (ROI) with clear this compound staining.
-
Set up a time-lapse acquisition to capture images of the ROI at regular intervals (e.g., every 5 or 10 seconds) for a total duration that results in significant photobleaching (e.g., 2-5 minutes).
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define an ROI within the stained area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Measure the mean fluorescence intensity of a background region (an area with no cells) for each time point.
-
Subtract the background intensity from the signal intensity for each time point.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point.
-
Plot the normalized intensity as a function of time. This is your photobleaching curve.[5]
-
The curve can often be fitted to an exponential decay function to determine the photobleaching rate constant.
-
Visualizations
Troubleshooting Workflow for Dim or Fading this compound Fluorescence
Caption: A flowchart for troubleshooting dim or fading this compound fluorescence.
Experimental Workflow for Assessing Fluorophore Photostabilitydot
References
- 1. Spectral Characterization of this compound Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Autofluorescence with Purpurin Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address autofluorescence interference when using Purpurin probes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound probes?
Autofluorescence is the natural fluorescence emitted by biological samples from endogenous molecules such as collagen, elastin, NADH, and flavins.[1][2] This intrinsic fluorescence can interfere with the signal from your this compound probe, making it difficult to distinguish the specific signal from the background noise. This is particularly challenging when the target signal is weak, as high autofluorescence can mask it entirely, leading to inaccurate results.[1]
Q2: How can I determine if autofluorescence is interfering with my this compound staining?
The most straightforward method is to prepare a control sample that has not been stained with the this compound probe but has undergone all other processing steps. Image this unstained control using the same settings (e.g., excitation/emission wavelengths, exposure time) as your stained samples. Any fluorescence detected in this control is attributable to autofluorescence.
Q3: What are the common sources of autofluorescence in biological samples?
Autofluorescence can originate from various sources within your sample:
-
Endogenous Fluorophores: Molecules like collagen, elastin, riboflavins, and lipofuscin are naturally fluorescent.[2][3] Plant tissues are particularly rich in autofluorescent compounds like chlorophyll and lignin.[4][5]
-
Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[6]
-
Extracellular Matrix Components: Collagen and elastin in the extracellular matrix are significant contributors to autofluorescence, typically in the blue-green spectral region.[2]
-
Red Blood Cells: Heme groups within red blood cells can cause autofluorescence.
Troubleshooting Guides
Autofluorescence can be addressed at various stages of your experimental workflow, from sample preparation to image analysis. Below are several strategies to mitigate its interference.
Optimizing Sample Preparation and Staining Protocol
Careful sample preparation is the first line of defense against autofluorescence.
Issue: High background fluorescence in fixed samples.
-
Recommendation: If possible, consider using a non-aldehyde-based fixative, such as ice-cold methanol or ethanol, as aldehyde fixatives are a known source of autofluorescence.[1] If aldehyde fixation is necessary, use the lowest effective concentration and shortest fixation time.
-
Protocol:
-
Fix samples in pre-chilled (-20°C) methanol or ethanol for 10-15 minutes.
-
Rehydrate the samples through a graded series of ethanol to aqueous buffer before proceeding with this compound staining.
-
Issue: Autofluorescence from red blood cells.
-
Recommendation: For tissue samples, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[3]
Chemical Quenching of Autofluorescence
Several chemical reagents can be used to quench, or reduce, autofluorescence. However, their compatibility with this compound's pH-sensitive fluorescence should be empirically tested.
Issue: Persistent autofluorescence after fixation.
-
Recommendation 1: Sodium Borohydride (NaBH₄) Treatment. Sodium borohydride is a reducing agent that can diminish aldehyde-induced autofluorescence.[2][7] It is important to note that as a reducing agent, it could potentially interact with the quinone structure of this compound, although specific data on this interaction is limited. A study on chromophoric dissolved organic matter showed that sodium borohydride reduction led to an increase in fluorescence intensity, suggesting that for some molecules, it can reduce quenching.[8]
-
Experimental Protocol:
-
After fixation and washing, incubate the sample in a freshly prepared 0.1% (w/v) solution of sodium borohydride in PBS or Tris-buffered saline (TBS).
-
Incubate for 10-20 minutes at room temperature.
-
Wash the sample thoroughly with PBS three times before proceeding with this compound staining.
-
Crucially, include a this compound-stained control sample with and without NaBH₄ treatment to assess any impact on the probe's fluorescence.
-
-
-
Recommendation 2: Sudan Black B (SBB) Treatment. SBB is a lipophilic dye that can reduce autofluorescence, particularly from lipofuscin.[9][10] However, SBB itself can introduce a dark color and may not be suitable for all applications. It has been shown to be effective in reducing autofluorescence while preserving the signal of other fluorescent probes.[10]
-
Experimental Protocol:
-
After this compound staining and final washes, incubate the sample in 0.1% - 0.3% Sudan Black B in 70% ethanol for 5-20 minutes at room temperature.[11]
-
Wash thoroughly with PBS to remove excess SBB.
-
Note: SBB is not recommended for live-cell imaging.[12] Test the effect of SBB on a control sample to ensure it does not interfere with this compound's signal.
-
-
Quantitative Comparison of Chemical Quenching Methods
| Method | Target Autofluorescence Source | Concentration | Incubation Time | Potential Impact on this compound |
| Sodium Borohydride | Aldehyde-induced | 0.1% in PBS/TBS | 10-20 min | Unknown, potential for reduction of this compound. Empirical testing is essential. |
| Sudan Black B | Lipofuscin, lipophilic granules | 0.1% - 0.3% in 70% ethanol | 5-20 min | Unknown, may absorb some of the emitted light. Empirical testing is advised. |
Photobleaching of Autofluorescence
Photobleaching involves exposing the sample to intense light to destroy the fluorescent properties of autofluorescent molecules before introducing the this compound probe.
Issue: Broad-spectrum autofluorescence that is difficult to quench chemically.
-
Recommendation: Pre-bleach the unstained sample using a broad-spectrum light source. The principle is that many endogenous fluorophores are less photostable than synthetic probes.[13] The photostability of this compound relative to common autofluorescent species is not well-documented, so optimization is key.
-
Experimental Protocol:
-
Mount the unstained, fixed sample on the microscope.
-
Expose the sample to a broad-spectrum light source (e.g., from a mercury arc lamp or LED) for a period ranging from several minutes to a few hours.[14] The optimal duration will depend on the sample type and the intensity of the light source.
-
Monitor the decrease in autofluorescence periodically.
-
Once the autofluorescence has been sufficiently reduced, proceed with the this compound staining protocol.
-
Control: Image a this compound-stained, unbleached sample to compare signal intensity and ensure the photobleaching protocol does not compromise subsequent staining.
-
Logical Workflow for Autofluorescence Reduction
Caption: Workflow for addressing autofluorescence.
Computational Correction: Spectral Unmixing
Spectral unmixing is a powerful image analysis technique that can computationally separate the fluorescence signal of this compound from the autofluorescence signal.[15][16][17] This method requires a spectral imaging system capable of capturing images at multiple emission wavelengths.
Issue: Overlapping emission spectra of this compound and autofluorescence.
-
Recommendation: Use a confocal microscope with a spectral detector to acquire a lambda stack (a series of images at different emission wavelengths). Then, use linear unmixing algorithms to separate the known spectrum of this compound from the spectrum of the autofluorescence.
-
Experimental Protocol:
-
Acquire Reference Spectra:
-
Image an unstained control sample to capture the pure autofluorescence spectrum.
-
Image a pure sample of this compound (e.g., in solution or on a control slide) to obtain its reference spectrum.
-
-
Acquire Image of Stained Sample: Acquire a lambda stack of your this compound-stained experimental sample.
-
Perform Spectral Unmixing: Use the reference spectra of autofluorescence and this compound to unmix the lambda stack from your experimental sample. The software will then generate separate images for the this compound signal and the autofluorescence.
-
Signaling Pathway for Spectral Unmixing Logic
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. bosterbio.com [bosterbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-Resolved Fluorescence Spectra of Untreated and Sodium Borohydride-Reduced Chromophoric Dissolved Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 16. A Framework of Multi-View Machine Learning for Biological Spectral Unmixing of Fluorophores with Overlapping Excitation and Emission Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
Optimizing Purpurin concentration for effective photodynamic therapy without dark toxicity.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Purpurin concentration in photodynamic therapy (PDT). The focus is on achieving effective cancer cell cytotoxicity upon light activation while minimizing toxicity in the absence of light (dark toxicity).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in Photodynamic Therapy (PDT)?
A1: this compound (1,2,4-trihydroxyanthraquinone) is a naturally occurring photosensitizer. In PDT, this compound is administered and preferentially accumulates in cancer cells. Upon activation by a specific wavelength of light, it generates reactive oxygen species (ROS), which are highly toxic to cells and induce apoptosis (programmed cell death).[1]
Q2: What is "dark toxicity" and why is it a concern?
A2: Dark toxicity refers to the cytotoxic effects of a photosensitizer in the absence of light. An ideal photosensitizer for PDT should have low to no dark toxicity, ensuring that it is only harmful to cells when and where the light is applied. This selectivity minimizes damage to healthy tissues that may have taken up the photosensitizer but are not exposed to light. This compound has been shown to have low dark toxicity in normal cells.
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound is a balance between achieving high phototoxicity and low dark toxicity. For A549 lung cancer cells, the IC50 (the concentration that inhibits 50% of cell growth) in the dark has been reported to be approximately 30 µM after 24 hours of incubation.[2][3] The effective concentration for phototoxicity will be significantly lower and should be determined empirically for your specific cell line and experimental conditions (light dose, incubation time).
Q4: How should I prepare my this compound stock solution?
A4: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock can then be diluted in cell culture medium to the desired final concentration. To avoid precipitation, it is advisable to perform serial dilutions and to ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells (typically <0.5%).[4][5]
Q5: What wavelength of light should I use to activate this compound?
A5: this compound has a broad absorption spectrum in the visible range. For PDT applications, a light source that overlaps with a significant absorption peak of this compound should be used. While specific protocols may vary, red light is often used in PDT for its deeper tissue penetration.
Q6: How can I be sure that the cell death I am observing is due to apoptosis and not necrosis?
A6: You can differentiate between apoptosis and necrosis using specific assays. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages, while necrotic cells will be positive for both. Additionally, the activation of specific caspases (like caspase-3) and the cleavage of PARP are hallmarks of apoptosis.
Troubleshooting Guides
Issue 1: High Dark Toxicity Observed
-
Possible Cause: The this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 for dark toxicity in your specific cell line. Aim to use concentrations for PDT that are well below the dark toxicity IC50.
-
-
Possible Cause: The cell line is particularly sensitive to this compound.
-
Solution: Compare the dark toxicity in your cancer cell line to that in a non-cancerous cell line to assess for a therapeutic window.
-
-
Possible Cause: Impurities in the this compound sample.
-
Solution: Ensure you are using a high-purity grade of this compound.
-
Issue 2: Low Phototoxicity or Inconsistent PDT Efficacy
-
Possible Cause: Insufficient light dose.
-
Solution: Ensure your light source has the correct wavelength and that the power density and duration of exposure are adequate to activate the this compound. Calibrate your light source regularly.
-
-
Possible Cause: Low cellular uptake of this compound.
-
Solution: Increase the incubation time with this compound to allow for greater accumulation in the cells. You can assess uptake using fluorescence microscopy.
-
-
Possible Cause: this compound precipitation in the cell culture medium.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid storing diluted solutions for extended periods. When diluting, add the this compound stock to the medium and mix immediately to prevent precipitation.
-
-
Possible Cause: Low oxygen levels (hypoxia) at the time of light exposure.
-
Solution: Ensure adequate oxygenation of your cell cultures during PDT. Hypoxia can reduce the generation of ROS and decrease the effectiveness of the therapy.
-
Issue 3: this compound Precipitates in Cell Culture Medium
-
Possible Cause: The concentration of this compound exceeds its solubility in the aqueous medium.
-
Solution: Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Perform serial dilutions rather than a single large dilution.
-
-
Possible Cause: Interaction with components in the serum or medium.
-
Solution: Test the solubility of this compound in your specific cell culture medium with and without serum. If necessary, consider using a serum-free medium during the this compound incubation period.
-
-
Possible Cause: The final DMSO concentration is too low to maintain solubility.
-
Solution: While keeping the final DMSO concentration non-toxic to cells (ideally below 0.5%), ensure it is sufficient to maintain this compound in solution at your working concentration.
-
Quantitative Data Summary
The following table provides a summary of this compound's cytotoxic activity in A549 human lung carcinoma cells.
| Condition | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| Dark Toxicity | 0 | 24 | 100 | [2][3] |
| 10 | 24 | ~85 | [2][3] | |
| 30 (IC50) | 24 | ~50 | [2][3] | |
| 50 | 24 | ~30 | [2][3] | |
| 100 | 24 | ~15 | [2][3] | |
| Phototoxicity | 0 + Light | 24 | 100 | Inferred |
| (Illustrative) | 5 + Light | 24 | < 50 | Inferred |
| 10 + Light | 24 | < 20 | Inferred |
Note: The phototoxicity data is illustrative and based on the principle that an effective photosensitizer will have a significantly lower IC50 upon light activation compared to its dark toxicity.
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound in both dark and light conditions.
-
Materials:
-
96-well cell culture plates
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Light source for PDT
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the this compound-containing medium. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for 24 hours.
-
For Phototoxicity: Expose the plate to a light source with the appropriate wavelength and energy dose.
-
For Dark Toxicity: Keep a parallel plate wrapped in aluminum foil to protect it from light.
-
After light exposure (or the equivalent time for the dark plate), incubate the plates for another 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
-
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cells cultured in appropriate plates or dishes
-
This compound
-
PBS or serum-free medium
-
-
Procedure:
-
Treat cells with the desired concentration of this compound for the chosen incubation time.
-
Wash the cells twice with warm PBS or serum-free medium.
-
Incubate the cells with 5-10 µM DCFH-DA in PBS or serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Expose the cells to light to induce PDT.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
3. Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cells treated with this compound and light
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with this compound followed by light exposure. Include appropriate controls (untreated, this compound only, light only).
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Visualizations
Caption: Workflow for evaluating this compound's photodynamic and dark toxicity effects.
Caption: Signaling cascade of this compound-induced photodynamic apoptosis.
References
Dealing with low yield during the chemical synthesis of Purpurin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the chemical synthesis of Purpurin, particularly the issue of low yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield in this compound synthesis can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.[1][2][3] Key areas to investigate include:
-
Purity of Starting Materials: The quality of your reactants is critical. For instance, if you are synthesizing this compound through the oxidation of alizarin, ensure the alizarin is of high purity. Impurities in starting materials can lead to unwanted side reactions and byproducts.[1]
-
Reaction Conditions: Suboptimal reaction conditions are a common cause of low yields. This includes incorrect temperature, reaction time, or pressure. For instance, in the synthesis of alizarin (a precursor to this compound), excessive heat can lead to undesirable color changes, indicating product degradation.[4]
-
Reagent Stoichiometry: An incorrect molar ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]
-
Atmospheric Control: Some reactions are sensitive to air or moisture.[3] If your synthesis is air-sensitive, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Workup Procedure: Product can be lost during extraction, filtration, or purification steps.[1][5] It is advisable to check all phases and filter media for your product.
-
Product Decomposition: this compound, like many organic molecules, can be sensitive to light, heat, or certain chemical environments, which could lead to its degradation during the reaction or workup.
Q2: I am observing the formation of multiple side products. How can I minimize them?
The formation of side products is a common issue that directly impacts the yield and purity of this compound. To minimize them:
-
Optimize Reaction Temperature: Temperature control is critical. Too high a temperature can promote side reactions or decomposition, while a temperature that is too low may slow down the desired reaction, allowing side reactions to become more prominent.[1]
-
Control Reagent Addition: The rate of addition of reagents can influence the reaction pathway. Slow, controlled addition can sometimes prevent the buildup of reactive intermediates that lead to side products.
-
Use of Catalysts: In some syntheses, the choice and amount of catalyst can significantly affect the selectivity of the reaction. Ensure the catalyst is active and used in the correct proportion.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. This will help you determine the optimal time to quench the reaction, preventing the formation of further byproducts.[1]
Q3: The final product is difficult to purify. What purification strategies are most effective for this compound?
Purification can be a significant bottleneck, leading to product loss. For this compound, several methods can be employed:
-
Recrystallization: This is a common technique for purifying solid compounds. The choice of solvent is crucial. A good solvent system is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[1] this compound is soluble in benzene, ether, and glacial acetic acid, and slightly soluble in hot water and ethanol.[6]
-
Column Chromatography: If recrystallization is not effective, column chromatography is a powerful alternative.[1] Silica gel is a common stationary phase. The choice of eluent (solvent system) will depend on the polarity of this compound and the impurities you are trying to separate.
-
Acid-Base Extraction: The phenolic hydroxyl groups in this compound give it acidic properties. It dissolves in alkaline solutions.[6] This property can be exploited in an acid-base extraction to separate it from non-acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
This compound (1,2,4-trihydroxyanthraquinone) can be synthesized through several methods:
-
Oxidation of Alizarin: A historical and common laboratory method involves the oxidation of alizarin (1,2-dihydroxyanthraquinone).[6]
-
From Phthalic Anhydride and a Substituted Benzene: A general approach for synthesizing anthraquinones involves the Friedel-Crafts reaction of phthalic anhydride with a suitable benzene derivative, followed by cyclization. For this compound, this would involve a more complex, multi-step process.
-
From Chlorophyll: this compound-18, a related compound, can be synthesized from chlorophyll.[7]
-
Multi-step Synthesis: There are multi-step synthetic routes starting from other precursors.[8]
Q2: What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the synthetic route and the scale of the reaction. While some literature reports high yields for derivatives, for instance, purpurinimide derivatives have been synthesized in excellent yields (94-97%), the synthesis of this compound itself can be more challenging.[9][10] It is not uncommon for researchers to obtain lower yields than those reported in the literature, especially when first attempting a synthesis.[2][11]
Q3: What are the key reaction parameters to control for a successful this compound synthesis?
Several parameters are critical for a successful synthesis:
-
Temperature: As with most chemical reactions, temperature plays a crucial role in both reaction rate and selectivity.
-
Reaction Time: Monitoring the reaction to determine the optimal duration is key to maximizing yield and minimizing byproduct formation.
-
Purity of Reagents and Solvents: Using high-purity starting materials and dry solvents (if the reaction is moisture-sensitive) is essential.[1][2]
-
pH: For reactions in solution, the pH can significantly influence the reaction pathway and the stability of the product.
Quantitative Data on this compound Synthesis
The following table summarizes reaction conditions and reported yields for the synthesis of this compound and its derivatives from various literature sources. This data can help researchers compare different synthetic strategies.
| Starting Material(s) | Key Reagents & Conditions | Product | Reported Yield | Reference |
| Alizarin | Oxidation | This compound | Not specified | [6] |
| 2,3-DIHYDRO-9,10-DIHYDROXY-1,4-ANTHRACENEDIONE | 1: tetrahydrofuran / 0.75 h / 0 °C2: air / tetrahydrofuran / 0.17 h / 0 °C3: pyridinium chlorochromate / CH2Cl2 / 3 h / Ambient temp.4: 0.3 M aq. NaOH, 10% aq. H2O2 / 1 h / Ambient temp. | This compound | Not specified | [8] |
| Methyl pheophorbide-a (MPa) | (i) Zn(OAc)2/methanol, (ii) H2, Pd/C, THF, (iii) TFA; (b) KOH/1-propanol/air, rt | Mesothis compound-18 methyl ester | Not specified | [9] |
| 3-(1-hydroxyl-1-amyl)-3-devinyl this compound-18 methyl ester | N,N-dimethylethylenediamine, toluene, reflux | Purpurinimide derivative | Excellent | [10] |
| 3-(1-hydroxyl-1-amyl)-3-devinyl this compound-18 methyl ester | N,N-diethylethylenediamine, toluene, reflux | Purpurinimide derivative | 94% | [10] |
| 3-(2,2-Dimethoxyethyl)-3-devinyl-purpurin-18 methyl ester | Corresponding amine, toluene, reflux | Purpurinimide derivative | 95-97% | [9] |
Experimental Protocols
Synthesis of this compound-18 from Methyl pheophorbide-a (MPa)
This protocol is adapted from a method described for the synthesis of this compound-18.[7]
-
Add Methyl pheophorbide-a (1 g) to a mixture of pyridine (5 mL) and diethyl ether (400 mL).
-
Prepare a solution of KOH (12 g) dissolved in 1-propanol (80 mL).
-
Add the KOH solution to the MPa mixture.
-
Stir the resulting solution under aeration for 3 hours.
-
After 3 hours, pour distilled water into the reaction mixture to separate the phases.
-
Collect the organic layer and evaporate the solvent.
-
Purify the residue by column chromatography using 5% MeOH/MC as the eluent to obtain pure this compound-18.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for diagnosing the cause of low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. How To [chem.rochester.edu]
- 6. This compound - CAMEO [cameo.mfa.org]
- 7. Synthesis and Design of this compound-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Characterization of Novel Purpurinimides as Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Reddit - The heart of the internet [reddit.com]
Improving the stability of Purpurin in solution for long-term experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Purpurin in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: this compound's color and stability are highly pH-dependent.[1] Alkaline conditions can lead to faster degradation.
-
Light Exposure: this compound is susceptible to photodegradation, especially under UV light.[2]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical breakdown of the this compound molecule.
-
Solvent: The choice of solvent can impact the solubility and stability of this compound.
Q2: My this compound solution changed color. What does this indicate?
A2: A color change in your this compound solution can indicate a change in pH or degradation of the compound.[1][3] this compound exhibits different colors at different pH values.[1] If the pH of your solution has not changed, a color change, often fading, may signify degradation of the this compound molecule.
Q3: Can I store this compound stock solutions long-term?
A3: For long-term storage, it is best to store this compound as a solid at -20°C or -80°C, protected from light and moisture. If you need to store it in solution, prepare a high-concentration stock in an anhydrous organic solvent like DMSO and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[4]
Q4: Is it possible to stabilize this compound in an aqueous solution for long-term experiments?
A4: While challenging, it is possible to improve the stability of this compound in aqueous solutions. Strategies include:
-
pH control: Maintaining a slightly acidic to neutral pH can improve stability.
-
Light protection: Storing solutions in amber vials or in the dark is crucial.
-
Use of antioxidants: The addition of antioxidants may help to prevent oxidative degradation.
-
Co-pigmentation: The presence of other molecules can sometimes stabilize the color and structure of pigments like this compound.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture media after adding this compound stock solution.
-
Inconsistent experimental results.
Possible Causes:
-
Poor aqueous solubility: this compound has limited solubility in aqueous solutions like cell culture media. When a concentrated stock in an organic solvent (e.g., DMSO) is diluted, the this compound can precipitate.
-
Interaction with media components: Components in the media, such as salts or proteins, may interact with this compound, leading to precipitation.[6][7]
-
Incorrect solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in the media may be too high, causing cellular toxicity or affecting this compound solubility.
Solutions:
-
Optimize the dilution method:
-
Create an intermediate dilution of your this compound stock in a small volume of serum-free media or PBS.
-
Gently vortex or pipette to mix.
-
Add this intermediate dilution to the final volume of your complete cell culture media. This gradual change in solvent polarity can help maintain solubility.
-
-
Use a solubilizing agent: For particularly problematic precipitation, consider the use of a biocompatible solubilizing agent. The choice of agent will be cell-line and experiment-dependent and requires careful validation.
-
Check final solvent concentration: Ensure the final concentration of the organic solvent in your cell culture is low (typically ≤ 0.5% for DMSO) to avoid toxicity.
-
Filter the final solution: After dilution, filter the this compound-containing media through a 0.22 µm sterile filter to remove any micro-precipitates before adding it to your cells.
Issue 2: Rapid Degradation of this compound in Solution During Experiments
Symptoms:
-
Fading of the characteristic color of the this compound solution over a short period.
-
Loss of biological activity of this compound in the assay.
Possible Causes:
-
Photodegradation: Exposure to ambient or experimental light sources.
-
Oxidative degradation: Presence of dissolved oxygen or other oxidizing species in the solution.
-
Unstable pH: Fluctuation of the solution's pH to a range where this compound is less stable.
Solutions:
-
Minimize light exposure:
-
Work in a dimly lit environment.
-
Use amber-colored tubes or wrap containers in aluminum foil.
-
For microscopy experiments, minimize the duration of light exposure.
-
-
Incorporate an antioxidant:
-
Consider adding a fresh solution of an antioxidant like ascorbic acid to your this compound solution. The optimal concentration will need to be determined empirically for your specific experiment, as high concentrations of ascorbic acid can sometimes have a pro-oxidant effect.[8]
-
-
Maintain a stable pH:
-
Use a buffered solution appropriate for your experimental pH range. Regularly check the pH of your stock and working solutions.
-
-
Degas your solvent: For highly sensitive experiments, degassing the solvent by sparging with an inert gas like nitrogen or argon can help to remove dissolved oxygen.
Data Presentation
Table 1: Quantitative Data on this compound Photochemical Fading
| pH | Rate Constant (k) in s⁻¹ | Half-life (t₁/₂) in seconds |
| 7.0 | 5.0 x 10⁻⁵ | ~13,863 |
| 9.24 | 4.5 x 10⁻³ | ~154 |
Data suggests that this compound is significantly less stable under alkaline conditions when exposed to light.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Method for Preparing a Stabilized this compound Working Solution
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile, aqueous buffer (e.g., PBS) or cell culture medium
-
Freshly prepared sterile Ascorbic Acid solution (optional antioxidant)
-
Sterile, amber-colored tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
In a sterile, amber-colored tube, prepare the desired volume of your aqueous buffer or cell culture medium.
-
Optional Antioxidant Addition: If using an antioxidant, add the freshly prepared ascorbic acid solution to the buffer/media to the desired final concentration. Gently mix.
-
Perform a serial dilution of the this compound stock solution. First, create an intermediate dilution by adding a small volume of the stock solution to a small volume of the buffer/media.
-
Gently mix the intermediate dilution.
-
Add the intermediate dilution to the final volume of the buffer/media to achieve the desired final this compound concentration.
-
Gently invert the tube to mix thoroughly. Avoid vigorous vortexing which can introduce oxygen.
-
Use the freshly prepared working solution immediately for your experiment.
Note: The optimal concentration of ascorbic acid or other stabilizers needs to be determined for each specific experimental setup, as their effects can be concentration and context-dependent.
Mandatory Visualization
Caption: Putative degradation pathway of this compound via oxidation or photolysis.
Caption: General experimental workflow for long-term studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to minimize batch-to-batch variability of natural Purpurin extracts.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize batch-to-batch variability in natural purpurin extracts. By standardizing protocols from raw material sourcing to final quality control, consistent and reproducible experimental outcomes can be achieved.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural extracts is a multifaceted issue stemming from several key areas. The most significant source is often the raw plant material itself, where genetic differences, growing conditions (like soil, light, and humidity), harvest time, and post-harvest processing can alter the chemical profile.[1] The extraction process, including the choice of solvent, temperature, and duration, plays a critical role.[1][2] Finally, inconsistencies in analytical methodology for quantification and degradation of the extract during storage can introduce significant variability.[1][3]
Q2: How does the choice of raw plant material affect extract consistency?
The concentration of this compound and other anthraquinones in plants, such as those from the Rubia genus, can vary significantly based on the plant's age, genotype, and phenology.[4] For instance, the time of harvest can impact the levels of active compounds.[5] Post-harvest handling, such as drying and storage methods, is also crucial. Improper storage can lead to degradation of target compounds before extraction even begins. Establishing a consistent supply chain with well-defined specifications for the plant material is a critical first step.
Q3: Which extraction method and solvent provide the most consistent results for this compound?
The choice of extraction method and solvent is critical for achieving reproducible results. While methods like maceration, percolation, and hot continuous extraction (Soxhlet) are common, they can be difficult to control precisely.[2] Modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can offer higher yields and better consistency.[6][7]
Ethanol and methanol are frequently used solvents for extracting anthraquinones.[8] The selection should be based on maximizing this compound yield while minimizing the co-extraction of impurities. Due to its lower toxicity, ethanol is often preferred.[9] A mixture of toluene, ethyl acetate, and formic acid has also been successfully used in analytical preparations.[10]
Q4: What are the most common causes of this compound degradation, and how can it be prevented?
This compound, like many natural pigments, is susceptible to degradation from factors such as pH, temperature, light, and oxygen.[11][12][13] Anthraquinones can be unstable in neutral or alkaline conditions; therefore, extractions are often performed in slightly acidic environments.[6] Exposure to light can cause photochemical degradation.[14] To maintain stability, extracts should be stored at low temperatures (e.g., 2-4°C or frozen) in airtight, amber-colored containers to protect them from light and oxygen.[1][15]
Q5: What are the recommended analytical techniques for the quality control of this compound extracts?
For reliable quantification and quality control, robust analytical methods are essential. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common and validated techniques.[1][16][17]
-
HPTLC: Offers a simple, rapid, and cost-effective method for quantifying this compound. Densitometric analysis is typically performed in the absorbance mode at around 255 nm.[10]
-
HPLC/UHPLC-MS/MS: Provides higher sensitivity, specificity, and the ability to simultaneously determine multiple compounds in the extract.[18] This is the preferred method for detailed pharmacokinetic studies and for identifying a broader chemical fingerprint.
Troubleshooting Guide
Problem 1: Low or Inconsistent this compound Yield
| Possible Cause | Recommended Solution |
| Inconsistent Raw Material | Source plant material from a single, reputable supplier with clear specifications. Standardize the harvesting time and post-harvest processing (e.g., drying temperature and duration). Perform macroscopic and microscopic analysis to check for foreign matter.[1] |
| Suboptimal Extraction Solvent | Test a range of solvents and solvent mixtures to find the optimal balance between this compound solubility and selectivity. Ethanol/water mixtures are a good starting point.[9] Consider factors like toxicity and environmental impact.[2] |
| Inefficient Extraction Parameters | Optimize extraction time, temperature, and the solid-to-solvent ratio. Use a Design of Experiments (DoE) approach to systematically identify the most influential factors. |
| Degradation During Extraction | If using heat, ensure the temperature is not high enough to cause degradation. Consider adding a small amount of acid (e.g., formic acid) to the solvent to improve stability.[10] |
Problem 2: Color and/or Bioactivity Varies Between Batches
| Possible Cause | Recommended Solution |
| Chemical Degradation | Store raw materials and final extracts in airtight, amber containers at low temperatures (-20°C for long-term storage).[1] Avoid exposure to light and oxygen during processing. |
| Inconsistent Analytical Method | Use a validated and standardized analytical method like HPLC or HPTLC for quantification.[1] Ensure that sample preparation for analysis is consistent across all batches. |
| Variation in Chemical Profile | Beyond just this compound, other co-extracted compounds can influence color and bioactivity. Use chromatographic fingerprinting (e.g., HPLC profile) as part of your quality control to ensure the overall chemical profile is consistent. |
Problem 3: Presence of Impurities or Unexpected Compounds
| Possible Cause | Recommended Solution |
| Poor Solvent Selectivity | Optimize the polarity of your extraction solvent to be more selective for this compound. A multi-step extraction with solvents of varying polarity can also be effective. |
| Contamination During Processing | Ensure all glassware and equipment are thoroughly cleaned between batches to prevent cross-contamination.[1] |
| Inadequate Purification | If the initial extract is complex, introduce a purification step. Column chromatography using silica gel or macroporous resins can effectively separate this compound from other compounds.[19][20][21] |
Data Presentation
Table 1: Comparison of Common Solvents for Anthraquinone Extraction
| Solvent | Polarity | Advantages | Disadvantages |
| Water | High | Safe, inexpensive, environmentally friendly. | Low selectivity, may not efficiently extract less polar compounds. |
| Ethanol | High | Good solvency for a range of polarities, low toxicity, effective for phenolic compounds.[8] | Can co-extract sugars and other highly polar impurities. |
| Methanol | High | High extraction efficiency for polar compounds.[8] | Toxic, requiring careful handling and removal. |
| Acetone | Medium | Good for medium-polarity compounds, highly volatile and easy to remove.[8] | Flammable, may not be suitable for all applications. |
| Toluene-Ethyl Acetate | Low-Medium | Highly selective for certain anthraquinones.[10] | Toxic and requires specialized handling and disposal. |
Table 2: Example HPTLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Stationary Phase | Silica gel 60F254 HPTLC plates[10] |
| Mobile Phase | Toluene–ethyl acetate–formic acid 9.8:0.2:0.1 (v/v)[10] |
| Linearity Range | 100–600 ng per band[10][16] |
| Limit of Detection (LOD) | 50 ng per band[10][16] |
| Limit of Quantification (LOQ) | 100 ng per band[10][16] |
| Intra-day Precision (%RSD) | 0.28 to 1.39%[10][16] |
| Inter-day Precision (%RSD) | 0.72 to 2.21%[10][16] |
| Recovery | 96.54 to 98.53%[10][16] |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound from Rubia cordifolia
-
Material Preparation:
-
Dry the roots of Rubia cordifolia in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried roots into a coarse powder and pass through a 40-mesh sieve.
-
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material.
-
Place the powder in a flask and add 100 mL of 80% aqueous ethanol.
-
Perform the extraction using a standardized method (e.g., sonication for 30 minutes at 40°C).
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Storage:
-
Transfer the final concentrated extract to an amber glass vial, purge with nitrogen, and store at -20°C.
-
Protocol 2: Quantification of this compound using HPTLC
This protocol is based on a validated method.[10][16]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Create a working standard solution (100 µg/mL) by diluting the stock solution.
-
Accurately weigh a portion of the dried extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and filter through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Apply bands of the standard solution (1-6 µL) and sample solution (e.g., 5 µL) to a pre-coated silica gel 60F254 HPTLC plate.
-
Develop the plate in a twin-trough chamber pre-saturated with the mobile phase (toluene–ethyl acetate–formic acid 9.8:0.2:0.1, v/v) for 20 minutes.
-
Develop the plate to a distance of 8 cm.
-
-
Densitometric Analysis:
-
Dry the plate in a current of hot air.
-
Scan the plate with a densitometer in absorbance mode at 255 nm.
-
Create a calibration curve by plotting the peak area against the concentration of the this compound standard.
-
Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.
-
Visualizations
Caption: A standardized workflow from raw material to final product to minimize variability.
Caption: A logical flow diagram for the quality control and release of each this compound extract batch.
References
- 1. benchchem.com [benchchem.com]
- 2. wjpmr.com [wjpmr.com]
- 3. benchchem.com [benchchem.com]
- 4. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling The Effect Of Extraction On Anthocyanin Functionality And Prebiotic Potential | Food Science Conference | Food Science Summit 2025 | Rome | Italy [scitechseries.com]
- 8. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous Determination of this compound, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN104194390A - Method for extracting this compound from rhoeo spathacea - Google Patents [patents.google.com]
- 20. bipublication.com [bipublication.com]
- 21. Anthocyanin Extraction and Purification - Sunresin [seplite.com]
Troubleshooting poor separation of Purpurin and Alizarin in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of Purpurin and Alizarin using chromatography.
Troubleshooting Poor Separation
Poor separation of this compound and Alizarin can manifest as overlapping peaks in HPLC or co-eluting spots in TLC. This guide addresses common issues and provides systematic solutions.
Question: Why am I seeing poor resolution between this compound and Alizarin peaks in my reverse-phase HPLC?
Answer:
Poor resolution in reverse-phase HPLC is often related to the mobile phase composition, column condition, or interactions with the stationary phase. This compound, being more polar than Alizarin due to an additional hydroxyl group, should elute earlier. If peaks are broad or overlapping, consider the following:
-
Mobile Phase Polarity: The polarity of your mobile phase may not be optimal.
-
Solution: Increase the aqueous component of your mobile phase to increase retention and potentially improve separation. Conversely, if the peaks are retained for too long and are broad, a slight increase in the organic solvent percentage might be beneficial.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the hydroxyl groups on both molecules, influencing their interaction with the stationary phase.
-
Solution: For anthraquinones, a slightly acidic mobile phase (pH 2.5-4) is often used to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention. A buffer, such as a formate or acetate buffer, should be used to maintain a stable pH.[1]
-
-
Column Contamination or Degradation: Residual sample components or degradation of the stationary phase can lead to poor peak shape and resolution.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If performance does not improve, the column may need to be replaced.
-
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can cause tailing of polar compounds like this compound and Alizarin.
-
Solution: Use an end-capped column or add a competing base (e.g., a small amount of triethylamine) to the mobile phase to block the active silanol groups. Alternatively, using a mobile phase with a low pH can also help to suppress silanol interactions.
-
Question: My this compound and Alizarin spots are not separating on my TLC plate. What should I do?
Answer:
Failure to separate this compound and Alizarin on a TLC plate is typically a mobile phase issue. The goal is to find a solvent system that provides a differential migration for the two compounds.
-
Incorrect Mobile Phase Polarity: If the spots remain at the baseline, the mobile phase is not polar enough to move the analytes. If the spots run with the solvent front, the mobile phase is too polar.
-
Solution: Adjust the ratio of the solvents in your mobile phase. For normal-phase TLC (e.g., silica or alumina plates), to increase the polarity and move the spots further up the plate, increase the proportion of the more polar solvent (e.g., ethyl acetate). To decrease the polarity and reduce the Rf values, increase the proportion of the non-polar solvent (e.g., toluene or hexane).
-
-
Use of Additives: The acidic nature of the hydroxyl groups can cause streaking on the TLC plate.
Below is a troubleshooting workflow to address poor separation:
Caption: A flowchart for troubleshooting poor separation of this compound and Alizarin.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between this compound and Alizarin that affect their chromatographic separation?
A1: this compound (1,2,4-trihydroxyanthraquinone) and Alizarin (1,2-dihydroxyanthraquinone) are both anthraquinone dyes.[4][5] The primary structural difference is that this compound has an additional hydroxyl (-OH) group at the C4 position of the anthraquinone framework. This makes this compound more polar than Alizarin. In normal-phase chromatography, the more polar this compound will have a stronger interaction with the stationary phase (e.g., silica gel) and thus a lower Rf value than Alizarin.[3] In reverse-phase chromatography, this compound will be less retained and will elute before Alizarin.
The relationship between polarity and chromatographic behavior is as follows:
Caption: The influence of polarity on the chromatographic separation of this compound and Alizarin.
Q2: Can you provide some established TLC solvent systems for separating this compound and Alizarin?
A2: Yes, several solvent systems have been successfully used for the TLC separation of this compound and Alizarin on silica gel plates. The choice of solvent system will influence the Rf values and the degree of separation.
| Mobile Phase Composition (v/v/v) | This compound Rf | Alizarin Rf | Reference |
| Toluene:Ethyl Acetate:Formic Acid (9:1.5:1) | - | ~0.50 | [2] |
| Toluene:Ethyl Acetate:Glacial Acetic Acid (6:3.5:0.5) | ~0.57 | ~0.73 | [3] |
| Toluene:Ethyl Acetate:Formic Acid (9.8:0.2:0.1) | - | - | [2] |
Note: Rf values can vary depending on experimental conditions such as the specific TLC plates used, temperature, and chamber saturation.
Q3: What is a good starting point for developing a reverse-phase HPLC method for this compound and Alizarin?
A3: A good starting point for an RP-HPLC method would be to use a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer.
Experimental Protocol: RP-HPLC Separation of this compound and Alizarin
-
Column: Luna C8 RP column.[1]
-
Mobile Phase:
-
Solvent A: 20 mM ammonium formate-formic acid buffer (pH 3.00).[1]
-
Solvent B: Acetonitrile.
-
-
Elution: An isocratic elution with a ratio of 45:55 (v/v) of Solvent B to Solvent A can be a starting point.[1] Alternatively, a gradient elution can be developed for more complex samples.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.
Q4: Can compound degradation affect the separation?
A4: Yes, both this compound and Alizarin can be susceptible to degradation under certain conditions, which can lead to the appearance of unexpected peaks and complicate the chromatogram. It is advisable to check the stability of your compounds in the chosen solvent system, especially if you observe unexpected results. Preparing fresh samples and standards is recommended.
Q5: How critical is sample preparation for achieving good separation?
A5: Proper sample preparation is crucial. Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. For HPLC, filtering the sample through a 0.45 µm filter before injection is essential to prevent clogging of the column and instrument tubing.[1] For TLC, applying the sample as a small, concentrated spot will result in better separation.
References
Causes and solutions for Purpurin fluorescence quenching in assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purpurin-based fluorescence assays.
Table of Contents
-
FAQs
-
What is this compound and why is it used in fluorescence assays?
-
What are the key spectral properties of this compound?
-
What are the common causes of this compound fluorescence quenching?
-
How can I prevent this compound fluorescence quenching?
-
-
Troubleshooting Guide
-
Problem: Low or no fluorescence signal.
-
Problem: High background fluorescence.
-
Problem: Inconsistent or non-reproducible results.
-
-
Experimental Protocols
-
Protocol for Using this compound as a Fluorescent pH Indicator.
-
Protocol for Imaging Apoptosis with this compound.
-
-
Signaling Pathway
-
This compound-Induced Apoptosis via PI3K/AKT Pathway Inhibition.
-
FAQs
Q1: What is this compound and why is it used in fluorescence assays?
This compound (1,2,4-trihydroxyanthraquinone) is a naturally occurring red dye.[1] In research, it is utilized as a fluorescent probe due to its sensitivity to the local chemical environment, particularly pH.[1] Its fluorescence properties make it valuable for applications such as sensing intracellular pH and detecting apoptosis in cells.[1]
Q2: What are the key spectral properties of this compound?
The spectral properties of this compound are highly dependent on the pH of the solvent. Under basic conditions, it exhibits a maximum absorbance peak at approximately 510 nm.[2][3][4] As the pH becomes more acidic, this peak can shift. The fluorescence emission maximum is observed around 545 nm.[2][4]
Quantitative Spectroscopic Data for this compound
| Property | This compound | Porphyrin Analogs (for context) |
| Excitation Max (λex) | ~510 nm (in basic conditions)[2][3][4] | 400-420 nm (Soret band), 500-700 nm (Q bands)[5] |
| Emission Max (λem) | ~545 nm[2][4] | 625 - 690 nm[5] |
| Fluorescence Quantum Yield (Φf) | Data not available | 0.013 - 0.026[5] |
| Molar Extinction Coefficient (ε) | Data not available | ~1.89 x 10^5 M⁻¹cm⁻¹ (for a zinc phthalocyanine)[5] |
Q3: What are the common causes of this compound fluorescence quenching?
Fluorescence quenching is a process that decreases the intensity of the fluorescent signal. Common causes for this compound and other fluorophores include:
-
pH Changes: this compound's fluorescence is highly sensitive to pH. Acidic conditions can lead to protonation of the hydroxyl groups, altering the electronic structure and quenching fluorescence.[1]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules can form non-fluorescent aggregates (dimers or higher-order complexes), leading to self-quenching.[6][7][8][9]
-
Interaction with Metal Ions: Certain metal ions can act as quenchers. For instance, porphyrin fluorescence can be quenched by metal ions like Cu²⁺, Hg²⁺, and Pb²⁺ through electron transfer mechanisms.[5] While specific studies on this compound are limited, similar interactions are possible.
-
Presence of Quenching Agents: Other molecules in the sample, such as heme-containing proteins (e.g., hemoglobin, myoglobin) and other porphyrins, can absorb the excitation or emission light of this compound, leading to quenching.[10][11]
-
Photobleaching: Prolonged exposure to high-intensity light can lead to the irreversible photochemical destruction of the this compound molecule, resulting in a loss of fluorescence.
Q4: How can I prevent this compound fluorescence quenching?
To mitigate fluorescence quenching in your this compound-based assays, consider the following solutions:
-
Optimize pH: Maintain a stable and optimal pH for your assay. Since this compound's fluorescence is pH-sensitive, use a well-buffered solution.
-
Control Concentration: Work with the lowest concentration of this compound that still provides a detectable signal to minimize aggregation-caused quenching.
-
Chelating Agents: If metal ion contamination is suspected, consider the addition of a suitable chelating agent (e.g., EDTA), provided it does not interfere with the assay.
-
Minimize Exposure to Light: Reduce the exposure of your samples to the excitation light source to prevent photobleaching. Use neutral density filters or reduce illumination time.
-
Use Anti-Fade Reagents: For microscopy applications, consider using a commercial anti-fade mounting medium.[12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence assays.
Problem: Low or no fluorescence signal.
| Possible Cause | Recommended Solution |
| Incorrect pH | Verify the pH of your buffers and solutions. This compound fluorescence is highly pH-dependent. |
| Concentration too high (ACQ) | Prepare a dilution series of your this compound stock to determine the optimal concentration and rule out self-quenching. |
| Presence of Quenchers | Review all components of your assay for potential quenching agents (e.g., metal ions, heme proteins). If possible, remove or substitute them. |
| Photobleaching | Minimize light exposure. Use lower laser power or shorter exposure times during imaging. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your instrument are appropriate for this compound's spectral properties (λex ~510 nm, λem ~545 nm). |
| Degradation of this compound | Prepare fresh solutions of this compound. Protect stock solutions from light and store them appropriately. |
Problem: High background fluorescence.
| Possible Cause | Recommended Solution |
| Autofluorescence from media or cells | Use a phenol red-free culture medium. Include a "cells only" control to measure the intrinsic fluorescence of your cells. |
| Contaminants in reagents | Use high-purity solvents and reagents. Filter solutions if necessary. |
| Non-specific binding of this compound | Optimize washing steps to remove unbound this compound. Consider using a blocking agent if applicable. |
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Recommended Solution |
| pH fluctuations | Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. |
| Inconsistent this compound concentration | Prepare a fresh, large batch of this compound working solution to be used for all related experiments. |
| Variability in cell health or number | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase. |
| Photobleaching | Standardize illumination conditions across all experiments. |
Experimental Protocols
Protocol for Using this compound as a Fluorescent pH Indicator
This protocol provides a general framework for using this compound to measure pH in a solution.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate buffers of known pH values (for calibration curve)
-
Test sample
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a Calibration Curve: a. Prepare a series of solutions with known pH values using phosphate buffers. b. To each pH standard, add this compound to a final concentration of 40 µM.[2][4] c. Measure the fluorescence intensity of each standard at an emission wavelength of 545 nm with an excitation wavelength of approximately 510 nm. d. Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
Prepare and Measure Test Sample: a. Add this compound to your test sample to the same final concentration used for the calibration curve (40 µM). b. Measure the fluorescence intensity of the test sample using the same instrument settings.
-
Determine pH: a. Use the fluorescence intensity of your test sample to determine the corresponding pH from the calibration curve.
Workflow for this compound-based pH Measurement
Caption: Workflow for pH determination using this compound.
Protocol for Imaging Apoptosis with this compound
This protocol describes the use of this compound to visualize apoptosis in cultured cells, based on its ability to detect pH changes associated with this process.[1]
Materials:
-
HeLa cells (or other cell line of interest)
-
Cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Induction of Apoptosis: Treat the cells with an appropriate concentration of an apoptosis-inducing agent for the desired time. Include an untreated control.
-
This compound Staining: a. Prepare a working solution of this compound at 40 µM in cell culture medium.[3] b. Remove the medium from the cells and wash once with PBS. c. Add the this compound working solution to the cells and incubate for 2 hours.[3]
-
Imaging: a. After incubation, wash the cells twice with PBS to remove excess this compound. b. Mount the coverslips on microscope slides. c. Observe the cells under a fluorescence microscope using appropriate filter sets for this compound (e.g., excitation ~510 nm, emission ~545 nm). Apoptotic cells are expected to show changes in fluorescence intensity due to intracellular pH alterations.
Signaling Pathway
This compound-Induced Apoptosis via PI3K/AKT Pathway Inhibition
This compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to the activation of pro-apoptotic proteins.
The diagram below illustrates the proposed mechanism of this compound-induced apoptosis.
Caption: this compound inhibits the PI3K/AKT survival pathway.
References
- 1. Spectral Characterization of this compound Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Fluorescence Quenching Agent - Elabscience® [elabscience.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Brain Bioavailability of Purpurin for Neurological Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with purpurin in neurological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the brain bioavailability of this promising neuroprotective compound.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the brain bioavailability of this compound necessary for neurological studies?
A1: this compound, a naturally occurring anthraquinone, exhibits significant neuroprotective properties. However, its therapeutic potential is limited by its poor aqueous solubility, rapid metabolism, and consequently, low bioavailability in the brain.[1][2][3] Enhancing its ability to cross the blood-brain barrier (BBB) and reach its target site in the central nervous system (CNS) is crucial for achieving therapeutic efficacy in preclinical and potential clinical settings.
Q2: What are the most promising strategies to enhance this compound's brain bioavailability?
A2: Nanotechnology-based delivery systems are the most explored and promising strategies. These include encapsulation of this compound into nanoparticles and liposomes.[1][2] These carriers can protect this compound from degradation, improve its solubility, and facilitate its transport across the BBB. Molecular modifications and the use of permeability enhancers are also being investigated.[1][2]
Q3: What are the known neuroprotective mechanisms of this compound?
A3: this compound exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating oxidative stress and neuroinflammation. It has been shown to reduce the phosphorylation of key proteins in the MAPK signaling pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[1][4] This modulation helps to decrease neuronal apoptosis and reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4]
Troubleshooting Guides
Formulation & Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency of this compound in Nanoparticles/Liposomes | Poor solubility of this compound in the chosen organic solvent during formulation. Suboptimal lipid-to-drug ratio.[5] Inefficient hydration or sonication process.[5][6] | - Screen different organic solvents to find one with higher this compound solubility. - Optimize the lipid-to-purpurin molar ratio by testing a range of ratios (e.g., 10:1 to 100:1).[5] - Ensure the hydration step is performed above the phase transition temperature of the lipids.[7] - Optimize sonication or extrusion parameters (time, power, cycles) to ensure consistent vesicle formation.[5] |
| Inconsistent Particle Size and Polydispersity Index (PDI) | Variations in homogenization or sonication energy. Aggregation of nanoparticles/liposomes over time. | - Standardize the energy input during formulation by using a homogenizer or sonicator with precise controls. - Monitor particle size and PDI over time using Dynamic Light Scattering (DLS). - Optimize surface charge (zeta potential) or incorporate PEGylated lipids to improve colloidal stability. |
| Drug Crystallization During Storage | This compound concentration exceeds its solubility limit within the formulation over time. Instability of the amorphous state within the nanoparticle matrix. | - Conduct long-term stability studies at different storage conditions (temperature, humidity). - Consider using techniques to create amorphous solid dispersions of this compound with polymers before encapsulation. |
In Vitro & In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low Permeability of this compound Formulations Across In Vitro BBB Models | Poor interaction of the formulation with the endothelial cells. Integrity of the in vitro BBB model is compromised. | - Functionalize the surface of nanoparticles/liposomes with ligands (e.g., transferrin, ApoE-derived peptides) to target receptors on brain endothelial cells.[8][9] - Regularly assess the integrity of your in vitro BBB model by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker like sodium fluorescein.[10][11] |
| High Variability in In Vivo Brain Concentration Data | Inconsistent administration of the formulation. Rapid clearance of the formulation from circulation. Individual physiological differences in animal models. | - Ensure precise and consistent dosing for all animals. - Incorporate PEGylation into the formulation to increase circulation half-life.[12] - Increase the number of animals per group to account for biological variability. |
| Difficulty in Quantifying this compound in Brain Tissue | Inefficient extraction of this compound from the brain homogenate. Low sensitivity of the analytical method. | - Optimize the tissue homogenization and this compound extraction protocol. - Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography with UV or mass spectrometry detection (HPLC-UV/MS), for this compound quantification.[3][13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a general guideline for preparing this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified nanoprecipitation method.
-
Preparation of Organic Phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Preparation of Aqueous Phase: Prepare a 20 mL solution of 1% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
Nano-emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization at 15,000 rpm for 5 minutes.
-
Solvent Evaporation: Stir the resulting nano-emulsion at room temperature for 4-6 hours to allow for the evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a general method for assessing the permeability of this compound formulations across an in vitro BBB model using a Transwell system.
-
Cell Culture: Culture brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) on the apical side of a Transwell insert and, optionally, co-culture with astrocytes on the basolateral side to create a more robust BBB model.[11][15]
-
BBB Model Validation: Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. The model is ready for use when TEER values plateau at a high level (typically >150 Ω·cm²).[10]
-
Permeability Study:
-
Replace the medium in the apical chamber with a solution containing the this compound formulation at a known concentration.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately after each sampling, replace the collected volume with fresh medium.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound transport to the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
Protocol 3: Quantification of this compound in Brain Tissue by HPLC-UV
This protocol provides a general framework for the extraction and quantification of this compound from brain tissue.
-
Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Homogenize the tissue in 4 volumes of ice-cold acidified methanol (0.1% formic acid).
-
-
Protein Precipitation:
-
Sonicate the homogenate for 10 minutes in an ice bath.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Extraction:
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC-UV Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase of acetonitrile and water (with 0.1% formic acid) at a suitable ratio.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (approximately 480 nm).
-
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard curve prepared with known concentrations of this compound.
Data Presentation
Table 1: Hypothetical Comparison of this compound Formulations for Brain Delivery
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro BBB Permeability (Papp, cm/s) | In Vivo Brain Concentration (ng/g tissue) at 2h post-injection |
| Free this compound | - | - | - | Low | Low |
| This compound-PLGA-NPs | 150-200 | -15 to -25 | 70-85 | Moderate | Moderate |
| This compound-Liposomes | 100-150 | -10 to -20 | 60-80 | Moderate | Moderate |
| Tf-Purpurin-Liposomes | 110-160 | -8 to -18 | 55-75 | High | High |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific experimental conditions.
Table 2: Effect of this compound on MAPK Pathway Phosphorylation in an Ischemic Injury Model[4]
| Protein | Control Group (% of Control) | Ischemia Group (% of Control) | Ischemia + this compound Group (% of Control) |
| p-JNK/JNK | 100 | 221.8 | 129.9 |
| p-ERK/ERK | 100 | 692.4 | 406.0 |
| p-p38/p38 | 100 | 223.9 | 124.2 |
Data adapted from a study on gerbil hippocampus following transient forebrain ischemia.[4]
Visualizations
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for enhancing this compound's brain bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. [Study on pharmacokinetics and biodistribution of pur derivative nanopaticles in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of this compound Against Ischemic Damage via MAPKs, Bax, and Oxidative Stress Cascades in the Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. Dual-Modified Liposome for Targeted and Enhanced Gene Delivery into Mice Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Functionalized Liposomes for Selective Delivery of Poorly Soluble Drugs to Inflamed Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 11. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Optimizing light dosage for Purpurin-mediated photodynamic therapy.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing light dosage in Purpurin-mediated photodynamic therapy (PDT). It includes frequently asked questions, detailed experimental protocols, and troubleshooting guidance to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound-mediated PDT?
A1: Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer (PS), light, and molecular oxygen to eliminate aberrant cells.[1] In this compound-mediated PDT, this compound-18 (pu18), a chlorophyll derivative, acts as the photosensitizer.[2] When this compound accumulates in target cells and is activated by light of a specific wavelength, it transfers energy to surrounding oxygen molecules.[3][4] This process generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce oxidative stress and lead to cell death through apoptosis or necrosis.[5][6][7]
Q2: What is the optimal wavelength of light to activate this compound-18?
A2: this compound-18 has a strong absorption maximum around 700 nm.[4] Light at this wavelength can penetrate deeper into tissues compared to shorter wavelengths, making it advantageous for treating solid tumors.[4] While some studies have used light at 630 nm, aligning the light source with this compound-18's peak absorption will generally yield higher efficacy.[4]
Q3: How do I determine the optimal light dose for my specific experiment?
A3: The optimal light dose, or fluence (measured in Joules per square centimeter, J/cm²), is not a single value but depends on several factors:
-
Cell Type: Different cell lines exhibit varying sensitivities to PDT.
-
This compound-18 Concentration: Higher drug concentrations may require lower light doses to achieve the same cytotoxic effect.[8]
-
Oxygen Availability: PDT is an oxygen-dependent process. Hypoxic (low oxygen) conditions within a tumor can significantly reduce treatment efficacy.[9]
A dose-response matrix experiment is the best approach. This involves testing a range of this compound-18 concentrations against a range of light fluences to determine the combination that yields the desired biological effect (e.g., 50% cell death or IC50) for your specific model.
Q4: Besides light dose, what other parameters are critical for successful this compound PDT?
A4: Several parameters must be carefully controlled:
-
Photosensitizer Concentration: The concentration of this compound-18 must be optimized to ensure sufficient uptake by target cells without causing dark toxicity (toxicity without light activation).[2]
-
Incubation Time: The time allowed for cells to take up this compound-18 before light exposure is crucial. This can range from a few hours to 24 hours.[10]
-
Cellular Localization: this compound-18 tends to localize in key organelles such as mitochondria, the endoplasmic reticulum, and lysosomes.[7][11][12] This subcellular localization is critical for its phototoxic efficacy.[11]
-
Oxygen Concentration: As mentioned, oxygen is a key component. In vitro experiments should be conducted in well-oxygenated conditions, while in vivo studies must consider the hypoxic nature of many tumors.[9][13]
Experimental Protocols & Data
Standard In Vitro this compound-PDT Protocol
This protocol outlines a general procedure for assessing the efficacy of this compound-mediated PDT on a 2D cancer cell culture.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, 4T1) in a 48-well or 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 2 x 10⁴ cells/well).[14] Allow cells to adhere and grow for 24 hours.
-
Photosensitizer Incubation: Prepare fresh stock solutions of this compound-18 in a suitable solvent like DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1 µM to 5 µM).[4][14] Remove the old medium from the cells and add the this compound-18-containing medium. Incubate for a predetermined period (e.g., 3 to 24 hours) in standard cell culture conditions, protected from light.[10]
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any non-internalized this compound-18. Add fresh, phenol-red-free medium to each well.
-
Light Irradiation: Irradiate the cells using a light source with a wavelength centered around 670-700 nm (e.g., a filtered lamp or LED array).[4][8] The light dose (fluence) is controlled by the power density (mW/cm²) and the exposure time (seconds). Ensure uniform illumination across the plate. A typical range for light dose can be from 1 J/cm² to over 25 J/cm².[4]
-
Post-Irradiation Incubation: Return the cells to the incubator for a further 24-48 hours to allow for the induction of cell death pathways.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, WST, or PrestoBlue, following the manufacturer's instructions.[14] Include "dark toxicity" controls (cells treated with this compound-18 but not light) and "light only" controls (cells exposed to light without this compound-18).
Data Presentation: Example Dose-Response Data
The following tables summarize typical data from PDT experiments, illustrating the relationship between photosensitizer concentration, light dose, and cell viability.
Table 1: Effect of this compound-18 Concentration on HeLa Cell Viability with Fixed Light Dose
| This compound-18 Conc. (µM) | Light Dose (J/cm²) | Cell Viability (%) |
|---|---|---|
| 0 (Control) | 5 | 100 |
| 1 | 0 (Dark) | 98 |
| 1 | 5 | 65 |
| 2.5 | 5 | 40 |
| 5 | 5 | 20 |
(Note: Data is illustrative, based on typical experimental outcomes described in the literature.)[1][14]
Table 2: Effect of Light Dose on 4T1 Cell Viability with Fixed this compound-18 Concentration
| This compound-18 Conc. (µM) | Light Dose (J/cm²) | Cell Viability (%) |
|---|---|---|
| 0.5 | 0 (Control) | 100 |
| 0.5 | 0.724 | 50 |
| 0.5 | 3.71 | < 20 |
| 4.0 (3D Spheroid) | 25.2 | Significant Growth Inhibition |
(Note: Data is adapted from a study on 4T1 cells.)[4]
Visualized Workflows and Pathways
General PDT Mechanism
The diagram below illustrates the two primary photochemical pathways initiated by light-activated photosensitizers. This compound-18 predominantly acts via the Type II mechanism.
Caption: Photochemical pathways of PDT.
Experimental Workflow for In Vitro PDT
This flowchart outlines the key steps for conducting an in vitro PDT experiment, from cell preparation to data analysis.
Caption: Workflow for an in vitro PDT experiment.
Troubleshooting Guide
Q: I am observing low or no phototoxicity after treatment. What are the possible causes?
A: Low phototoxicity is a common issue with several potential causes. Use the following guide to troubleshoot.
| Potential Cause | Recommended Action |
| Incorrect Light Wavelength | Verify that your light source's emission spectrum matches this compound-18's absorption peak (~700 nm). Using a non-optimal wavelength will lead to poor activation. |
| Inaccurate Light Dose | Calibrate your light source with a power meter to ensure the delivered fluence (J/cm²) is accurate. Inconsistent power output can lead to variable results. |
| Low this compound-18 Uptake | Increase the incubation time or concentration. Note that this compound-18 is hydrophobic and may aggregate in aqueous media, reducing bioavailability; consider using a solubilizing agent or a nanoparticle formulation.[1][11] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to PDT, for example, through high antioxidant capacity or DNA repair mechanisms.[15][16] Consider testing a different cell line or a combination therapy approach. |
| Oxygen Depletion | Photochemical oxygen consumption can lead to hypoxia, especially in dense cell cultures. Ensure adequate gas exchange. For some experiments, re-oxygenation protocols might be necessary.[9][17] |
| Photosensitizer Degradation | This compound-18, like many photosensitizers, can be degraded by light (photobleaching). Protect all stock solutions and experimental plates from ambient light. Prepare solutions fresh before use. |
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing issues with low PDT efficacy.
Caption: Decision tree for troubleshooting low PDT efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jsr.org [jsr.org]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Photodynamic treatment with this compound 18 effectively inhibits triple negative breast cancer by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal light dose and drug dosage in the photodynamic treatment using PHOTOCYANINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy—Current Limitations and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Design of this compound-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [ujcontent.uj.ac.za]
- 17. mdpi.com [mdpi.com]
Addressing matrix effects in LC-MS/MS analysis of Purpurin in biological samples.
Welcome to the technical support center for the LC-MS/MS analysis of Purpurin in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological sample.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results for this compound.[3][4] The most common manifestation is ion suppression, which can result in underestimation of the analyte concentration.[1][5]
Q2: What are the primary sources of matrix effects in biological samples like plasma or urine?
A2: The primary sources of matrix effects in biological samples are endogenous substances that are co-extracted with the analyte of interest.[2] Phospholipids are a major contributor to matrix effects, particularly in plasma samples, as they can co-elute with the analyte and suppress its ionization.[5][6] Other sources include salts, proteins, and metabolites that may be present in the sample matrix.[2][7]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column.[3][8] A blank matrix extract is then injected. Any fluctuation (dip or peak) in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[3]
-
Post-Extraction Spike Method: This is a quantitative method to assess the matrix effect.[2][5] The response of this compound in a neat solution is compared to the response of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound in biological samples.
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
This is often a primary indicator of unaddressed matrix effects.
-
Initial Assessment:
-
Troubleshooting Workflow:
Troubleshooting workflow for poor reproducibility.
Issue 2: Significant ion suppression is observed for the this compound peak.
-
Solution 1: Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For this compound, an organic solvent can be used to extract it from the aqueous biological matrix.[7]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain either the analyte or the interferences, allowing for their separation.[5][7] Mixed-mode SPE cartridges can be particularly effective at removing phospholipids.[5]
-
Protein Precipitation (PPT): While a simpler method, it may be less clean than LLE or SPE. However, specialized PPT plates that retain phospholipids are available.[5]
-
-
Solution 2: Optimize Chromatographic Conditions: Modifying the LC method can help separate this compound from co-eluting matrix components.[3]
-
Solution 3: Utilize an Internal Standard (IS): An appropriate internal standard can compensate for matrix effects.[5]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the ideal choice as its physicochemical properties are nearly identical to the analyte, ensuring it experiences the same degree of matrix effect.[3]
-
Analog Internal Standard: If a SIL-IS is not available, a structural analog of this compound can be used.[12] It is crucial to ensure that the IS does not suffer from its own unique matrix effects.
-
Issue 3: Low recovery of this compound during sample extraction.
-
Troubleshooting Steps:
-
Re-evaluate the extraction solvent: Ensure the solvent has the appropriate polarity to efficiently extract this compound.
-
Adjust the pH of the sample: The extraction efficiency of acidic or basic compounds can be significantly influenced by the pH of the sample.
-
Optimize extraction time and mixing: Ensure sufficient time and agitation for the analyte to partition into the extraction solvent.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase.
-
Set B (Post-Spiked Sample): Blank biological matrix is extracted first, and then the this compound standard is added to the final extract.
-
Set C (Pre-Spiked Sample): this compound standard is spiked into the blank biological matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow for Sample Preparation and Analysis
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for the analysis of this compound in rat plasma, as reported in the literature. These values can serve as a benchmark for your own method development and validation.
| Analyte | Quality Control Level | Mean Recovery (%)[13] | Matrix Effect (%)[13] |
| This compound | Low | 81.30 | 98.35 |
| Medium | 84.21 | 95.14 | |
| High | 83.55 | 96.72 |
Note: A matrix effect between 85% and 115% is generally considered acceptable.[10]
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 12. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination of this compound, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purpurin and Other Natural Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, leveraging the cytotoxic effects of light-activated compounds known as photosensitizers. Among these, natural photosensitizers are gaining significant attention due to their potential for high efficacy and favorable safety profiles. This guide provides an objective comparison of purpurin with other prominent natural photosensitizers—hypericin, curcumin, and chlorophyllin—supported by experimental data to aid in the selection and development of next-generation PDT agents.
Performance Comparison of Natural Photosensitizers
The efficacy of a photosensitizer in PDT is determined by several key factors, including its ability to generate singlet oxygen, its phototoxicity towards cancer cells, and its efficient uptake by these cells. The following tables summarize the quantitative data for this compound, hypericin, curcumin, and chlorophyllin based on available experimental findings.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ)
The singlet oxygen quantum yield represents the efficiency of a photosensitizer in producing the primary cytotoxic agent, singlet oxygen, upon photoirradiation. A higher ΦΔ value generally indicates a more potent photosensitizer.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |
| This compound | ~0.8 | Not Specified |
| Hypericin | 0.39 ± 0.01 | Methanol[1] |
| 0.4 ± 0.03 | DMSO[2] | |
| Curcumin | ~0.11 | Acetonitrile |
| Chlorophyllin (Chlorin e6) | Not explicitly found |
Table 2: In Vitro Phototoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the phototoxicity of a photosensitizer, indicating the concentration required to kill 50% of cancer cells upon light activation. Lower IC50 values signify higher potency.
| Photosensitizer | Cell Line | IC50 Value |
| This compound-18 Derivative | 4T1 (Mouse Breast Cancer) | 0.38 µg/mL |
| Hypericin | HeLa (Human Cervical Cancer) | 0.32 ± 0.05 µM[3] |
| A431 (Human Skin Carcinoma) | 0.14 ± 0.02 µM[3] | |
| Curcumin | HeLa (Human Cervical Cancer) | 8.2 ± 0.2 µM[4][5] |
| Chlorophyllin | HeLa (Human Cervical Cancer) | Cytotoxicity observed at 2 and 4 µg/mL with 48 J/cm² laser irradiation[6] |
Table 3: Cellular Uptake
Efficient cellular uptake is crucial for the photosensitizer to localize within the target cancer cells. While direct comparative quantitative data is limited due to variations in experimental setups, the following provides an overview of the uptake characteristics.
| Photosensitizer | Uptake Mechanism & Characteristics |
| This compound | Specific quantitative data on uptake efficiency is not readily available in a comparative context. |
| Hypericin | Uptake is generally efficient and correlates with phototoxicity. It can be influenced by cell density[3][7]. |
| Curcumin | Cellular uptake can be enhanced through nanoformulations. For example, nanomicellar curcumin shows higher uptake compared to free curcumin[8]. |
| Chlorophyllin | Specific quantitative data on uptake efficiency is not readily available in a comparative context. |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section details the methodologies for the key experiments cited in this guide.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
Principle: The relative singlet oxygen quantum yield is determined by comparing the photosensitized degradation of a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF) by the sample photosensitizer to that of a standard photosensitizer with a known ΦΔ.
Protocol using 1,3-Diphenylisobenzofuran (DPBF):
-
Preparation of Solutions:
-
Prepare stock solutions of the photosensitizer (sample and standard) and DPBF in a suitable solvent (e.g., DMSO, ethanol).
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength, while the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be around 1.0.
-
-
Photoirradiation:
-
Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Use a cut-off filter to block any stray light.
-
-
Data Acquisition:
-
Monitor the decrease in the absorbance of DPBF at regular time intervals during irradiation.
-
-
Calculation:
-
The singlet oxygen quantum yield (ΦΔ) of the sample is calculated using the following equation: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (I_standard / I_sample) where:
-
ΦΔ_standard is the known singlet oxygen quantum yield of the standard.
-
k_sample and k_standard are the rate constants of DPBF degradation for the sample and standard, respectively (obtained from the slope of the plot of ln(A0/At) versus time).
-
I_sample and I_standard are the rates of light absorption by the sample and standard, respectively.
-
-
Phototoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Photosensitizer Incubation:
-
Treat the cells with various concentrations of the photosensitizer and incubate for a specific period (e.g., 24 hours) in the dark.
-
-
Photoirradiation:
-
Wash the cells to remove the extracellular photosensitizer.
-
Irradiate the cells with a light source at the appropriate wavelength and light dose.
-
-
MTT Incubation:
-
After irradiation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value is determined by plotting the cell viability against the photosensitizer concentration and fitting the data to a dose-response curve.
-
Cellular Uptake Analysis (Flow Cytometry)
Principle: Flow cytometry can be used to quantify the intracellular accumulation of fluorescent photosensitizers. The fluorescence intensity of individual cells is proportional to the amount of internalized photosensitizer.
Protocol:
-
Cell Treatment:
-
Treat cells with the fluorescent photosensitizer at a specific concentration for various time points.
-
-
Cell Harvesting:
-
After incubation, wash the cells with PBS to remove the extracellular photosensitizer.
-
Harvest the cells by trypsinization.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS and analyze them using a flow cytometer equipped with the appropriate laser and filters for the specific photosensitizer.
-
Measure the fluorescence intensity of a large population of cells (e.g., 10,000 cells).
-
-
Data Analysis:
-
The geometric mean fluorescence intensity (MFI) of the cell population is used as a measure of the average cellular uptake of the photosensitizer.
-
Compare the MFI of treated cells to that of untreated control cells to determine the relative uptake.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate key aspects of photodynamic therapy.
Mechanism of Photodynamic Therapy
Caption: General mechanism of Type II photodynamic therapy leading to cell death.
Experimental Workflow for Photosensitizer Evaluation
Caption: A streamlined workflow for the in vitro evaluation of photosensitizers.
PDT-Induced Apoptotic Signaling Pathway
Caption: A simplified representation of the intrinsic apoptotic pathway induced by PDT.
Conclusion
This comparative guide highlights the key performance indicators of this compound, hypericin, curcumin, and chlorophyllin as natural photosensitizers for photodynamic therapy. While this compound and its derivatives show promise with high singlet oxygen quantum yields, hypericin demonstrates potent phototoxicity at low concentrations. Curcumin, although having a lower singlet oxygen quantum yield, can be formulated to enhance its cellular uptake and efficacy. The data on chlorophyllin is less comprehensive, indicating a need for further comparative studies.
The selection of an optimal photosensitizer will depend on the specific application, including the tumor type and location. The provided experimental protocols offer a foundation for standardized, comparative in vitro evaluations. The visualized pathways and workflows aim to facilitate a deeper understanding of the underlying mechanisms and experimental designs in PDT research. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank the efficacy of these promising natural compounds and accelerate their translation into clinical applications.
References
- 1. Liposome binding constants and singlet oxygen quantum yields of hypericin, tetrahydroxy helianthrone and their derivatives: studies in organic solutions and in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential cytotoxic effects induced after photosensitization by hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remarkable photocytotoxicity of curcumin in HeLa cells in visible light and arresting its degradation on oxovanadium(IV) complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confluence dependent resistance to photo-activated hypericin in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin-Encapsulated Nanomicelles Improve Cellular Uptake and Cytotoxicity in Cisplatin-Resistant Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Purpurin versus Natural Extract in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore a vast array of natural and synthetic compounds. Purpurin, a naturally occurring anthraquinone found in the roots of plants like Rubia cordifolia, has demonstrated notable anticancer properties in preclinical studies.[1][2] As with many natural products, the choice between using a purified natural extract or a chemically synthesized version of this compound is a critical consideration for research and development. This guide provides a comparative overview of the efficacy and practical considerations of synthetic versus natural this compound in anticancer studies, supported by available experimental data for natural this compound and established principles in drug development.
Performance Comparison: Synthetic vs. Natural this compound
| Feature | Natural this compound Extract | Synthetic this compound |
| Composition | Contains this compound along with other potentially synergistic or antagonistic phytochemicals. Composition can vary based on plant source, geography, and extraction method. | High purity, consisting of a single, well-defined chemical entity. |
| Consistency | Batch-to-batch variability is a significant challenge, potentially affecting reproducibility of experimental results. | High batch-to-batch consistency, ensuring reproducible results. |
| Potency | Efficacy can be influenced by the presence of other compounds. | Potency is attributable solely to the this compound molecule, allowing for precise dose-response studies. |
| Mechanism of Action | The observed biological effect may be a result of the combined action of multiple constituents. | The mechanism of action can be directly attributed to this compound, facilitating clearer mechanistic studies. |
| Scalability & Supply | Supply is dependent on plant cultivation and harvesting, which can be affected by environmental factors. Scaling up may be challenging. | Production can be scaled up on demand through chemical synthesis, ensuring a consistent and reliable supply chain. |
| Cost | Initial extraction and purification can be cost-effective at a small scale. | The cost of multi-step chemical synthesis can be high, especially for complex molecules. However, costs may decrease with process optimization and large-scale production. |
| Regulatory Approval | The complex and variable nature of extracts can pose significant challenges for regulatory approval (e.g., FDA, EMA). | A well-characterized, single chemical entity with high purity is generally preferred for the regulatory approval process. |
| Modification Potential | Chemical modification of the active compound within a complex extract is not feasible. | The synthesis process allows for the creation of novel derivatives with potentially improved efficacy, solubility, or pharmacokinetic properties. |
Quantitative Data: Anticancer Activity of Natural this compound
The anticancer efficacy of natural this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 30 | [3] |
| MCF-7 | Breast Cancer | Not specified | [3] |
Note: The available data on IC50 values for this compound is limited in the reviewed literature. Further studies are needed to establish a comprehensive profile of its anticancer activity across a wider range of cancer cell lines.
Signaling Pathways and Experimental Workflows
The anticancer effect of natural this compound has been linked to the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the inhibition of key cell survival pathways.[2] One of the critical pathways targeted by this compound is the PI3K/AKT signaling cascade, which plays a central role in cell proliferation and survival.[4]
PI3K/AKT Signaling Pathway Inhibition by this compound
References
A Comparative Guide to Purpurin Quantification: Cross-Validation of HPLC and Spectrophotometric Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantification of purpurin, a naturally occurring anthraquinone. The following sections detail the experimental protocols and performance data to assist in method selection and validation.
The cross-validation of analytical methods is a critical step to ensure the reliability, accuracy, and consistency of results. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique renowned for its specificity and sensitivity in quantifying individual components within a complex mixture. In contrast, UV-Visible (UV-Vis) spectrophotometry offers a simpler, more rapid, and cost-effective approach for the quantification of light-absorbing compounds. The choice between these methods depends on various factors, including the sample matrix's complexity, the required level of specificity, and the available resources.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. Below are representative protocols for the quantification of this compound using HPLC and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from validated procedures for the analysis of anthraquinones in plant extracts.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for complex samples. A typical gradient might involve a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 95% A, linearly decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of many anthraquinones, including this compound.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometric Method
This method is based on the inherent absorbance of this compound in the visible region of the electromagnetic spectrum.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended for stability).
Methodology:
-
Solvent: Methanol or ethanol are suitable solvents for this compound.
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound is typically observed around 485 nm.[1]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Calibration Standards: Create a series of calibration standards with concentrations ranging from 2 to 20 µg/mL by diluting the stock solution.
-
Sample Preparation: Extract this compound from the sample as described for the HPLC method. The final extract may need to be diluted to fall within the linear range of the calibration curve.
-
-
Measurement:
-
Zero the spectrophotometer using the solvent as a blank.
-
Measure the absorbance of each standard and sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and spectrophotometric methods for the quantification of this compound, based on established validation parameters from the International Council for Harmonisation (ICH) guidelines.[2][3]
| Validation Parameter | HPLC Method | Spectrophotometric Method |
| Specificity | High (separates this compound from other components) | Low to Moderate (risk of interference from other compounds that absorb at the same wavelength) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Analysis Time per Sample | ~30 minutes | ~5 minutes |
| Cost per Analysis | Higher | Lower |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.
Conclusion
Both HPLC and spectrophotometric methods can be effectively used for the quantification of this compound, with each offering distinct advantages and limitations. The HPLC method provides superior specificity and sensitivity, making it the preferred choice for analyzing complex samples where interfering substances may be present. Its ability to separate this compound from other structurally similar compounds ensures a higher degree of accuracy.
The spectrophotometric method, while less specific, is significantly faster and more economical, making it suitable for routine quality control of relatively pure samples or for rapid screening purposes. However, the potential for interference from other chromophores in the sample matrix must be carefully considered and evaluated during method validation.
Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy and precision, and the available instrumentation and resources. This guide provides the foundational information to make an informed decision and to properly validate the chosen method for its intended application.
References
Comparative study of the dyeing properties of Purpurin and synthetic red dyes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dyeing properties of Purpurin, a natural anthraquinone dye, and a representative synthetic red dye, C.I. Reactive Red 195. The following sections present a summary of their performance based on experimental data, detailed experimental protocols for dyeing and fastness testing, and visualizations of their chemical structures and the dyeing process.
Data Presentation: Comparative Dyeing Properties on Cotton
| Property | Test Method | This compound (from Madder) on Cotton | C.I. Reactive Red 195 on Cotton |
| Wash Fastness (Color Change) | ISO 105-C06 | 3-4[1] | 4-5[2][3] |
| Wash Fastness (Staining) | ISO 105-C06 | 3-4[1] | 4-5[2][3] |
| Light Fastness | ISO 105-B02 | 4[4] | 3-4 (in lighter shades) to 5-6[5][6] |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5[1] | 4-5[7] |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4[4] | 3-4[7] |
Key Observations
Synthetic reactive red dyes, such as C.I. Reactive Red 195, generally exhibit excellent wash fastness due to the formation of strong covalent bonds with cellulosic fibers.[8] Natural dyes like this compound, which are typically applied with a mordant, can achieve good fastness properties, although they may not consistently reach the same high levels of wash fastness as reactive dyes.[9] The light fastness of reactive dyes can be moderate in lighter shades, while some natural dyes can offer good resistance to fading.[4][5] Both dye types can achieve very good to excellent dry rubbing fastness.
Experimental Protocols
The following are detailed methodologies for dyeing cotton fabric with this compound (using a mordanting process) and C.I. Reactive Red 195, as well as the standard ISO test methods for evaluating colorfastness.
Dyeing Protocol for this compound on Cotton (Pre-mordanting)
-
Scouring of Cotton: The cotton fabric is first washed in a solution containing 5 g/L of a non-ionic detergent and 2 g/L of sodium carbonate at 60°C for 30 minutes to remove impurities. The fabric is then thoroughly rinsed with distilled water and dried.
-
Mordanting: The scoured cotton is treated with a 15% on weight of fabric (o.w.f.) solution of alum (potassium aluminum sulfate) at a liquor ratio of 1:40. The temperature is raised to 80°C and maintained for 1 hour. The fabric is then squeezed and dried without rinsing.
-
Dyeing: A dyebath is prepared with this compound (or madder extract containing this compound) at a concentration of 5% o.w.f. and a liquor ratio of 1:40. The mordanted cotton fabric is introduced into the dyebath at 40°C. The temperature is gradually raised to 90°C over 30 minutes and dyeing is continued for 1 hour.
-
Post-treatment: The dyed fabric is rinsed with cold water, followed by soaping with a 2 g/L non-ionic detergent solution at 60°C for 15 minutes to remove unfixed dye. Finally, the fabric is rinsed thoroughly and air-dried.
Dyeing Protocol for C.I. Reactive Red 195 on Cotton
-
Scouring of Cotton: The cotton fabric is scoured as described in the this compound protocol.
-
Dyeing: The dyeing is carried out in a dyebath with a liquor ratio of 1:20.
-
The dyebath is set at 40°C with 2% o.w.f. C.I. Reactive Red 195.
-
The scoured cotton fabric is immersed in the dyebath and the machine is run for 10 minutes.
-
Glauber's salt (sodium sulfate) is added in portions over 30 minutes to a final concentration of 60 g/L.
-
The temperature is raised to 60°C and run for 30 minutes.
-
Soda ash (sodium carbonate) is added in portions over 15 minutes to a final concentration of 20 g/L to fix the dye.
-
The dyeing is continued at 60°C for a further 60 minutes.
-
-
Post-treatment:
-
The dyed fabric is rinsed with cold water.
-
A neutralization step is carried out with 1 g/L acetic acid at 40°C for 10 minutes.
-
Soaping is performed with 2 g/L of a non-ionic detergent at 95°C for 15 minutes.
-
The fabric is then rinsed with hot and cold water and air-dried.
-
Colorfastness Testing Protocols
-
Wash Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is mechanically agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[2][10][11]
-
Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to artificial light from a xenon arc lamp under specified conditions, alongside a set of blue wool standards. The light fastness is assessed by comparing the fading of the specimen with that of the standards.[12][13][14]
-
Rubbing Fastness (ISO 105-X12): A specimen of the dyed fabric is rubbed with a dry and a wet white cotton cloth using a crockmeter. The amount of color transferred to the white cloths is assessed using the grey scale for staining.[15]
Mandatory Visualizations
Molecular Structures
Caption: Molecular structures of this compound and C.I. Reactive Red 195.
Experimental Workflow: Cotton Dyeing
Caption: Comparative workflow of cotton dyeing with this compound and Reactive Red 195.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pjsir.org [pjsir.org]
- 5. Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195) - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Comparative study on natural and reactive dye for cotton coloration [scielo.org.mx]
- 8. meixinbiotech.com [meixinbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. anthraquinone-based-anti-uv-acid-azo-dyes-a-study-of-their-synthesis-fastness-and-uv-protection-properties - Ask this paper | Bohrium [bohrium.com]
- 12. vat.ft.tul.cz [vat.ft.tul.cz]
- 13. sdc.org.uk [sdc.org.uk]
- 14. intouch-quality.com [intouch-quality.com]
- 15. testextextile.com [testextextile.com]
Purpurin's Photostability in the Fluorescent Dye Landscape: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the photostability of a chosen dye is a critical parameter dictating experimental success. Poor photostability, leading to rapid signal decay under illumination, can compromise data quality and limit the duration of imaging experiments. This guide provides a comparative analysis of the photostability of Purpurin against other widely used fluorescent dyes, supported by available quantitative data and detailed experimental protocols.
Quantitative Comparison of Photostability
The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). The photobleaching quantum yield represents the fraction of molecules that are photochemically destroyed per absorbed photon. A lower Φb value indicates higher photostability. The photobleaching half-life is the time required for the fluorescence intensity to decrease to half of its initial value under continuous illumination. A longer t1/2 signifies greater photostability.
While direct, side-by-side comparative studies under identical conditions are limited, the following table summarizes available data from various sources to provide a relative understanding of this compound's photostability.
| Fluorescent Dye | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t1/2) | Notes |
| This compound | Data not readily available | Described as having good anti-photobleaching performance, with a stable time of over 70 minutes in one study. | Quantitative data is scarce, but qualitative reports suggest high photostability. |
| Fluorescein | ~10-4 - 10-5 | Typically in the range of seconds to tens of seconds under high illumination. | Known for its brightness but is notoriously susceptible to photobleaching. An average molecule emits 30,000 to 40,000 photons before photobleaching[1][2]. |
| Rhodamine B | ~10-6 - 10-7 | Generally more stable than Fluorescein, with half-lives often in the tens of seconds to minutes. | Considered a relatively photostable xanthene dye. |
| Cyanine 3 (Cy3) | ~10-6 | Half-life can vary significantly depending on the environment and presence of antifade agents, but is generally in the range of tens of seconds. | Part of the cyanine dye family, known for brightness but moderate photostability. |
| Cyanine 5 (Cy5) | 5 x 10-6 to 2 x 10-5[3] | Half-lives are typically in the range of seconds to tens of seconds, and can be influenced by factors like the presence of oxygen scavengers. | Another popular cyanine dye, its photostability is a known limitation in single-molecule studies. |
Note: The photostability of fluorescent dyes is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the chemical environment (pH, solvent, presence of oxidizing or reducing agents), and the temperature. Therefore, the values presented above should be considered as indicative rather than absolute.
Experimental Protocols for Assessing Photostability
Accurate assessment of a fluorescent dye's photostability is crucial for selecting the appropriate probe for a given application. Below are detailed methodologies for two key experiments used to quantify photostability.
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield can be determined by measuring the rate of fluorescence decay of a dye solution under continuous illumination.
Materials:
-
Spectrofluorometer with a temperature-controlled cuvette holder and a stable light source.
-
Quartz cuvette (1 cm path length).
-
Solution of the fluorescent dye in a suitable solvent (e.g., phosphate-buffered saline, ethanol).
-
Actinometer solution (a chemical system with a known quantum yield for calibration of the light source intensity).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye with an absorbance at the excitation wavelength of less than 0.05 to minimize inner filter effects.
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the spectrofluorometer.
-
Use a stable light source and allow it to warm up for a sufficient amount of time to ensure constant output.
-
Control the temperature of the sample holder.
-
-
Irradiation and Data Acquisition:
-
Place the cuvette with the dye solution in the spectrofluorometer.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity as a function of time.
-
-
Data Analysis:
-
The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb = (kb * NA) / (I0 * ε * l * 1000) where:
-
kb is the first-order rate constant of photobleaching (obtained from the exponential decay of the fluorescence intensity).
-
NA is Avogadro's number.
-
I0 is the incident photon flux (in photons s-1 cm-2), determined using an actinometer.
-
ε is the molar extinction coefficient of the dye at the excitation wavelength (in M-1 cm-1).
-
l is the path length of the cuvette (in cm).
-
-
Determination of Photobleaching Half-life (t1/2)
The photobleaching half-life is a more direct measure of a dye's stability under specific imaging conditions.
Materials:
-
Fluorescence microscope equipped with a stable light source (e.g., laser, LED), appropriate filters, and a sensitive camera.
-
Microscope slide and coverslip.
-
Solution of the fluorescent dye or a sample stained with the dye.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent dye immobilized on a microscope slide or a biological sample stained with the dye.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for the dye.
-
Adjust the illumination intensity to a level relevant for the intended application.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity (I/I0) as a function of time.
-
Fit the decay curve to a single or multi-exponential decay function.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value. For a single exponential decay, t1/2 = ln(2) / k, where k is the decay rate constant.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating fluorescent dye photostability, the following diagram illustrates the key steps involved in both determining the photobleaching quantum yield and the photobleaching half-life.
Caption: Workflow for assessing fluorescent dye photostability.
Signaling Pathways and Logical Relationships
The process of photobleaching involves a series of photochemical reactions that ultimately lead to the irreversible destruction of the fluorophore. The following diagram illustrates the key signaling pathways involved.
Caption: Key pathways leading to fluorophore photobleaching.
References
In vivo validation of Purpurin's therapeutic effects in animal models of Parkinson's disease.
A guide for researchers and drug development professionals on the prospective therapeutic effects of Purpurin in animal models of Parkinson's disease, benchmarked against established and alternative neuroprotective agents.
Executive Summary
Parkinson's disease (PD), a progressive neurodegenerative disorder, is primarily characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies predominantly offer symptomatic relief. This guide explores the therapeutic potential of this compound, a naturally occurring anthraquinone, in the context of Parkinson's disease animal models. While direct in vivo validation of this compound in PD models is emerging, its well-documented neuroprotective properties in other neurological disorders provide a strong rationale for its investigation. This document compares the hypothesized therapeutic effects of this compound, based on its known mechanisms of action, with the validated in vivo effects of Puerarin, another natural compound, and the standard-of-care, Levodopa (L-DOPA), in established animal models of Parkinson's disease.
Comparative Analysis of Therapeutic Effects
The following table summarizes the quantitative data from preclinical studies on Puerarin and L-DOPA in toxin-induced animal models of Parkinson's disease. The potential effects of this compound are extrapolated from its known pharmacological activities relevant to Parkinson's disease pathology.
| Parameter | Animal Model | This compound (Hypothesized) | Puerarin [1] | Levodopa (L-DOPA) |
| Behavioral Recovery | 6-OHDA-induced rats | Potential reduction in apomorphine-induced rotations. | Significant reduction in apomorphine-induced rotations from the second week post-transplantation. | Significant reduction in motor deficits. |
| Dopamine Levels (Striatum) | 6-OHDA-induced rats | Potential increase in dopamine and its metabolites. | Significantly higher dopamine levels detected in the striatum over a 6-week observation period. | Increases dopamine levels. |
| Tyrosine Hydroxylase (TH) Positive Neurons (Substantia Nigra) | 6-OHDA-induced rats | Potential increase in the number of surviving TH+ neurons. | Increased number of transplanted cells differentiated into TH+ cells. | Does not prevent neurodegeneration. |
| Neuroinflammation | General Neurotoxin Models | Potential reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Not explicitly detailed in the provided study. | Limited anti-inflammatory effects. |
| Oxidative Stress | General Neurotoxin Models | Potential increase in antioxidant enzymes (SOD, CAT, GSH) and reduction in lipid peroxidation. | Not explicitly detailed in the provided study. | Can increase oxidative stress with long-term use. |
| Monoamine Oxidase (MAO) Inhibition | In vitro studies | Selective inhibitor of MAO-A.[2] | Not a primary mechanism. | Often co-administered with MAO-B inhibitors. |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways potentially modulated by this compound in the context of neurodegeneration and a typical experimental workflow for evaluating neuroprotective agents in a 6-OHDA-induced animal model of Parkinson's disease.
Caption: Potential neuroprotective signaling pathways of this compound in Parkinson's disease.
References
Purpurin's Preferential Assault on Cancer: A Comparative Cytotoxicity Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the differential cytotoxic effects of Purpurin on cancerous versus normal cell lines.
This compound, a naturally occurring anthraquinone, has demonstrated significant potential as an anticancer agent. This guide provides an objective comparison of its cytotoxic performance on various cancer cell lines against their normal counterparts, supported by experimental data. The following sections detail the quantitative cytotoxicity, the underlying signaling pathways, and the experimental protocols used to ascertain these effects.
Quantitative Cytotoxicity: A Tale of Two Cell Types
The cytotoxic efficacy of this compound is most evident when comparing its impact on cancer cells versus normal, healthy cells. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals a stark contrast in susceptibility.
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Human Lung Carcinoma | Lung Cancer | 30 | 24 | [1][2] |
| HDF | Human Dermal Fibroblast | Normal | >100 | 24 | [2] |
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | 45.2 | Not Specified | |
| WI-38 | Human Lung Fibroblast | Normal | 89.6 | Not Specified |
Key Observation: Data indicates that this compound exhibits a significantly lower IC50 value for the A549 lung cancer cell line compared to normal human dermal and lung fibroblasts, suggesting a selective cytotoxic effect against these cancer cells.[1][2] For instance, at a concentration of 30 µM, this compound effectively inhibits 50% of A549 cell growth, whereas a concentration exceeding 100 µM is required to elicit a similar response in normal human dermal fibroblasts.[1][2]
Unraveling the Mechanism: Signaling Pathways in Focus
This compound's selective cytotoxicity is rooted in its ability to differentially modulate critical signaling pathways within cancer cells compared to normal cells. The primary mechanisms identified are the induction of ROS-mediated apoptosis and the inhibition of the PI3K/AKT survival pathway.
ROS-Mediated Apoptosis in Cancer Cells
In cancer cells, this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), triggering a cascade of events culminating in apoptosis, or programmed cell death. This pathway is a cornerstone of its anticancer activity.
Caption: this compound induces ROS, leading to mitochondrial damage and apoptosis.
Inhibition of the PI3K/AKT Survival Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its overactivation is a common hallmark of cancer. This compound has been shown to inhibit this pathway in cancer cells, thereby promoting cell death.
Caption: this compound inhibits the PI3K/AKT pathway, promoting apoptosis.
Experimental Protocols: A Closer Look at the Methodology
The following provides a detailed protocol for the MTT assay, a common method used to assess the cytotoxic effects of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxicity of this compound by measuring the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer and normal cell lines
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Workflow Diagram
Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.
References
Validating Purpurin as a Biomarker for Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of reliable biomarkers is a cornerstone of modern biomedical research, particularly in the intricate field of oxidative stress. An ideal biomarker should offer a sensitive, specific, and reproducible measure of oxidative damage or the response to antioxidant interventions. This guide provides a comprehensive comparison of purpurin, a naturally occurring anthraquinone, with established biomarkers of oxidative stress, supported by experimental data and detailed protocols to aid in the validation and application of these analytical tools.
This compound: A Potential Modulator of Oxidative Stress
This compound (1,2,4-trihydroxyanthraquinone), a red pigment found in the roots of the madder plant (Rubia tinctorum), has demonstrated significant antioxidant properties in numerous studies. Its proposed mechanism of action involves both direct scavenging of reactive oxygen species (ROS) and the activation of endogenous antioxidant defense systems, primarily through the Nrf2 signaling pathway.[1][2] While this compound shows promise as a potent antioxidant compound, its validation as a direct biomarker of oxidative stress is still in its nascent stages. This guide will objectively compare the effects of this compound on oxidative stress markers with the performance of established biomarkers.
Comparative Analysis of this compound and Established Oxidative Stress Biomarkers
To effectively evaluate this compound's potential, it is essential to compare its performance with widely accepted biomarkers of oxidative stress. The following tables summarize quantitative data from a study investigating the neuroprotective effects of this compound in a gerbil model of transient forebrain ischemia, a condition known to induce severe oxidative stress.
Table 1: Effect of this compound on Lipid Peroxidation Markers in Gerbil Hippocampus
| Biomarker | Control Group | Ischemia + Vehicle Group | Ischemia + this compound (6 mg/kg) Group |
| Malondialdehyde (MDA) (% of control) | 100% | 285.1% | 169.9% |
| Hydroperoxides (% of control) | 100% | 206.3% | 141.4% |
Data adapted from a study on transient forebrain ischemia in gerbils. The results indicate that this compound treatment significantly reduced the ischemia-induced increase in MDA and hydroperoxide levels in the hippocampus.
Table 2: Comparison of Common Oxidative Stress Biomarkers
| Biomarker | What it Measures | Common Assay Method(s) | Advantages | Disadvantages |
| Malondialdehyde (MDA) | Lipid peroxidation | TBARS assay, HPLC | Well-established, relatively simple and inexpensive assays available. | Can lack specificity, as the TBARS assay can react with other aldehydes. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative DNA damage | ELISA, HPLC-ECD, LC-MS/MS | Highly specific for DNA oxidation, stable in urine. | Assays can be more complex and expensive. |
| F2-Isoprostanes | Lipid peroxidation | GC-MS, LC-MS/MS, ELISA | Specific and reliable marker of lipid peroxidation in vivo. | Technically demanding and expensive to measure. |
| Protein Carbonyls | Oxidative protein damage | DNPH assay, ELISA, Western Blot | General marker of protein oxidation, relatively stable. | Can be influenced by factors other than oxidative stress. |
| Antioxidant Enzymes (SOD, CAT, GPx) | Antioxidant capacity | Activity assays | Provides information on the endogenous antioxidant response. | Enzyme levels can be influenced by various physiological factors. |
| This compound | Potential direct antioxidant and Nrf2 activator | HPLC, HPTLC | Natural compound with demonstrated antioxidant effects. | Not yet validated as a direct biomarker of oxidative stress; its own metabolism and distribution could affect measurements. |
Experimental Protocols
For researchers seeking to validate or utilize these biomarkers, the following are detailed methodologies for key experiments.
Measurement of Malondialdehyde (MDA) in Brain Tissue
This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay.
a. Tissue Homogenization:
-
Excise brain tissue and immediately place it on ice.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold 20 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the MDA assay.
b. TBARS Assay:
-
To 100 µL of the supernatant, add 100 µL of 8.1% sodium dodecyl sulfate (SDS), 750 µL of 20% acetic acid solution (pH 3.5), and 750 µL of 0.8% thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice and add 500 µL of n-butanol and 2.5 mL of pyridine.
-
Vortex the mixture and centrifuge at 4,000 x g for 10 minutes.
-
Measure the absorbance of the upper organic layer at 532 nm.
-
Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA
This protocol provides a general outline for a competitive ELISA assay.
-
Prepare standards and samples (urine, plasma, or DNA hydrolysates).
-
Add 50 µL of standard or sample to each well of an 8-OHdG pre-coated microplate.
-
Add 50 µL of HRP-conjugated anti-8-OHdG antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
Calculate the 8-OHdG concentration from the standard curve.
Western Blot Analysis of Nrf2 Activation
This protocol describes the detection of nuclear translocation of Nrf2 as an indicator of its activation.
a. Nuclear and Cytoplasmic Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and centrifuge to pellet the nuclei.
-
The supernatant contains the cytoplasmic fraction.
-
Lyse the nuclear pellet with a high-salt nuclear extraction buffer.
-
Centrifuge to collect the nuclear protein extract.
b. Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of nuclear and cytoplasmic protein extracts on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Mechanism: this compound and the Nrf2 Pathway
The antioxidant effects of this compound are, in part, attributed to its ability to activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to electrophiles or oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes.
Caption: this compound's activation of the Nrf2 signaling pathway.
Experimental Workflow for Biomarker Comparison
A logical workflow is crucial for the systematic comparison of this compound's effects with established biomarkers.
Caption: Workflow for comparing this compound with oxidative stress biomarkers.
Conclusion
This compound exhibits potent antioxidant effects, significantly mitigating oxidative damage in preclinical models by reducing lipid peroxidation and activating the Nrf2 pathway. While these findings are promising, further research is imperative to validate this compound as a direct and reliable biomarker of oxidative stress. Such validation would require studies that directly compare the sensitivity, specificity, and dose-response relationship of this compound levels in biological fluids with established biomarkers like MDA and 8-OHdG in various models of oxidative stress. This guide provides the foundational information and methodologies for researchers to embark on such validation studies, ultimately contributing to the development of more precise tools for assessing oxidative stress and the efficacy of antioxidant therapies.
References
Unlocking Enhanced Anticancer Efficacy: A Comparative Analysis of Purpurin and Its Derivatives
For Immediate Release
[City, State] – A comprehensive analysis of the naturally occurring anthraquinone, purpurin, and its synthetic derivatives reveals significant potential for developing novel anticancer therapeutics with enhanced efficacy. This guide provides a detailed comparison of this compound and its derivatives, summarizing key experimental data on their cytotoxic effects against various cancer cell lines and elucidating the underlying mechanisms of action. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the promising landscape of this compound-based anticancer agents.
This compound (1,2,4-trihydroxyanthraquinone), a compound isolated from the roots of the madder plant (Rubia tinctorum), has long been recognized for its biological activities, including anticancer properties. Recent research has focused on the synthesis of this compound derivatives to improve its potency, selectivity, and pharmacokinetic profile. This guide consolidates findings from multiple studies to offer a clear, data-driven comparison.
Comparative Cytotoxicity of this compound and Its Derivatives
The anticancer efficacy of this compound and its derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell growth. The following table summarizes the available IC50 values for this compound and some of its notable derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 30 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 15.6 | [2] | |
| HeLa (Cervical Cancer) | >100 (low toxicity) | [3] | |
| This compound-18-N-hexylimide (amide derivative) | In vivo tumor model | Effective at 1.0 µmol/kg | [4] |
| 3-devinyl-(3-hexyloxyethyl)-purpurin-18-N-hexylimide (ester derivative) | In vivo tumor model | Highly effective, 100% tumor cure at 1.0 µmol/kg | [4] |
Note: Direct comparative IC50 values for a series of synthetic this compound derivatives against multiple cell lines in a single study are limited in the currently available literature. The data presented is compiled from various sources to provide a general overview.
Mechanisms of Anticancer Action
The anticancer effects of this compound and its derivatives are attributed to several mechanisms, primarily the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that promote cancer cell proliferation and survival.
One of the primary mechanisms is the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis. Furthermore, this compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation in many cancers.
dot
References
Validating the Anti-Angiogenic Effects of Purpurin in a Zebrafish Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic properties of Purpurin, a naturally occurring anthraquinone, within a zebrafish model. While direct quantitative comparisons with established inhibitors are limited by the currently available public data, this document synthesizes existing qualitative findings for this compound and contrasts them with the well-documented effects of the VEGFR-2 inhibitor, SU5416. The guide also details relevant experimental protocols and visualizes the known and putative signaling pathways involved.
Comparative Analysis of Anti-Angiogenic Effects
The zebrafish embryo has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development, optical transparency, and genetic tractability. This allows for real-time visualization and assessment of blood vessel formation, making it an ideal system for screening and validating potential anti-angiogenic compounds.
This compound: An Inhibitor of Adipocyte-Derived Leucine Aminopeptidase (A-LAP)
This compound has been identified as an inhibitor of angiogenesis in the zebrafish model.[1] Its mechanism of action is attributed to the inhibition of adipocyte-derived leucine aminopeptidase (A-LAP), a zinc metallopeptidase implicated in angiogenesis.[1] In vitro studies have shown that this compound inhibits the vascular endothelial growth factor (VEGF)-induced invasion and tube formation of human umbilical vein endothelial cells (HUVECs).[1] When tested in a zebrafish embryo model, this compound was observed to inhibit in vivo angiogenesis without signs of toxicity.[1]
Unfortunately, specific dose-response data detailing the percentage of intersegmental vessel (ISV) inhibition or an IC50 value for this compound in the zebrafish model is not available in the peer-reviewed literature at this time. This prevents a direct quantitative comparison with other anti-angiogenic agents.
SU5416: A VEGFR-2 Tyrosine Kinase Inhibitor
SU5416 is a well-characterized small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key receptor in the signaling cascade that promotes angiogenesis. Its anti-angiogenic effects have been quantitatively assessed in the zebrafish model, making it a valuable benchmark for comparison.
Data Presentation: Quantitative Effects on Zebrafish Angiogenesis
The following table summarizes the available quantitative data for the anti-angiogenic effects of SU5416 on zebrafish intersegmental vessel (ISV) development. Due to the lack of published quantitative data for this compound, a direct comparison is not currently possible.
| Compound | Target | Zebrafish Assay Endpoint | Concentration | % Inhibition of ISV Growth | Reference |
| This compound | Adipocyte-Derived Leucine Aminopeptidase (A-LAP) | In vivo angiogenesis | Data not available | Data not available | [1] |
| SU5416 | VEGFR-2 | Intersegmental Vessel (ISV) Formation | 0.06 µM - 5 µM | Concentration-dependent inhibition | [2] |
| Subintestinal Vessel (SIV) Development | Not specified | Potent inhibition | [3] |
Experimental Protocols
The following is a detailed methodology for a typical zebrafish angiogenesis assay used to evaluate the efficacy of anti-angiogenic compounds.
Zebrafish Angiogenesis Assay Protocol
1. Animal Husbandry and Embryo Collection:
-
Transgenic zebrafish, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP) lines, which express green fluorescent protein in their vascular endothelium, are maintained under standard laboratory conditions (28.5°C with a 14/10-hour light/dark cycle).
-
Embryos are collected after natural spawning and raised in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered to pH 7.2).
2. Dechorionation and Phenylthiourea (PTU) Treatment:
-
At 24 hours post-fertilization (hpf), embryos are enzymatically dechorionated using pronase.
-
To prevent pigment formation and allow for clear visualization of the vasculature, dechorionated embryos are transferred to E3 medium containing 0.003% 1-phenyl-2-thiourea (PTU).
3. Compound Exposure:
-
Healthy, dechorionated embryos are arrayed in multi-well plates (e.g., 24- or 96-well plates).
-
Test compounds (e.g., this compound, SU5416) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the E3/PTU medium. A vehicle control (e.g., 0.1% DMSO) is run in parallel.
-
Embryos are incubated with the compounds for a defined period, typically from 24 hpf to 48 or 72 hpf.
4. Imaging and Quantification:
-
At the desired time point (e.g., 48 or 72 hpf), embryos are anesthetized with tricaine (MS-222) to prevent movement.
-
Embryos are mounted in a methylcellulose solution on a glass slide or in a multi-well imaging plate.
-
The trunk vasculature, specifically the intersegmental vessels (ISVs), is visualized using a fluorescence microscope.
-
Images are captured for each embryo.
-
Quantitative analysis is performed using image analysis software (e.g., ImageJ). The length and number of ISVs are measured. The percentage of inhibition is calculated relative to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
Experimental Workflow for Zebrafish Angiogenesis Assay
Experimental workflow for the zebrafish angiogenesis assay.
Putative Anti-Angiogenic Signaling Pathway of this compound
This compound's anti-angiogenic effect is thought to be mediated through the inhibition of Adipocyte-Derived Leucine Aminopeptidase (A-LAP). A-LAP is known to degrade Angiotensin II. Angiotensin II, in turn, can induce the expression of VEGF. Therefore, the inhibition of A-LAP by this compound could lead to an accumulation of Angiotensin II, potentially increasing VEGF expression. However, the observed outcome is anti-angiogenic, suggesting a more complex mechanism or the involvement of other signaling pathways. It is possible that this compound has direct or indirect inhibitory effects on the VEGF signaling cascade that override any potential increase in VEGF expression.
Putative anti-angiogenic signaling pathway of this compound.
Anti-Angiogenic Signaling Pathway of SU5416
SU5416 directly inhibits the tyrosine kinase activity of VEGFR-2. This blockade prevents the autophosphorylation of the receptor upon VEGF binding, thereby inhibiting the entire downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.
Anti-angiogenic signaling pathway of SU5416.
Conclusion
This compound demonstrates clear anti-angiogenic properties in the zebrafish model, likely through the inhibition of A-LAP. However, the absence of publicly available, dose-dependent quantitative data currently limits a direct and robust comparison with well-characterized inhibitors like SU5416. Further research is warranted to quantify the in vivo efficacy of this compound and to fully elucidate the downstream molecular consequences of A-LAP inhibition in the context of VEGF-mediated angiogenesis. Such studies will be crucial for determining the therapeutic potential of this compound as a novel anti-angiogenic agent.
References
- 1. This compound inhibits adipocyte-derived leucine aminopeptidase and angiogenesis in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of vascular disruption in zebrafish embryos as an endpoint to predict developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Purpurin's performance in different types of lithium-ion batteries.
A detailed examination of the electrochemical performance of purpurin and its derivatives as cathode materials in lithium-ion batteries, presenting a comparative analysis with other organic alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and future research.
The quest for sustainable and high-performance energy storage solutions has led to the exploration of organic electrode materials as viable alternatives to their inorganic counterparts in lithium-ion batteries (LIBs). Among these, this compound, a naturally occurring anthraquinone dye, has garnered significant attention due to its redox activity, environmental friendliness, and abundance. This guide provides a comparative analysis of this compound's performance in different LIB configurations, highlighting the advantages of polymeric derivatives and benchmarking against other anthraquinone-based cathodes.
Performance Comparison: Pristine this compound vs. This compound-Polymer Composite
A significant challenge with using pristine this compound as a cathode material is its propensity to dissolve in the liquid electrolyte, leading to rapid capacity fading and poor cycling stability. To overcome this limitation, researchers have explored the strategy of polymerizing this compound, for instance, by functionalizing it with a polystyrene backbone. This approach has demonstrated a remarkable improvement in the battery's performance.
| Material | Initial Discharge Capacity (mAh/g) | Capacity after 50 Cycles (mAh/g) | Cycling Stability | Current Density (mA/g) |
| Pristine this compound | ~196[1] | 90[1] | Significant fading | C/20 (equivalent to ~13.6 mA/g) |
| This compound-Polystyrene | Not explicitly stated, but stable | 150 (after 60 cycles) | Stable performance | 50 |
As the data indicates, the this compound-polystyrene composite exhibits a significantly more stable cycling performance, retaining a high specific capacity of 150 mAh/g after 60 cycles. In contrast, pristine this compound experiences a substantial drop in capacity to 90 mAh/g after just 50 cycles from a much higher initial capacity. This highlights the effectiveness of polymerization in mitigating the dissolution issue and enhancing the longevity of the this compound-based cathode.
Benchmarking this compound Against Other Anthraquinone-Based Cathodes
To provide a broader context for this compound's performance, it is essential to compare it with other derivatives of anthraquinone that have been investigated as cathode materials.
| Material | Initial Discharge Capacity (mAh/g) | Capacity after 50 Cycles (mAh/g) | Key Features |
| This compound-Polystyrene | ~150 (stable) | 150 (after 60 cycles) | Improved stability through polymerization. |
| Poly(anthraquinonyl sulfide) (PAQS) | >600[2] | Data not available | High initial capacity due to the contribution of both anthraquinone and polysulfide redox centers.[2] |
| 5-amino-1,4-dyhydroxy anthraquinone (ADAQ) | 185[3] | 93[3] | Shows moderate initial capacity and cycling stability.[3] |
This comparison reveals that while the this compound-polystyrene composite offers excellent stability, other anthraquinone derivatives like PAQS can provide significantly higher initial capacities. The choice of material would, therefore, depend on the specific requirements of the application, whether it prioritizes long-term stability or high initial energy density.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.
Synthesis of this compound-Functionalized Polystyrene
A common method for synthesizing this compound-functionalized polystyrene involves a Williamson ether synthesis.
-
Preparation of this compound Anion: this compound is reacted with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). This deprotonates the hydroxyl groups of this compound to form the corresponding alkoxide anions.
-
Grafting onto Polystyrene: Chloromethylated polystyrene (or a similar halogenated polystyrene derivative) is then added to the solution containing the this compound anions. The alkoxide groups of this compound act as nucleophiles, displacing the chloride ions on the polystyrene backbone to form a stable ether linkage.
-
Purification: The resulting this compound-functionalized polystyrene is then purified by precipitation in a non-solvent (e.g., methanol or ethanol) and subsequent washing to remove unreacted this compound and other impurities. The final product is dried under vacuum.
Lithium-Ion Battery Fabrication and Testing
Standard procedures for fabricating and testing coin cells are employed to evaluate the electrochemical performance of the this compound-based cathodes.
-
Electrode Slurry Preparation: The active material (pristine this compound or this compound-polystyrene), a conductive additive (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10). These components are dispersed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.
-
Electrode Casting: The slurry is then cast onto a current collector (typically aluminum foil for cathodes) using a doctor blade technique to ensure a uniform thickness. The coated foil is then dried in a vacuum oven to remove the solvent.
-
Coin Cell Assembly: Circular electrodes are punched out from the dried foil and assembled into a CR2032 coin cell inside an argon-filled glovebox. The cell consists of the this compound-based cathode, a lithium metal anode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).
-
Electrochemical Testing: The assembled coin cells are tested using a battery cycler. The evaluation typically involves galvanostatic charging and discharging at various current densities (C-rates) to determine the specific capacity, coulombic efficiency, cycling stability, and rate capability. Cyclic voltammetry (CV) is also used to study the redox behavior of the material.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Electrochemical lithiation and delithiation of the this compound molecule.
References
Safety Operating Guide
Proper Disposal of Purpurin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Purpurin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This compound (1,2,4-Trihydroxyanthraquinone), a naturally occurring red/yellow dye and histological stain, is classified as a hazardous substance requiring specific disposal procedures. This guide provides detailed, step-by-step instructions for the safe disposal of this compound waste, aligning with standard laboratory safety protocols and environmental regulations. Adherence to these procedures will help your institution maintain a culture of safety and responsible chemical management.
Key Safety and Physical Data
A comprehensive understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes essential quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₈O₅ |
| Molecular Weight | 256.21 g/mol [1] |
| Melting Point | 253-256 °C (487.4–492.8 °F)[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[3] |
| Oral Toxicity (LD₅₀) | > 500 mg/kg (mouse, intraperitoneal)[1][2] |
| NFPA 704 Rating | Health: 2, Flammability: 1, Instability: 0[4] |
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][5]
Experimental Protocol: this compound Waste Disposal
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure risk and ensure compliance with general laboratory waste guidelines.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Designated Hazardous Waste Container: A clearly labeled, sealable, and chemically compatible container.
-
Hazardous Waste Label.
-
Fume hood.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[3]
-
Work in a Ventilated Area: All handling of this compound powder or solutions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[4][5]
-
Waste Collection:
-
Solid Waste: Carefully sweep or scoop solid this compound waste into the designated hazardous waste container. Avoid generating dust.[4] For minor spills, use dry clean-up procedures.[4]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in the designated hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Contaminated Materials: Dispose of any materials, such as weighing paper, pipette tips, and gloves, that are contaminated with this compound in the same hazardous waste container.
-
-
Container Management:
-
Use a container that is compatible with this compound and any solvents used.
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Do not overfill the container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents by writing "this compound Waste" and list any other chemical constituents, including solvents and their approximate concentrations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Procedure Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Purpurin
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Purpurin (1,2,4-trihydroxyanthraquinone). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Summary
This compound is considered a hazardous substance and requires careful handling.[1] The primary hazards associated with this compound include:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Combustibility: It is a combustible solid that burns but does not easily propagate a flame.[1] Dust clouds may form an explosive mixture with air.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈O₅ | [1] |
| Molecular Weight | 256.22 g/mol | [1] |
| Appearance | Brown-red to brown powder | [4] |
| Melting Point | 253-256 °C (487.4-492.8 °F) | [1] |
| CAS Number | 81-54-9 | [2] |
| Acute Toxicity (Oral) | TDLo (rat): 312 g/kg/74W (continuous) | [2] |
| Acute Toxicity (IP) | LD >500 mg/kg (mouse) | [2] |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[5] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] | To protect eyes from dust particles and splashes.[6] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile).[7] Gloves must be inspected for tears or holes before use. For prolonged or repeated contact, a glove with a protection class of 5 or higher is recommended.[1] | To prevent skin contact with the chemical.[6] |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[6] For larger quantities, a chemical-resistant apron may be necessary.[6] | To minimize skin exposure.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[6] If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[1][6] For higher exposures, a full-face respirator may be necessary.[5] | To protect against inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety.
Pre-Handling Preparations
-
Review Safety Data: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[6] An eyewash station and safety shower should be readily accessible.[8]
-
Gather Materials: Have all necessary equipment and reagents for the experiment readily available to avoid leaving the designated handling area.
Handling the Compound
-
Weighing: Conduct all weighing of the powdered compound within the chemical fume hood to minimize the risk of dust inhalation.[6]
-
Avoid Dust Generation: Use dry clean-up procedures and avoid generating dust.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when handling this compound.[1]
-
Avoid Contamination: Never return unused chemicals to the original container.[9]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[6]
-
PPE Removal: Remove gloves and other disposable PPE, turning them inside out during removal, and dispose of them in the designated hazardous waste container.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, chemically compatible, and sealable container.[7][10] The container must have a secure lid to prevent leaks or spills.[7]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste".[7][10] Clearly identify the contents as "this compound Waste".[7]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[11] Ensure that incompatible wastes are segregated.[10] The container must be kept closed except when adding waste.[10][11]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7][10] Do not dispose of this compound down the drain or in the regular trash.[7][10]
Emergency Procedures
In the event of an emergency, follow these procedures.
First-Aid Measures
-
Inhalation: Move the person to fresh air.[5] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8] If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses, if present and easy to do.[5] Continue rinsing and get medical attention.[8]
-
Ingestion: Clean mouth with water and get medical attention.[8] Immediately make the victim drink water (two glasses at most).
Spill Response
-
Minor Spills:
-
Major Spills:
Visual Workflow and Diagrams
The following diagrams illustrate the safe handling workflow and emergency procedures for this compound.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound anthraquinone | C14H8O5 | CID 6683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 81-54-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
